molecular formula C5H4BrFN2 B058044 2-Amino-3-bromo-5-fluoropyridine CAS No. 869557-43-7

2-Amino-3-bromo-5-fluoropyridine

Cat. No.: B058044
CAS No.: 869557-43-7
M. Wt: 191.00 g/mol
InChI Key: KXSQMCRVUAALNE-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-fluoropyridine (CAS 869557-43-7) is a high-purity halogenated pyridine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a strategic arrangement of functional groups—amine, bromine, and fluorine—on the pyridine ring, making it a valuable scaffold for constructing complex molecules. Key Applications & Research Value: Synthetic Intermediate: This compound is a key reactant in the multi-step synthesis of cyano heteroaryl bromides and other functionalized pyridines. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the amine group can be functionalized or act as a directing group. Medicinal Chemistry: As a core structure in drug discovery, the fluorine atom can enhance metabolic stability, binding affinity, and cell membrane permeability of potential drug candidates. The molecule is a privileged precursor in the development of pharmaceutically active compounds. Specifications & Handling: CAS Number: 869557-43-7 Molecular Formula: C 5 H 4 BrFN 2 Molecular Weight: 191.00 g/mol Melting Point: 62-66 °C Appearance: White to almost white or light brown crystalline powder. Storage: Store at room temperature, protected from light, and under an inert atmosphere. The compound is air and moisture sensitive. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSQMCRVUAALNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583124
Record name 3-Bromo-5-fluoropyridin-2-amine
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869557-43-7
Record name 3-Bromo-5-fluoro-2-pyridinamine
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Record name 3-Bromo-5-fluoropyridin-2-amine
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Record name 2-Amino-3-bromo-5-fluoropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, prized for its versatile reactivity in constructing complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its application in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of its amino, bromo, and fluoro substituents makes it an invaluable synthon for forging critical carbon-carbon and carbon-nitrogen bonds, facilitating the exploration of novel chemical space in drug discovery programs.

Chemical Properties

This compound is a solid at room temperature with the chemical formula C₅H₄BrFN₂.[1] Its structural and physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1]
CAS Number 869557-43-7[1]
Appearance Solid[1]
Melting Point 62-66 °C[1]
Solubility Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF.
pKa Estimated to be similar to other aminopyridines, with the amino group having a pKa around 2-4.
Spectral Data (Estimated)
Technique Expected Features
¹H NMR Aromatic protons are expected in the range of 7.0-8.5 ppm. The amino protons would likely appear as a broad singlet between 4.0 and 6.0 ppm, depending on the solvent and concentration.
¹³C NMR Aromatic carbons are expected in the range of 100-160 ppm. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.
FT-IR (cm⁻¹) N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-F stretching (around 1000-1100 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹).
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ would be observed at approximately 190 and 192 in a roughly 1:1 ratio, characteristic of a monobrominated compound.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2-amino-5-fluoropyridine (B1271945).

Synthesis of this compound from 2-Amino-5-fluoropyridine

This procedure details the bromination reaction using sulfuric acid as a catalyst.[2]

Materials:

  • 2-Amino-5-fluoropyridine

  • 93% Sulfuric acid (H₂SO₄)

  • Bromine (Br₂)

  • Water (H₂O)

  • Toluene (B28343)

  • Brine solution

  • Diatomaceous earth

Equipment:

  • 50 L reactor

  • Stirrer

  • Temperature controller

  • Addition funnel

  • Filtration apparatus

Procedure:

  • To a 50 L reactor, add a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L).

  • Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the reactor.

  • Adjust the reaction temperature to 30 °C.

  • Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 portions.

  • Stir the reaction mixture at 45 °C for 18 hours.

  • Continue stirring at 50 °C for an additional 5 hours.

  • Upon completion of the reaction, the crude product is worked up by dissolving it in toluene.

  • Add brine to the toluene solution. Due to the presence of solids, phase separation may be difficult.

  • Filter the mixture through a diatomaceous earth pad and wash with toluene.

  • Separate the organic phase and concentrate it to remove residual water by azeotropic distillation.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 2-Amino-5-fluoropyridine react Bromination in Reactor (30-50 °C) start1->react start2 Bromine start2->react start3 Sulfuric Acid start3->react workup1 Toluene Extraction react->workup1 workup2 Brine Wash workup1->workup2 workup3 Filtration workup2->workup3 workup4 Azeotropic Distillation workup3->workup4 product This compound workup4->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the distinct reactivity of its functional groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5] The amino group can act as a nucleophile or a directing group, and the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.

This compound is a valuable intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.

General Workflow for Application in Suzuki and Buchwald-Hartwig Coupling

G Application in Cross-Coupling Reactions cluster_suzuki Suzuki Coupling (C-C bond formation) cluster_buchwald Buchwald-Hartwig Amination (C-N bond formation) start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester + Pd Catalyst + Base start->suzuki_reagents Reacts with buchwald_reagents Amine/Amide + Pd Catalyst + Base start->buchwald_reagents Reacts with suzuki_product Aryl/Heteroaryl-substituted 2-Amino-5-fluoropyridine suzuki_reagents->suzuki_product buchwald_product N-Aryl/Heteroaryl-substituted 2-Amino-5-fluoropyridine buchwald_reagents->buchwald_product G Generalized Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Kinase Inhibitor (Synthesized from This compound) Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

References

Structure Elucidation of 2-Amino-3-bromo-5-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Amino-3-bromo-5-fluoropyridine is a substituted pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of amino, bromo, and fluoro groups on the pyridine ring makes it a valuable building block for creating more complex molecules, including enzyme inhibitors and polypeptide antagonists.[3] This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the structure of this compound, tailored for researchers and professionals in drug development. The document details the compound's physicochemical properties, a common synthetic route, and the application of key analytical techniques for structural confirmation.

Compound Identification and Physicochemical Properties

The primary identification of this compound is established through its unique identifiers and physical properties. This foundational data is critical for handling, characterization, and regulatory purposes.

PropertyValueReference
Chemical Name This compound
Synonym(s) 3-Bromo-5-fluoro-2-pyridinamine[1]
CAS Number 869557-43-7[4]
Molecular Formula C₅H₄BrFN₂[4]
Molecular Weight 191.00 g/mol [1][4]
Appearance Solid, Pale yellow solid[3]
Melting Point 62-66 °C
SMILES String Nc1ncc(F)cc1Br
InChI Key KXSQMCRVUAALNE-UHFFFAOYSA-N

Synthesis and Characterization Workflow

The elucidation of a chemical structure is a systematic process that begins with synthesis and purification, followed by a suite of analytical experiments. The general workflow for confirming the structure of this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A Starting Material: 2-Amino-5-fluoropyridine (B1271945) B Bromination Reaction (Br₂, H₂SO₄) A->B C Aqueous Work-up & Toluene Extraction B->C D Purification (e.g., Recrystallization) C->D E Mass Spectrometry (MS) (Confirms Mass & Formula) D->E F Infrared Spectroscopy (IR) (Identifies Functional Groups) D->F G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Determines Connectivity) D->G H X-ray Crystallography (Confirms 3D Structure) D->H I Elucidated Structure: This compound E->I F->I G->I H->I

Caption: General workflow for synthesis and structure elucidation.

A common and direct method for synthesizing this compound is through the bromination of 2-amino-5-fluoropyridine.[5]

Procedure:

  • Prepare a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) within a 50 L reactor.[5]

  • Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the sulfuric acid solution.[5]

  • Adjust the reaction temperature to 30 °C.[5]

  • Add liquid bromine (10 kg, 63 mol) portion-wise over a period of 3 hours.[5]

  • Stir the reaction mixture at 45 °C for 18 hours, followed by an additional 5 hours at 50 °C to ensure completion.[5]

  • For work-up, the crude product is dissolved in toluene, washed with brine, and the organic phase is concentrated to yield the final product.[5]

Spectroscopic and Analytical Data for Structure Elucidation

The core of structure elucidation relies on interpreting data from various spectroscopic techniques. Each method provides unique pieces of information that, when combined, create a complete picture of the molecular structure.

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.

Experimental Protocol (Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analyze the resulting spectrum for the molecular ion peaks and their isotopic distribution.

AnalysisExpected ResultInterpretation
Molecular Ion (M) m/z 190.95Corresponds to the nominal mass of C₅H₄BrFN₂.
Isotopic Pattern Two peaks of nearly equal intensity at m/z ~191 and ~193 ([M+H]⁺)Characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
1640 - 1590N-H bend (scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N stretchingPyridine Ring
1250 - 1150C-N stretchAryl Amine
1100 - 1000C-F stretchAryl Fluoride
650 - 550C-Br stretchAryl Bromide

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

Predicted ¹H NMR Data:

  • The pyridine ring has two protons. The proton at position 4 will appear as a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 6.

  • The proton at position 6 will also be a doublet of doublets, coupling to the fluorine at position 5 and the proton at position 4.

  • The amino (-NH₂) protons will appear as a broad singlet.

Predicted ¹³C NMR Data:

  • Five distinct signals are expected for the five carbon atoms of the pyridine ring.

  • The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant.

  • Other carbons will exhibit smaller two- or three-bond C-F couplings.

  • The carbon attached to bromine (C3) will be significantly downfield shifted.

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[6]

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.[7]

  • Mount the crystal on a goniometer and place it in an X-ray diffractometer.[6]

  • Expose the crystal to a beam of X-rays and collect the resulting diffraction pattern.[6]

  • Process the diffraction data to calculate an electron density map.[6]

  • Fit the known atoms (C, N, Br, F, H) into the electron density map to build and refine the final molecular structure.[6]

Logical Framework for Structure Confirmation

The data from each analytical technique are pieces of a puzzle. The final structure is confirmed by ensuring all pieces fit together logically, with no contradictions.

G MS Mass Spec Data (m/z 191/193) Conclusion1 Confirms Molecular Formula C₅H₄BrFN₂ MS->Conclusion1 IR IR Data (N-H, C-F, C-Br stretches) Conclusion2 Confirms Functional Groups (-NH₂, Ar-F, Ar-Br) IR->Conclusion2 NMR NMR Data (Proton/Carbon environment, C-F & H-F couplings) Conclusion3 Confirms Atomic Connectivity (2-Amino, 3-Bromo, 5-Fluoro) NMR->Conclusion3 XRAY X-ray Data (3D Atomic Coordinates) Conclusion4 Provides Unambiguous 3D Structure & Final Confirmation XRAY->Conclusion4 Final Confirmed Structure Conclusion1->Final Conclusion2->Final Conclusion3->Final Conclusion4->Final

Caption: Logical flow of data integration for structure confirmation.

Relevance in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but is a key starting material. Its utility lies in its pre-functionalized scaffold, allowing medicinal chemists to introduce additional complexity through chemical reactions at the amino or bromo positions to synthesize novel drug candidates. The class of aminopyridines has been explored for various biological activities, including antibacterial and anticancer effects.[2][8]

G A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki Coupling, Amide Bond Formation) A->B C Lead Compound Library B->C D Biological Screening (e.g., Kinase Assays) C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Role as a building block in a drug discovery pipeline.

Conclusion: The structure elucidation of this compound is achieved through a coordinated application of synthesis and multiple analytical techniques. While mass spectrometry and IR spectroscopy provide initial evidence of the formula and functional groups, NMR spectroscopy is paramount for establishing the precise connectivity of the atoms. For ultimate confirmation, single-crystal X-ray diffraction offers an unambiguous three-dimensional view of the molecule. This rigorous, multi-faceted approach is fundamental to chemical research and is essential for ensuring the identity and purity of key intermediates used in the development of new medicines.

References

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-fluoropyridine (CAS No. 869557-43-7), a key intermediate in modern medicinal chemistry. This document outlines its physicochemical properties, synthesis protocols, and significant applications in drug discovery, with a focus on its role as a building block for kinase inhibitors.

Physicochemical Properties

This compound is a halogenated pyridine (B92270) derivative. Its unique substitution pattern, featuring amino, bromo, and fluoro groups, makes it a versatile reagent for introducing the fluoropyridine moiety into more complex molecules. The physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 869557-43-7[1]
Molecular Formula C₅H₄BrFN₂[2]
Molecular Weight 191.00 g/mol [2]
Appearance White to off-white or pale yellow solid/crystalline powder[2]
Melting Point 61-66 °C[2]
Boiling Point 63-65 °C[2]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and dichloromethane.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2-Amino-5-fluoropyridine (B1271945). The following protocol is a representative example of this transformation.

Experimental Protocol: Bromination of 2-Amino-5-fluoropyridine

This protocol describes the synthesis of this compound via the direct bromination of 2-Amino-5-fluoropyridine using bromine in the presence of sulfuric acid.[1]

Materials:

  • 2-Amino-5-fluoropyridine

  • 93% Sulfuric acid (H₂SO₄)

  • Bromine (Br₂)

  • Water

  • 50 L Reactor

Procedure:

  • A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor.[1]

  • To this solution, add 2-amino-5-fluoropyridine (6.5 kg, 58 mol).[1]

  • Adjust the reaction temperature to 30 °C.[1]

  • Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 portions.[1]

  • Stir the reaction mixture at 45 °C for 18 hours.[1]

  • Continue stirring at 50 °C for an additional 5 hours to ensure the reaction goes to completion.[1]

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified, for example, by recrystallization, to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Process cluster_product Final Product 2_Amino_5_fluoropyridine 2-Amino-5-fluoropyridine Reaction_Vessel Reaction Vessel (50 L Reactor) 2_Amino_5_fluoropyridine->Reaction_Vessel Reagents Bromine (Br₂) Sulfuric Acid (H₂SO₄) Reagents->Reaction_Vessel Temperature_Control 1. Adjust to 30°C 2. Stir at 45°C (18h) 3. Stir at 50°C (5h) Reaction_Vessel->Temperature_Control Bromination Workup_Purification Work-up and Purification Temperature_Control->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, or amino substituents. This compound is a known intermediate in the synthesis of various kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors are a major focus of drug development. This compound is a key precursor for the synthesis of inhibitors of several important kinases, including:

  • Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[3] Its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases such as rheumatoid arthritis and asthma.[3]

  • Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes. Its inhibitors are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, as well as diabetes and bipolar disorder.

The fluorinated pyridine core provided by this compound can impart desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity to the target protein.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides like this compound, to illustrate how it can be used to form a carbon-carbon bond.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (e.g., 0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (e.g., to 80-100 °C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired biaryl compound.

G cluster_pathway SYK Signaling Pathway BCR B-Cell Receptor (BCR) SYK Spleen Tyrosine Kinase (SYK) BCR->SYK Activation Downstream Downstream Signaling (e.g., PLCγ2, PI3K) SYK->Downstream Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Cellular_Response Inhibitor SYK Inhibitor Inhibitor->SYK Inhibition

Caption: Simplified SYK signaling pathway and point of inhibition.

Conclusion

This compound is a strategically important building block for the synthesis of high-value, biologically active molecules. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for medicinal chemists. The protocols and information presented in this guide underscore its significance in the development of novel therapeutics, particularly in the area of kinase inhibitors. As research into targeted therapies continues to expand, the demand for such specialized chemical intermediates is expected to grow.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in the development of various pharmaceutical compounds.[1][2] The document details established reaction pathways, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Route 1: Direct Bromination of 2-Amino-5-fluoropyridine (B1271945)

This synthetic approach involves the direct bromination of the commercially available starting material, 2-amino-5-fluoropyridine. The reaction is typically carried out using elemental bromine in the presence of a strong acid, such as sulfuric acid. This method is often favored for its straightforwardness and relatively high yields.

Experimental Protocol:

A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor, followed by the addition of 2-amino-5-fluoropyridine (6.5 kg, 58 mol).[3] The reaction temperature is adjusted to 30 °C, and then bromine (10 kg, 63 mol) is added in 10 portions over a period of 3 hours.[3] The reaction mixture is subsequently stirred at 45 °C for 18 hours, followed by continued stirring at 50 °C for 5 hours.[3]

For quenching, the combined products of four similar reactions are treated with a mixture of 50% sodium hydroxide (B78521) (110 kg, 1375 mol) and sodium thiosulfate (B1220275) (1.8 kg, 11.4 mol) in water (100 L) at 50 °C over 1-3 hours.[3] After adjusting the temperature to 32 °C, the resulting slurry is filtered and washed with water (80 L) to yield a water-wet crude product.[3] The crude product is then dissolved in toluene (B28343) at 25-30 °C, filtered, and the organic phase is concentrated to remove residual water by azeotropic distillation.[3]

Quantitative Data:
ParameterValueReference
Starting Material2-amino-5-fluoropyridine[3]
ReagentsBromine, Sulfuric Acid[3]
Overall Yield82%[3]

Reaction Pathway:

G start 2-Amino-5-fluoropyridine product This compound start->product Bromination reagents Br2, H2SO4

Caption: Direct bromination of 2-amino-5-fluoropyridine.

Route 2: Multi-step Synthesis from 2-Aminopyridine (B139424)

An alternative and more complex route to this compound begins with 2-aminopyridine. This pathway involves a sequence of reactions including acylation, nitration, reduction, diazotization, a Schiemann reaction, and finally hydrolysis. While longer, this route can be advantageous depending on the availability and cost of the starting materials. A variation of this synthesis starts from 2-amino-5-nitropyridine.[1]

Experimental Protocols:

1. Acylation of 2-Aminopyridine: To 2-aminopyridine (9.9g), acetic anhydride (B1165640) (21mL) is added. The reaction mixture is maintained at 45 °C for 2.5 hours to yield 2-acetamidopyridine (B118701).[4]

2. Nitration of 2-Acetamidopyridine: 2-acetamidopyridine (13.6g) is added to concentrated sulfuric acid (113 mL). Fuming nitric acid (14.6mL) is then added, and the reaction is carried out at 60 °C for 2 hours to produce 2-acetamido-5-nitropyridine (B189021).[4]

3. Reduction of 2-Acetamido-5-nitropyridine: To a solution of 2-acetamido-5-nitropyridine (4.53g) in ethanol (B145695) (40mL), hydrazine (B178648) hydrate (B1144303) (2.94g) and a Pd/C catalyst (0.6g) are added. The mixture is refluxed at 80 °C for 3.5 hours to give 2-acetamido-5-aminopyridine (B1225344).[4]

4. Diazotization and Schiemann Reaction: 2-acetamido-5-aminopyridine (3.8g) is dissolved in ethanol (15.8 mL) and fluoroboric acid (11.1 mL). Sodium nitrite (B80452) (3.28g) is then added at 25 °C over 1.5 hours. The resulting diazonium salt is thermally decomposed in toluene at 110 °C to yield 2-acetamido-5-fluoropyridine (B564454).[4]

5. Hydrolysis of 2-Acetamido-5-fluoropyridine: 2-acetamido-5-fluoropyridine (6g) is hydrolyzed using a 20% aqueous solution of NaOH (5g) at 80 °C for 2 hours to afford 2-amino-5-fluoropyridine.[4]

6. Bromination of 2-Amino-5-fluoropyridine: The final bromination step follows the protocol described in Route 1.

Quantitative Data:
Reaction StepYieldReference
Acylation96.26%[4]
Nitration88.40%[4]
Reduction93.26%[4]
Diazotization & Schiemann64.94%[4]
Hydrolysis95.25%[4]
Overall Yield (Route 2) ~42.81% [4]

Reaction Pathway:

G cluster_0 Multi-step Synthesis A 2-Aminopyridine B 2-Acetamidopyridine A->B Acylation C 2-Acetamido-5-nitropyridine B->C Nitration D 2-Acetamido-5-aminopyridine C->D Reduction E 2-Acetamido-5-fluoropyridine D->E Diazotization/ Schiemann F 2-Amino-5-fluoropyridine E->F Hydrolysis G This compound F->G Bromination

Caption: Multi-step synthesis from 2-aminopyridine.

Alternative Route: Reduction of 3-bromo-5-fluoro-2-nitropyridine (B596307)

A potential alternative route involves the reduction of 3-bromo-5-fluoro-2-nitropyridine. While this precursor is documented, detailed experimental protocols for its reduction to this compound are not as readily available in the surveyed literature. This pathway may warrant further investigation for its potential efficiency.

Reaction Pathway:

G start 3-Bromo-5-fluoro-2-nitropyridine product This compound start->product Reduction reagents Reducing Agent

Caption: Potential reduction route.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented routes. The choice between the direct bromination of 2-amino-5-fluoropyridine and the multi-step synthesis from 2-aminopyridine will likely depend on factors such as starting material availability, cost, and the desired scale of production. The direct bromination route offers a more straightforward process with a higher overall yield, while the multi-step synthesis provides an alternative when 2-amino-5-fluoropyridine is not readily accessible. Further research into the reduction of 3-bromo-5-fluoro-2-nitropyridine may reveal another viable synthetic option. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

In-Depth Technical Guide: 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-fluoropyridine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and common transformations, and its applications in the development of targeted therapeutics.

Core Compound Properties

This compound is a substituted pyridine (B92270) derivative valued for its utility as a versatile intermediate in organic synthesis. The strategic placement of its amino, bromo, and fluoro groups allows for a wide range of chemical modifications, making it a valuable scaffold in the synthesis of complex molecules, particularly in the realm of drug discovery.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Weight 191.00 g/mol [2]
Molecular Formula C₅H₄BrFN₂[2]
CAS Number 869557-43-7[2]
Melting Point 62-66 °C
pKa 1.70[3]
Appearance Solid
Solubility Data not readily available in public databases. Generally soluble in organic solvents like Dichloromethane, Ethyl Acetate (B1210297), and Methanol.

Spectroscopic and Analytical Data

While direct spectral copies are not publicly available, the expected characteristics based on the compound's structure and data from analogous compounds are described below. These are critical for reaction monitoring and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the amino, bromo, and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The C-F and C-Br carbons will show characteristic chemical shifts, and the carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[4]

  • FT-IR: The infrared spectrum would feature characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[5] The C-Br and C-F stretching vibrations would appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions. These protocols are based on established literature procedures for this and structurally similar compounds and may require optimization for specific laboratory conditions.

Synthesis of this compound

A common and effective method for the synthesis of the title compound is the direct bromination of 2-Amino-5-fluoropyridine.

Reaction: Bromination of 2-Amino-5-fluoropyridine

Materials:

  • 2-Amino-5-fluoropyridine

  • 93% Sulfuric acid (H₂SO₄)

  • Bromine (Br₂)

  • Water (H₂O)

  • 50 L Reactor (or appropriately scaled glassware)

  • Stirring apparatus

  • Temperature control system

Procedure:

  • A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is carefully added to a 50 L reactor.

  • To the stirred acid solution, add 2-Amino-5-fluoropyridine (6.5 kg, 58 mol).

  • Adjust the temperature of the reaction mixture to 30 °C.

  • Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 equal portions, carefully monitoring the reaction temperature.

  • After the addition is complete, heat the reaction mixture to 45 °C and stir for 18 hours.

  • Increase the temperature to 50 °C and continue stirring for an additional 5 hours.

  • Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched with ice/water and neutralized with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow A Charge Reactor with H₂SO₄ and Water B Add 2-Amino-5-fluoropyridine A->B C Adjust Temperature to 30°C B->C D Add Bromine (10 portions) over 3 hours C->D E Heat to 45°C, Stir 18h D->E F Heat to 50°C, Stir 5h E->F G Quench, Neutralize, and Filter F->G H Purify Product (Recrystallization/Chromatography) G->H

Synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a foundational method for constructing biaryl structures common in kinase inhibitors.[6][7]

Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at 120-150 °C for 10-30 minutes.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours for conventional heating).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_suzuki Suzuki Coupling Workflow A Combine Bromopyridine, Boronic Acid, Base, Catalyst B Establish Inert Atmosphere (Evacuate/Backfill Ar) A->B C Add Degassed Solvent B->C D Heat with Stirring (Conventional or Microwave) C->D E Monitor Reaction (TLC / LC-MS) D->E F Cool and Perform Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

General workflow for Suzuki-Miyaura coupling.
Application in Buchwald-Hartwig Amination

The C-Br bond can also be used to form C-N bonds via the Buchwald-Hartwig amination, providing access to a diverse range of substituted aminopyridines.[8][9]

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the anhydrous solvent.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

G cluster_buchwald Buchwald-Hartwig Workflow A Combine Catalyst, Ligand, Base, and Bromopyridine under Inert Atmosphere B Add Anhydrous Solvent A->B C Add Amine Coupling Partner B->C D Seal and Heat with Stirring C->D E Monitor Reaction (TLC / LC-MS) D->E F Cool and Quench (e.g., aq. NH₄Cl) E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H

General workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. The pyridine core is a common scaffold in many FDA-approved drugs, and the specific substitution pattern of this compound allows for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Role in Kinase Inhibitor Synthesis

This building block is particularly relevant for the synthesis of inhibitors targeting kinases such as Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancers. The 2-amino group can act as a key hydrogen bond donor, while the 3-position, after a Suzuki or similar coupling, can be functionalized with larger aromatic systems to occupy the ATP-binding pocket of the enzyme.[10][11][12]

The diagram below illustrates a representative synthetic pathway where a substituted pyridine, like this compound, is used to construct the core of a potent kinase inhibitor.

G A 2-Amino-3-bromo- 5-fluoropyridine C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Acid B->C D Intermediate: 3-Aryl-2-amino-5-fluoropyridine C->D F Amide Bond Formation D->F E Coupling Partner (e.g., Activated Carboxylic Acid) E->F G Final Kinase Inhibitor (e.g., Aurora Inhibitor Scaffold) F->G

Pathway to a kinase inhibitor scaffold.

References

A Comprehensive Technical Guide to 3-Bromo-5-fluoro-2-pyridinamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Bromo-5-fluoro-2-pyridinamine, a critical building block in contemporary medicinal chemistry. The strategic positioning of its bromine, fluorine, and amine functionalities on the pyridine (B92270) core makes it a highly versatile intermediate for the synthesis of complex heterocyclic molecules. This document consolidates its chemical and physical properties, safety and handling protocols, and its applications in the pharmaceutical and agrochemical industries. A detailed representative synthesis protocol is also provided.

Chemical and Physical Properties

3-Bromo-5-fluoro-2-pyridinamine, with the IUPAC name 3-bromo-5-fluoropyridin-2-amine , is a substituted pyridine derivative. Its unique electronic and structural characteristics are pivotal to its utility in organic synthesis.[1] A summary of its key properties is presented in Table 1.

PropertyValueReference
IUPAC Name 3-bromo-5-fluoropyridin-2-amine[2]
Synonyms 2-Amino-3-bromo-5-fluoropyridine, 3-Bromo-5-fluoro-2-pyridinamine[3][4]
CAS Number 869557-43-7[4]
Molecular Formula C₅H₄BrFN₂[4]
Molecular Weight 191.00 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point 61-63 °C[5]
Boiling Point 63-65 °C[5]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol (B145695) and dichloromethane.[5]

Safety and Handling

As with any active chemical compound, proper handling of 3-Bromo-5-fluoro-2-pyridinamine is essential. The compound is classified as harmful and an irritant. Below is a summary of its hazard and precautionary statements.

GHS Hazard StatementsGHS Precautionary Statements
H302: Harmful if swallowed.[6]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7]
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.[6]
H318: Causes serious eye damage.[6]P270: Do not eat, drink or smoke when using this product.[6]
H319: Causes serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection.[6]
H335: May cause respiratory irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Applications in Research and Development

3-Bromo-5-fluoro-2-pyridinamine is a highly valued intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Its trifunctional nature allows for a diverse range of chemical transformations, making it a versatile scaffold in drug discovery programs.

The primary applications include:

  • Synthesis of Fluorinated Pyridines: It serves as a precursor for more complex fluorinated pyridine derivatives. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3]

  • Medicinal Chemistry: The amino, bromo, and fluoro groups offer orthogonal reactivity, enabling selective modifications at different positions of the pyridine ring. This is crucial for structure-activity relationship (SAR) studies during lead optimization.

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides with improved efficacy and environmental profiles.

Experimental Protocols: A Representative Synthesis

While several synthetic routes to 3-Bromo-5-fluoro-2-pyridinamine exist, a common approach involves the bromination of a suitable aminofluoropyridine precursor. The following is a representative protocol based on analogous chemical transformations.

Objective: To synthesize 3-Bromo-5-fluoro-2-pyridinamine.

Materials:

Procedure:

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield 3-Bromo-5-fluoro-2-pyridinamine.

Role in Drug Discovery Workflow

Given that 3-Bromo-5-fluoro-2-pyridinamine is a building block rather than an active therapeutic agent with a defined signaling pathway, the following diagram illustrates its logical relationship within a typical drug discovery workflow.

DrugDiscoveryWorkflow cluster_0 Synthesis & Optimization cluster_1 Screening & Development Start 3-Bromo-5-fluoro-2-pyridinamine (Key Intermediate) Reaction1 Suzuki Coupling Start->Reaction1 Reaction2 Buchwald-Hartwig Amination Start->Reaction2 Reaction3 Other Transformations Start->Reaction3 Library Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Spectroscopic and Physicochemical Characterization of 2-Amino-3-bromo-5-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide focuses on its known properties, predicted spectroscopic data based on its chemical structure, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 869557-43-7[1]
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1]
Appearance Solid
Melting Point 62-66 °C

Predicted Spectroscopic Data

The following tables outline the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on the analysis of its molecular structure and comparison with spectroscopic data of analogous pyridine (B92270) derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.8 - 8.2Doublet1HH-6
~ 7.0 - 7.4Doublet1HH-4
~ 5.0 - 6.0Broad Singlet2H-NH₂
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be influenced by the electronegativity of the substituents. The carbon attached to fluorine will exhibit a large coupling constant (¹JC-F).

Chemical Shift (δ, ppm)Assignment
~ 150 - 155 (d, ¹JC-F ≈ 230-250 Hz)C-5
~ 145 - 150C-2
~ 135 - 140 (d, ³JC-F ≈ 5-10 Hz)C-6
~ 120 - 125 (d, ²JC-F ≈ 20-25 Hz)C-4
~ 105 - 110C-3
Predicted IR Absorption Data

The IR spectrum will show characteristic bands for the N-H, C-H, C=C, C-N, C-F, and C-Br bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretching (asymmetric and symmetric)
3100 - 3000WeakAromatic C-H stretching
1620 - 1580StrongC=C and C=N ring stretching
1500 - 1400Medium-StrongAromatic ring stretching
1300 - 1200StrongC-N stretching
1100 - 1000StrongC-F stretching
700 - 600MediumC-Br stretching

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field and optimal peak shape.

    • Tune the probe for the ¹H or ¹³C frequency.

  • ¹H NMR Acquisition:

    • Use a standard 1D proton pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay (D1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard 1D carbon pulse sequence with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Set the relaxation delay (D1) to 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Materials:

  • This compound (a small amount, ~1-2 mg)

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Spectrum:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands and correlate them with specific functional groups using standard IR correlation tables.

  • Cleaning:

    • After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic compounds.

Materials:

  • This compound

  • Mass spectrometer with an EI source

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Sample vial

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine, PFTBA).

    • Set the ion source parameters, including the electron energy (typically 70 eV for EI) and source temperature.

  • Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used, where the sample is heated to promote volatilization.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    • The instrument will detect the positively charged ions and their relative abundances.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 peaks with approximately equal intensity).

    • Analyze the fragmentation pattern to gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for a Chemical Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI) Purification->MS Analyze_NMR Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->Analyze_NMR Analyze_IR Analyze IR Data: - Functional Group  Identification IR->Analyze_IR Analyze_MS Analyze MS Data: - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS->Analyze_MS Structure Structure Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3-bromo-5-fluoropyridine. Due to the absence of a publicly available experimental spectrum, this document presents an estimated spectrum based on established principles of substituent effects on the pyridine (B92270) ring. It also includes a comprehensive, standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum of this and similar solid organic compounds.

Estimated ¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts (δ) are influenced by the electronic effects of the three substituents: the electron-donating amino group and the electron-withdrawing bromo and fluoro groups. The estimated data is presented in the table below.

ProtonEstimated Chemical Shift (δ, ppm)Estimated MultiplicityEstimated Coupling Constant (J, Hz)
H-4 7.5 - 7.8Doublet of doublets (dd)³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz
H-6 7.9 - 8.2Doublet of doublets (dd)⁴J(H6-F5) ≈ 2-4 Hz, ⁴J(H6-H4) ≈ 2-3 Hz
-NH₂ 5.0 - 6.0Broad singlet-

Disclaimer: The chemical shift and coupling constant values presented in this table are estimations derived from the known effects of amino, bromo, and fluoro substituents on the pyridine nucleus and typical coupling constants observed in pyridine derivatives. Actual experimental values may vary.

Molecular Structure and Proton Assignments

The structure of this compound with the designated proton numbering is shown below. This visualization aids in the correlation of the estimated spectral data with the molecular structure.

Caption: Chemical structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)). For this compound, DMSO-d₆ is a likely candidate due to the polar nature of the molecule.

  • Sample Weighing : Accurately weigh approximately 5-10 mg of the solid this compound.

  • Dissolution : Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Solubilization : Gently agitate the vial to dissolve the solid completely. If necessary, sonication can be used to aid dissolution.

  • Filtration : To remove any particulate matter which can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as Tetramethylsilane (TMS), can be added to the solvent. However, modern NMR instruments can also reference the spectrum to the residual solvent peak.

  • Capping and Labeling : Cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition
  • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Matching : Tune and match the NMR probe to the resonance frequency of ¹H in the specific solvent.

  • Locking : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

  • Shimming : Perform automatic or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.

    • Spectral Width : Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Number of Scans : Depending on the sample concentration, 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Acquisition Time (aq) : An acquisition time of 2-4 seconds is typical for achieving good resolution.

    • Temperature : The experiment is usually performed at room temperature (e.g., 298 K).

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing : Reference the chemical shift scale by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift value (e.g., DMSO at ~2.50 ppm).

  • Integration : Integrate the area under each signal to determine the relative number of protons each signal represents.

  • Peak Picking : Identify the chemical shift of each peak in the spectrum.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Solid Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune and Lock Spectrometer filter->tune shim Shim Magnetic Field tune->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign report Report Data assign->report

Caption: Workflow for ¹H NMR spectral analysis of a solid organic compound.

Physical and chemical properties of 2-Amino-3-bromo-5-fluoropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-bromo-5-fluoropyridine (CAS No: 869557-43-7), a key intermediate in pharmaceutical and agrochemical research. This document collates available data on its molecular structure, physical constants, spectral characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and for the determination of its key physical properties are also presented. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, and fluoro substituents on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. This guide aims to consolidate the available scientific information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some of these properties have been experimentally determined, others are predicted values based on computational models.

Table 1: General Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-Bromo-5-fluoropyridin-2-amine
CAS Number 869557-43-7
Molecular Formula C₅H₄BrFN₂
Molecular Weight 191.00 g/mol
Appearance Solid

Table 2: Tabulated Physical Properties of this compound

PropertyValueSource(s)
Melting Point 62-66 °C
Boiling Point (Predicted) 63-65 °C[1]
Density (Predicted) 1.813 ± 0.06 g/cm³[1]
pKa (Predicted) Due to the electron-withdrawing effects of the bromine and fluorine atoms, the pKa is expected to be lower than that of 2-aminopyridine (B139424) (6.86). A precise experimental value is not readily available.
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695) and dichloromethane.[1]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amino protons. The chemical shifts will be influenced by the positions of the bromine, fluorine, and amino groups.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, Br, F).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

Mass Spectrometry (Expected)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak. Fragmentation patterns will likely involve the loss of the bromine and amino groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-amino-5-fluoropyridine.

Reaction Scheme:

Synthesis 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Reaction_Vessel Reaction 2-Amino-5-fluoropyridine->Reaction_Vessel Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction_Vessel Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4)->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Bromination

Synthesis of this compound.

Procedure: [2]

  • To a solution of 93% sulfuric acid in water, add 2-amino-5-fluoropyridine.

  • Adjust the reaction temperature to 30 °C.

  • Add bromine in portions over a period of 3 hours.

  • Stir the reaction mixture at 45 °C for 18 hours, followed by stirring at 50 °C for 5 hours.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a solid organic compound.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Melting Point Determination Workflow.

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

This protocol outlines a general procedure to determine the solubility of this compound in various solvents.

Procedure:

  • Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Vigorously shake the test tube for a set period (e.g., 1 minute).

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is soluble under these conditions. If not, the compound is considered sparingly soluble or insoluble.

  • This can be performed with a range of solvents (e.g., water, ethanol, dichloromethane, acetone) to determine a solubility profile.

Determination of pKa (Potentiometric Titration)

This is a standard method for the experimental determination of the acid dissociation constant (pKa) of a substance, following principles outlined in OECD Guideline 112.[3][4][5][6]

Procedure:

  • Prepare a solution of this compound of known concentration in water or a suitable co-solvent if sparingly soluble in water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Chemical Reactivity and Stability

Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also directs electrophilic aromatic substitution to the ortho and para positions.

  • Bromo and Fluoro Groups: These halogen substituents are good leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. They also influence the regioselectivity of further substitutions on the pyridine ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic substitution.

Stability

This compound is a stable solid under standard laboratory conditions. However, as with many organic compounds, it should be protected from strong oxidizing agents, strong acids, and excessive heat. For long-term storage, it is advisable to keep it in a cool, dry, and dark place. Stability studies, following guidelines such as ICH Q1A(R2), would be necessary to establish a re-test period or shelf life for pharmaceutical applications.[7][8][9][10][11]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the different positions of the pyridine ring. It is particularly useful in the development of:

  • Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bonding interactions with the hinge region of the kinase.[12]

  • Agrochemicals: Substituted pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.

  • Pharmaceuticals: The compound serves as a starting material for the synthesis of various pharmaceutical agents targeting a range of therapeutic areas.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Start 2-Amino-3-bromo- 5-fluoropyridine KinaseInhibitors Kinase Inhibitors Start->KinaseInhibitors Synthesis OtherAPIs Other Active Pharmaceutical Ingredients Start->OtherAPIs Synthesis Herbicides Herbicides Start->Herbicides Synthesis Insecticides Insecticides Start->Insecticides Synthesis Fungicides Fungicides Start->Fungicides Synthesis

Key Application Areas.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed and causes skin and serious eye irritation. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide provides a consolidated resource of its physical and chemical properties, along with standardized experimental protocols. While some experimental data remains to be fully elucidated, the information presented here serves as a solid foundation for researchers and developers working with this compound.

References

2-Amino-3-bromo-5-fluoropyridine: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-bromo-5-fluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a pyridine (B92270) core, provides multiple reactive sites for derivatization. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can be a site for further functionalization.[3][4] This guide provides an in-depth overview of its synthesis and application as a starting material, focusing on key reactions, experimental protocols, and quantitative data.

Physicochemical Properties

The fundamental properties of this compound are summarized below, identifying it as a key intermediate for pharmaceuticals and agrochemicals.[2]

PropertyValueReference
CAS Number 869557-43-7[2]
Molecular Formula C₅H₄BrFN₂[2]
Molecular Weight 191.00 g/mol [2]
Appearance Pale yellow solid[1]
Synonyms 3-Bromo-5-fluoro-2-pyridinamine[5]

Synthesis of this compound

While various methods exist for the synthesis of substituted pyridines, a common strategy involves the functionalization of a pre-existing pyridine ring.[1][6] A plausible and efficient route to this compound starts from the commercially available 2-Amino-5-fluoropyridine, followed by a regioselective bromination at the C-3 position.

G cluster_workflow Proposed Synthetic Workflow A 2-Amino-5-fluoropyridine (Starting Material) B Bromination (e.g., NBS in Acetone) A->B Reagents C This compound (Final Product) B->C Reaction

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from established procedures for the bromination of 2-aminopyridine (B139424) derivatives.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile.

  • Reagent Addition: Cool the mixture to approximately 10°C in an ice bath.[7] Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains stable.[7]

  • Reaction Monitoring: Stir the mixture at this temperature for an additional 30-60 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting residue from a suitable solvent system, such as 90% ethanol, to yield this compound as a solid.[7]

Applications in Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This makes the molecule a valuable precursor for a wide range of more complex structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4][8] this compound can be readily coupled with various arylboronic acids to produce 3-aryl-2-amino-5-fluoropyridine derivatives, which are common scaffolds in pharmacologically active molecules.[9][10]

G cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K3PO4) -HBr Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.[4][10]

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (K₃PO₄) (2.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[10]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water in a 4:1 ratio.[10]

  • Heating: Heat the reaction mixture to 85-95°C and stir for 12-18 hours, or until TLC indicates completion.[4]

  • Work-up and Purification: After cooling, the mixture is typically filtered, diluted with a solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography.[4]

While specific yields for this compound are proprietary or not widely published, data from the closely related analog 5-bromo-2-methylpyridin-3-amine (B1289001) provides a strong indication of expected outcomes.[10]

EntryArylboronic AcidProduct Structure (Analog)Yield (%)[10]
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine93
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine90
34-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine85
43-Fluorophenylboronic acid5-(3-fluorophenyl)-2-methylpyridin-3-amine88
5Naphthalene-2-boronic acid5-(naphthalen-2-yl)-2-methylpyridin-3-amine75
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[11] This reaction is a cornerstone for synthesizing substituted anilines and related compounds. Using this compound as the substrate allows for the introduction of diverse secondary or primary amines at the 3-position.

G cluster_legend Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

This general protocol is based on established methods for the amination of 2-bromopyridines.[3][12]

  • Reaction Setup: In an oven-dried sealed tube or reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source such as Pd₂(dba)₃ (2 mol% Pd), and a suitable phosphine (B1218219) ligand like XPhos (4 mol%).[3]

  • Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.5-3.0 eq), and an anhydrous solvent such as toluene.[3]

  • Heating: Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours.[3][12]

  • Work-up and Purification: After cooling to room temperature, concentrate the mixture under vacuum. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., CH₂Cl₂/MeOH) to isolate the desired 3-amino-substituted pyridine product.[3]

Other Synthetic Transformations

Cyanation Reaction

The bromo group can be displaced to introduce other functionalities, such as a cyano group, which is a versatile precursor for acids, amides, and amines.

This protocol is derived from a patented procedure.[13]

  • Reaction Setup: In a reaction vessel, combine copper(I) cyanide (1.2 eq) and this compound (1.0 eq) in 20 ml of N-methyl-2-pyrrolidone (NMP).

  • Heating: Stir the resulting mixture at 150°C for 5 hours.

  • Work-up: After cooling, add 28% aqueous ammonia (B1221849) to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the organic layer with a saturated saline solution, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Subject the obtained residue to silica gel column chromatography to obtain the pure 2-amino-3-cyano-5-fluoropyridine.[13]

AnalysisData[13]
¹H-NMR (CDCl₃) δ: 5.10 (2H, br s), 7.45 (1H, dd, J = 7.4, 3.0 Hz), 8.16 (1H, d, J = 3.0 Hz)

Conclusion

This compound serves as a highly valuable and versatile starting material in modern organic synthesis. Its capacity to undergo efficient palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, in addition to other transformations like cyanation, allows for the straightforward construction of complex molecular architectures. These attributes make it an indispensable building block for professionals in drug discovery and materials science, facilitating the development of novel compounds with significant potential.

References

The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and transformative impact of fluorinated pyridines in pharmaceutical research and development.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can dramatically enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Among the myriad of fluorinated scaffolds, fluorinated pyridines have emerged as particularly valuable due to the inherent biological relevance of the pyridine (B92270) ring. This technical guide provides a comprehensive overview of the discovery and history of fluorinated pyridines, detailed experimental protocols for their synthesis, and an exploration of their role in modulating key biological pathways.

Historical Perspective: From Hazardous Beginnings to Controlled Synthesis

The journey to tame the reactivity of fluorine and selectively introduce it into the pyridine ring has been a long and arduous one, marked by significant milestones in synthetic chemistry. Early methods were often fraught with challenges, including harsh reaction conditions and the use of hazardous reagents.

One of the earliest successful methods for the synthesis of a simple fluoropyridine was the Balz-Schiemann reaction , first reported for 4-fluoropyridine (B1266222) in 1958 by Wibaut et al.[1] This method involves the diazotization of an aminopyridine in the presence of a fluoride (B91410) source, followed by thermal decomposition of the resulting diazonium salt. While effective, the reaction can be sensitive to aqueous conditions.[1]

The synthesis of perfluoropyridine (PFPy) , a fully fluorinated derivative, was first achieved in the early 1960s through the defluorination of perfluoropiperidine over hot metals like iron or nickel.[3][4] A more practical and still widely used commercial method was developed shortly after, involving the high-temperature reaction of pentachloropyridine (B147404) with anhydrous potassium fluoride.[3][5]

The development of N-F fluorinating agents , such as N-fluoropyridinium salts, in the latter half of the 20th century represented a significant leap forward, offering milder and more selective methods for fluorination. More recently, the advent of C-H activation/fluorination techniques has provided powerful tools for the late-stage functionalization of complex pyridine-containing molecules, allowing for the direct replacement of hydrogen with fluorine.[6][7]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated pyridines can be broadly categorized into several key approaches, each with its own advantages and limitations.

Diazotization and Fluorination (Balz-Schiemann Reaction)

This classical method remains a viable route for the synthesis of certain fluoropyridines, particularly 4-fluoropyridine.

Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [1]

  • Materials: 4-Aminopyridine (B3432731), 42% aqueous tetrafluoroboric acid (HBF₄), Sodium nitrite (B80452) (NaNO₂), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Calcium hydride (CaH₂).

  • Procedure:

    • In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge 42% aqueous HBF₄.

    • Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40 °C.

    • Cool the solution to 5-7 °C in an ice-water bath to precipitate 4-pyridylammonium tetrafluoroborate.

    • Slowly add a solution of sodium nitrite (1.1 eq) while maintaining the temperature between 5-9 °C.

    • After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to 25 °C.

    • Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers with CaH₂.

    • The product, 4-fluoropyridine, can be purified by distillation.

Halogen Exchange (Halex) Reactions

Halogen exchange is a common strategy for introducing fluorine, particularly at the 3-position of the pyridine ring. This involves the displacement of a chlorine or bromine atom with a fluoride ion.

Experimental Protocol: Synthesis of 3-Fluoropyridine via Halogen Exchange [8]

  • Materials: 3-Chloropyridine or 3-bromopyridine, Potassium fluoride (KF) or Cesium fluoride (CsF), Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), High-boiling point solvent (e.g., sulfolane (B150427) or dimethylformamide).

  • Procedure:

    • In a reaction vessel equipped with a condenser and a mechanical stirrer, combine the 3-halopyridine (1.0 eq), the fluoride source (excess), and the phase-transfer catalyst.

    • Add the solvent and heat the mixture to a high temperature (typically >150 °C).

    • Monitor the reaction progress by gas chromatography or thin-layer chromatography.

    • Upon completion, cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by distillation.

C-H Activation and Fluorination

Modern C-H fluorination methods offer a direct and often highly regioselective route to fluorinated pyridines, avoiding the need for pre-functionalized starting materials.

Experimental Protocol: C-H Fluorination of 2-Phenylpyridine (B120327) using AgF₂ [9][10]

  • Materials: 2-Phenylpyridine, Silver(II) fluoride (AgF₂), Anhydrous acetonitrile (B52724) (MeCN).

  • Procedure:

    • To an oven-dried round-bottomed flask, add anhydrous MeCN and 2-phenylpyridine (1.0 eq).

    • Place the flask in an ambient temperature water bath.

    • Add AgF₂ (3.0 eq) in one portion to the stirred solution.

    • Stir the reaction mixture at ambient temperature for approximately 90 minutes.

    • Filter the reaction mixture over a pad of Celite, washing with MeCN.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica (B1680970) gel to afford 2-fluoro-6-phenylpyridine.

Synthesis from Pyridine N-Oxides

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-fluoropyridines. Activation of the N-oxide allows for nucleophilic attack by a fluoride source.

Experimental Protocol: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides [11][12]

  • Materials: Pyridine N-oxide derivative, Activating agent (e.g., trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or p-toluenesulfonyl chloride (TsCl)), Fluoride source (e.g., potassium fluoride), Solvent (e.g., acetonitrile or dichloromethane).

  • Procedure:

    • Dissolve the pyridine N-oxide (1.0 eq) in the chosen solvent.

    • Cool the solution to 0 °C.

    • Add the activating agent dropwise and stir for a short period.

    • Add the fluoride source and allow the reaction to warm to room temperature or heat as required.

    • Monitor the reaction until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic phase and concentrate to obtain the crude product, which can be purified by chromatography or distillation.

Quantitative Data Summary

The efficiency and physical properties of fluorinated pyridines are critical for their application in research and development. The following tables summarize key quantitative data for common fluorinated pyridines and their synthetic methods.

Table 1: Physical and Spectroscopic Properties of Monofluorinated Pyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)1H NMR (CDCl₃, δ ppm)19F NMR (CDCl₃, δ ppm)
2-FluoropyridineC₅H₄FN97.091261.1288.23, 7.78, 7.18, 6.93-68.7
3-FluoropyridineC₅H₄FN97.09107-1081.138.45, 8.35, 7.30, 7.15-129.5
4-FluoropyridineC₅H₄FN97.09104-1051.138.50, 7.00-119.2

Note: NMR data are approximate and can vary based on solvent and instrument.

Table 2: Comparison of Synthetic Yields for Fluorinated Pyridines

ProductSynthetic MethodStarting MaterialReagentsYield (%)Reference(s)
4-FluoropyridineBalz-Schiemann4-AminopyridineHBF₄, NaNO₂20[1]
2-Fluoro-6-phenylpyridineC-H Fluorination2-PhenylpyridineAgF₂79-81[9][10]
PerfluoropyridineHalogen ExchangePentachloropyridineKFup to 83[3][5]
2-FluoropyridinesFrom N-OxidesPyridine N-OxidesTf₂O, KFVaries[11][12]
3-FluoropyridineHalogen Exchange3-ChloropyridineCsF, HFLow[6]

Role in Drug Discovery and Biological Signaling Pathways

The introduction of fluorine into a pyridine ring can significantly alter a molecule's biological activity, making fluorinated pyridines key components in many modern pharmaceuticals. They can enhance binding to target proteins, improve metabolic stability, and fine-tune physicochemical properties for better drug-like characteristics.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its overactivation is a hallmark of many cancers.[10][13] Fluorinated pyridines and related pyrimidines are scaffolds found in potent PI3K inhibitors.[10][14] The fluorine atoms can enhance binding affinity to the ATP-binding pocket of PI3K, leading to more effective inhibition of the downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by a fluorinated pyridine-based inhibitor.

Antagonism of the Protease-Activated Receptor-1 (PAR-1) Pathway

Vorapaxar is an antiplatelet medication that contains a fluorinated pyridine moiety.[1][9] It acts as a reversible antagonist of the protease-activated receptor-1 (PAR-1), a G-protein coupled receptor on the surface of platelets.[1][9] Thrombin, a key enzyme in the coagulation cascade, normally activates PAR-1, leading to platelet aggregation. By blocking this interaction, Vorapaxar inhibits thrombin-induced platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events.[1][9]

PAR1_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_Protein G-Protein Coupling PAR1->G_Protein Initiates Platelet_Aggregation Platelet Aggregation G_Protein->Platelet_Aggregation Leads to Vorapaxar Vorapaxar (Fluorinated Pyridine) Vorapaxar->PAR1 Antagonizes

Caption: Vorapaxar inhibits platelet aggregation by antagonizing the PAR-1 receptor.

Inhibition of the Factor VIIa/Tissue Factor (TF) Complex

The coagulation cascade is initiated by the binding of Factor VIIa to Tissue Factor (TF). This complex then activates other factors, leading to the formation of a blood clot. Fluoropyridine-based inhibitors have been developed to target this FVIIa/TF complex, representing a potential new class of antithrombotic drugs.[2][15] These inhibitors bind to the active site of the FVIIa/TF complex, preventing it from activating downstream components of the coagulation cascade.

Coagulation_Cascade Vessel_Injury Vessel Injury TF Tissue Factor (TF) Vessel_Injury->TF Exposes TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa Activates FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin_Clot Inhibitor Fluoropyridine Inhibitor Inhibitor->TF_FVIIa Inhibits

Caption: Inhibition of the coagulation cascade by a fluoropyridine-based FVIIa/TF complex inhibitor.

Conclusion

The discovery and development of synthetic methodologies for fluorinated pyridines have transformed the landscape of medicinal chemistry. From early, challenging procedures to modern, highly selective C-H activation techniques, the ability to precisely install fluorine atoms onto the pyridine scaffold has provided researchers with a powerful tool to modulate the properties of bioactive molecules. The successful application of fluorinated pyridines in a range of therapeutic areas underscores their importance and highlights the continued potential for the discovery of novel drugs based on this privileged structural motif. As our understanding of disease pathways deepens and synthetic capabilities continue to evolve, fluorinated pyridines are poised to remain at the forefront of innovation in drug discovery and development.

References

The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This technical guide provides a comprehensive overview of the multifaceted role of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Core Impact of Fluorination on Drug Properties

The introduction of fluorine can systematically alter a molecule's metabolic stability, binding affinity, lipophilicity, and acidity (pKa). These modifications are leveraged by medicinal chemists to overcome developmental hurdles and optimize drug candidates for clinical success.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, the metabolic "soft spot" of a molecule can be effectively blocked.[1][2][3]

This strategic replacement can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[2][4] For example, the fluorination of certain kinase inhibitors has been shown to significantly increase their plasma half-life by preventing oxidative metabolism.[4]

Modulating Binding Affinity

Fluorine's unique electronic properties can also be exploited to enhance a drug's binding affinity for its target protein. The high electronegativity of fluorine can create favorable electrostatic interactions with amino acid residues in the protein's binding pocket.[5] These interactions can include hydrogen bonds, dipole-dipole interactions, and other non-covalent contacts that contribute to the overall binding energy.[5]

Furthermore, the introduction of fluorine can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's active site. This conformational restriction can lead to a significant increase in potency. A rational "fluorine scan" based on co-crystal structures can be employed to identify optimal positions for fluorine substitution to maximize these favorable interactions.[5]

Fine-Tuning Lipophilicity

The effect of fluorine on lipophilicity (LogP) is highly context-dependent. While the replacement of a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, the effect on aliphatic systems can be more complex and may even lead to a decrease in LogP.[6][7][8] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Careful consideration of the fluorination pattern allows medicinal chemists to modulate a compound's ability to cross biological membranes, such as the blood-brain barrier, and to control its solubility in aqueous and lipid environments.[6][7]

Altering Acidity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6][7] This modulation of ionization state can have profound effects on a drug's solubility, membrane permeability, and binding to its target. For instance, lowering the pKa of a basic amine can reduce its positive charge at physiological pH, potentially improving its oral absorption and cell penetration.[6]

Data Presentation: Quantitative Effects of Fluorination

The following tables summarize the quantitative impact of fluorine substitution on key drug properties for several illustrative matched molecular pairs.

Compound PairPropertyNon-Fluorinated ValueFluorinated ValueFold Change/DifferenceReference
Celecoxib Precursor In Vitro Half-life (t½, min)~5.4 min~21.6 min~4-fold increase[1]
Risperidone Analog In Vitro Half-life (t½, min)~3.5 min~56 min~16-fold increase[1]
Midazolam Analog In Vitro Half-life (t½, min, in CYP3A5)~10 min>60 min>6-fold increase[1]
Compound PairPropertyNon-Fluorinated ValueFluorinated ValueFold Change/DifferenceReference
BTK Inhibitor Scaffold IC50 (nM)200 nM5 nM40-fold increase in potency[5]
Kinase Inhibitor Series IC50 (nM)61 nM7.76 µM (different analog)Varies with position[9]
Voriconazole vs. Fluconazole IC50 (µM) against C. albicans0.010 µM0.002 µM5-fold increase in potency[10]
Compound PairPropertyNon-Fluorinated ValueFluorinated ValueDifferenceReference
2-(Methylthio)pyridine LogD 7.41.692.13 (SCF3 analog)+0.44[6]
Atorvastatin ClogP4.06--[11]
Fluorinated Piperidines LogPVariesVaries (can increase or decrease)Context-dependent[7]
Compound PairPropertyNon-Fluorinated ValueFluorinated ValueDifferenceReference
2-(Ethylthio)pyridine pKa3.681.49 (SCF2CF3 analog)-2.19[6]
Sitagliptin pKa~8.78--[12]
Fluorinated Pyridines pKaVariesDecreases with fluorinationContext-dependent[6]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of fluorine in medicinal chemistry.

Drug_Discovery_Workflow cluster_Discovery Discovery & Lead Generation cluster_Optimization Lead Optimization with Fluorine cluster_Preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Dev. Hit_Gen Hit Generation HTS->Hit_Gen Identified Hits Lead_Opt Lead Optimization Hit_Gen->Lead_Opt Lead Series Fluorine_Strategy Fluorination Strategy (Metabolic Stability, Affinity) Lead_Opt->Fluorine_Strategy Strategic Modification SAR Structure-Activity Relationship (SAR) Fluorine_Strategy->SAR Synthesized Analogs SAR->Lead_Opt Data Feedback ADME_Tox ADME/Tox Studies SAR->ADME_Tox Optimized Lead In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection

A typical drug discovery workflow incorporating a strategic fluorination step.

Fluorine_Effects cluster_Properties Physicochemical Properties cluster_Outcomes Therapeutic Outcomes Fluorine Fluorine Metabolic_Stability Metabolic Stability (Increased t½) Fluorine->Metabolic_Stability Blocks CYP Oxidation Binding_Affinity Binding Affinity (Increased Potency) Fluorine->Binding_Affinity Favorable Interactions Lipophilicity Lipophilicity (LogP) (Tunable) Fluorine->Lipophilicity Modulates Polarity pKa Acidity (pKa) (Lowered) Fluorine->pKa Inductive Effect Improved_PK Improved Pharmacokinetics (e.g., Oral Bioavailability) Metabolic_Stability->Improved_PK Enhanced_Efficacy Enhanced Efficacy Binding_Affinity->Enhanced_Efficacy Reduced_Dosage Reduced Dosage/ Frequency Improved_PK->Reduced_Dosage

Logical relationships of fluorine's effects on drug properties and outcomes.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_TK Binds P1 P Receptor_TK->P1 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response Fluorinated_Inhibitor Fluorinated Kinase Inhibitor (e.g., Axitinib) Fluorinated_Inhibitor->Block

A simplified signaling pathway for a receptor tyrosine kinase and its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated compounds.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug).

  • Liver microsomes (human, rat, or other species).

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold quenching solution (e.g., acetonitrile (B52724) containing an internal standard).

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining the liver microsomes, phosphate buffer, and the test compound in a 96-well plate.

  • Pre-warm the incubation mixture to 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression of this plot.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a compound and its target protein.

Materials:

  • Purified target protein.

  • Test compound.

  • ITC buffer (dialysis buffer for the protein).

  • Isothermal titration calorimeter.

Methodology:

  • Prepare the protein solution in the ITC buffer and dialyze extensively against the same buffer to minimize buffer mismatch effects.

  • Prepare the ligand (test compound) solution in the final dialysis buffer.

  • Degas both the protein and ligand solutions immediately before the experiment.

  • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform an initial small injection to avoid artifacts, followed by a series of injections of the ligand into the protein solution.

  • Record the heat changes associated with each injection.

  • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the binding data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Shake-Flask Method for LogP Determination

Objective: To measure the partition coefficient (LogP) of a compound between n-octanol and water.

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with water).

  • Water (pre-saturated with n-octanol).

  • Shake-flask apparatus or vortex mixer.

  • Centrifuge.

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

Methodology:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a flask containing known volumes of both n-octanol and water.

  • Seal the flask and shake it for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound.

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • High-purity water.

  • Potentiometer with a pH electrode.

  • Burette and magnetic stirrer.

Methodology:

  • Calibrate the pH electrode using standard buffer solutions.

  • Dissolve a known amount of the test compound in a known volume of water.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized acid or base, adding small increments of the titrant.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve. This can be determined from the first or second derivative of the titration curve.

References

Halopyridine Derivatives: A Comprehensive Technical Guide for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Application, and Biological Significance of Halopyridine Derivatives

Halogenated pyridine (B92270) derivatives have emerged as pivotal structural motifs in contemporary chemical and pharmaceutical research. Their unique physicochemical properties, conferred by the presence and position of halogen substituents on the pyridine ring, render them versatile building blocks for the synthesis of a wide array of functional molecules, particularly in the realm of drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of halopyridine derivatives, encompassing their synthesis, characterization, and application, with a focus on their role as kinase inhibitors in key signaling pathways.

Introduction to Halopyridine Derivatives

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the pyridine scaffold dramatically influences its electronic properties, reactivity, and biological activity. The electronegativity and size of the halogen atom, as well as its position on the pyridine ring, can be strategically manipulated to fine-tune the characteristics of the resulting molecule. This has made halopyridines indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, the pyridine core is a privileged structure, and its halogenated analogues are frequently employed to enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles.

Synthesis of Halopyridine Derivatives

The functionalization of halopyridines is predominantly achieved through a variety of well-established cross-coupling reactions. These methods offer reliable and versatile strategies for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the derivatization of halopyridines.

The Suzuki-Miyaura coupling involves the reaction of a halopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl and hetero-biaryl structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

  • Apparatus: A flame-dried round-bottom flask or a sealed tube equipped with a magnetic stir bar.

  • Reagents:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Procedure:

    • To the reaction vessel, add 2-bromopyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

The Negishi coupling pairs a halopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. This method is particularly useful for its high functional group tolerance.

Experimental Protocol: General Procedure for Negishi Coupling of 2-Chloropyridine (B119429)

  • Apparatus: A flame-dried, two-necked round-bottom flask with a reflux condenser and an inert gas inlet.

  • Reagents:

    • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

    • Organozinc reagent (e.g., Phenylzinc chloride, 1.2 mmol, 1.2 equiv, 0.5 M solution in THF)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.03 mmol, 3 mol%)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To the reaction flask under an inert atmosphere, add Pd(PPh₃)₄ and 2-chloropyridine dissolved in THF.

    • Add the organozinc reagent dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-18 hours, monitoring by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine

  • Apparatus: A 10 mL round-bottomed flask under a nitrogen atmosphere.[1]

  • Reagents:

    • 2-Amino-3-bromopyridine (0.5 mmol, 1.0 equiv)[1]

    • Terminal alkyne (0.6 mmol, 1.2 equiv)[1]

    • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂; 0.0125 mmol, 2.5 mol%)[1]

    • Triphenylphosphine (PPh₃; 0.025 mmol, 5.0 mol%)[1]

    • Copper(I) iodide (CuI; 0.025 mmol, 5.0 mol%)[1]

    • Triethylamine (Et₃N; 1 mL)[1]

    • Dimethylformamide (DMF; 2 mL)[1]

  • Procedure:

    • To the flask, add Pd(CF₃COO)₂, PPh₃, and CuI, followed by DMF and stir for 30 minutes.[1]

    • Add 2-amino-3-bromopyridine, the terminal alkyne, and Et₃N.[1]

    • Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.[1]

    • After completion, pour the reaction mixture into a saturated aqueous sodium chloride solution and extract with ethyl acetate.[1]

    • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.[1]

    • Purify the product by column chromatography.[1]

The Heck reaction couples a halopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[2]

Experimental Protocol: General Procedure for Heck Coupling of 2-Bromonaphthalene (as a model for bromopyridines)

  • Apparatus: An anhydrous two-necked round-bottom flask under a nitrogen atmosphere.[3]

  • Reagents:

    • 2-Bromonaphthalene (0.48 mmol, 1.0 equiv)[3]

    • Ethyl crotonate (0.72 mmol, 1.5 equiv)[3]

    • Pd EnCat® 40 (0.005 mmol, 1 mol%)[3]

    • Sodium acetate (NaOAc; 0.97 mmol, 2.0 equiv)[3]

    • Tetraethylammonium chloride (Et₄NCl; 0.97 mmol, 2.0 equiv)[3]

    • Dimethylformamide (DMF; 10 mL)[3]

  • Procedure:

    • Add the solid reagents (2-bromonaphthalene, Et₄NCl, NaOAc, and Pd EnCat® 40) to the flask.[3]

    • Solubilize the reagents in DMF and then add ethyl crotonate.[3]

    • Heat the reaction mixture and monitor its progress.

    • Work-up involves aqueous extraction and purification by chromatography.

The Stille reaction involves the coupling of a halopyridine with an organostannane reagent, catalyzed by palladium.[4]

Experimental Protocol: General Procedure for Stille Coupling

  • Apparatus: A flame-dried round-bottom flask.[4]

  • Reagents:

    • Halopyridine (1.0 equiv)

    • Organostannane (1.15 equiv)[4]

    • Pd(dppf)Cl₂·DCM (0.1 equiv)[4]

    • Copper(I) iodide (CuI; 0.1 equiv)[4]

    • Lithium chloride (LiCl; 5.3 equiv)[4]

    • Dimethylformamide (DMF), degassed[4]

  • Procedure:

    • Add the halopyridine, CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask with DMF.[4]

    • Purge the flask with Argon for 10 minutes before adding the organostannane.[4]

    • Heat the solution to 40 °C for approximately 2.5 days.[4]

    • Work-up includes quenching with an ammonia-water mixture, extraction with an organic solvent, and purification by flash chromatography.[4]

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions provide alternative and sometimes complementary methods to palladium-catalyzed couplings.

The Ullmann condensation is a copper-promoted reaction for the formation of C-O, C-N, and C-S bonds from aryl halides.[5]

Experimental Protocol: General Procedure for Ullmann Ether Synthesis

  • Apparatus: A Schlenk tube or a sealed vessel.

  • Reagents:

    • Halopyridine (1.0 equiv)

    • Phenol or alcohol (1.2 equiv)

    • Copper(I) iodide (CuI; 0.1 equiv)

    • A ligand (e.g., 1,10-phenanthroline (B135089) or picolinic acid; 0.2 equiv)[6]

    • A base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 equiv)

    • A high-boiling polar solvent (e.g., DMF, NMP, or DMSO)

  • Procedure:

    • Combine the halopyridine, phenol, CuI, ligand, and base in the reaction vessel.

    • Add the solvent and degas the mixture.

    • Heat the reaction to a high temperature (typically 120-180 °C) for 12-24 hours.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a premier method for the formation of C-N bonds between a halopyridine and an amine.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine

  • Apparatus: A Schlenk tube or a sealed vial.[4]

  • Reagents:

    • 3-Bromopyridine (1.0 equiv)[4]

    • Amine (1.2 equiv)[4]

    • Pd₂(dba)₃ (0.01-0.02 equiv)[4]

    • A phosphine (B1218219) ligand (e.g., Xantphos or BINAP; 0.02-0.04 equiv)[4]

    • A base (e.g., NaOtBu or Cs₂CO₃; 1.4 equiv)[4]

    • Anhydrous toluene (B28343) or dioxane[4]

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, charge the reaction vessel with the palladium precursor, ligand, and base.[4]

    • Add the solvent, followed by the halopyridine and the amine.[4]

    • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.[4]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]

    • Extract with an organic solvent, wash, dry, and concentrate.[4]

    • Purify the product by column chromatography.[4]

Characterization of Halopyridine Derivatives

The structural elucidation and confirmation of purity of synthesized halopyridine derivatives are crucial. A combination of spectroscopic techniques is typically employed.

Table 1: Spectroscopic Characterization Data for a Representative Halopyridine Derivative: 2-Chloro-5-iodopyridine [7][8]

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃)δ (ppm): 8.41 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.5, 2.4 Hz, 1H), 7.17 (d, J=8.5 Hz, 1H)
¹³C NMR (CDCl₃)δ (ppm): 155.8, 151.3, 146.2, 122.9, 90.5
Mass Spec (MS)m/z: 238.9 (M+), 240.9 (M+2)+
Infrared (IR)Key peaks (cm⁻¹): 3080, 1560, 1450, 1100, 820

Table 2: Characterization Data for a Sonogashira Coupling Product: 3-Phenylethynyl-2-aminopyridine [9]

Spectroscopic TechniqueObserved Data
¹H NMR (500 MHz, CDCl₃)δ 8.04 (dt, J = 10.7, 5.3 Hz, 1H), 7.60 (dt, J = 13.9, 7.0 Hz, 1H), 7.56 - 7.49 (m, 2H), 7.40 - 7.33 (m, 3H), 6.66 (dd, J = 7.5, 5.0 Hz, 1H), 5.11 (s, 2H)
¹³C NMR (125 MHz, CDCl₃)δ 158.8, 148.0, 141.4, 131.6, 128.9, 128.4, 122.7, 113.7, 103.2, 95.4, 85.1
HRMS (APCI-ion trap)m/z: [M + H]⁺ calcd for C₁₃H₁₁N₂: 195.0922; found: 195.0923

Applications in Research and Drug Development

Halopyridine derivatives are prominent in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Halopyridine Derivatives as Kinase Inhibitors

The pyridine ring is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. Halogen substituents can further enhance binding affinity through halogen bonding and by modulating the electronic properties of the pyridine ring.

Table 3: Biological Activity of Representative Pyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 12 PIM-114.3[10]
Compound 6 PIM-119.4[10]
Compound 13 PIM-119.8[10]
BI-D1870 VRK133[10]
Compound 26 VRK1150[10]
Compound 4 CDK2/cyclin A2240[10]
Roscovitine CDK2/cyclin A2390[10]
16b BTK139[11]
16b PI3Kδ275[11]
6f BTK74[11]
6f PI3Kδ170[11]
Key Signaling Pathways Targeted by Halopyridine Derivatives

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyridine-based inhibitors have been developed to target key kinases within this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Halopyridine-Based PI3K Inhibitor Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling pathway with targeted inhibition.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is also frequently observed in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor Halopyridine-Based MEK Inhibitor Inhibitor->MEK inhibits

MAPK/ERK signaling pathway with targeted inhibition.
Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel halopyridine-based kinase inhibitors typically follows a structured workflow, from initial synthesis to biological evaluation.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Halopyridine Library Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening (HTS) Purification->HTS HitID Hit Identification HTS->HitID LeadOp Lead Optimization (SAR Studies) HitID->LeadOp LeadOp->Synthesis iterative design InVivo In Vivo Testing LeadOp->InVivo Candidate Drug Candidate InVivo->Candidate

Experimental workflow for kinase inhibitor discovery.

Conclusion

Halopyridine derivatives represent a cornerstone in modern synthetic and medicinal chemistry. The versatility of their synthesis, primarily through robust cross-coupling methodologies, allows for the creation of diverse molecular libraries. Their unique properties make them ideal candidates for the development of targeted therapeutics, particularly as kinase inhibitors in critical cancer-related signaling pathways. The detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of halopyridine chemical space promises to yield novel and effective therapeutic agents for a multitude of diseases.

References

Technical Guide: Safety and Handling of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Amino-3-bromo-5-fluoropyridine (CAS No. 869557-43-7). As a key intermediate in the synthesis of fluorinated pyridines for pharmaceutical and agrochemical applications, understanding its hazard profile is critical to ensure personnel safety and environmental compliance.[1][2] This guide synthesizes information from available Safety Data Sheets (SDS) to provide clear, actionable guidance for laboratory and manufacturing settings.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard Class Signal Word Pictogram Hazard Statement Precautionary Statement
Acute Toxicity, Oral (Category 4)DangerGHS07 (Exclamation Mark)H302: Harmful if swallowed.[3]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Irritation (Category 2)DangerGHS05 (Corrosion), GHS07 (Exclamation Mark)H315: Causes skin irritation.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage (Category 1)DangerGHS05 (Corrosion)H318: Causes serious eye damage.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationDangerGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

Experimental Protocols and Toxicological Profile

While specific toxicological studies with quantitative data (e.g., LD50) are not detailed in the reviewed safety documents, the GHS classification is derived from standardized assessments. The primary hazards are acute oral toxicity, severe eye damage, and irritation to the skin and respiratory system.[3] Chronic health effects have not been fully investigated.[4]

Key Health Effects:

  • Acute Effects: The substance is harmful if ingested.[3][4] Direct contact causes skin irritation and poses a risk of serious, potentially irreversible, eye damage.[3] Inhalation of dust may lead to respiratory tract irritation.[3][4]

  • Chronic Effects: No specific data is available on the long-term effects of exposure.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. Always show the Safety Data Sheet to attending medical personnel.

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move Skin Skin Contact Wash Immediately remove contaminated clothing. Wash skin with soap and plenty of water. Skin->Wash Eye Eye Contact Rinse Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy. Eye->Rinse Ingestion Ingestion Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Mouth Medical Consult a Physician Move->Medical Wash->Medical Rinse->Medical Mouth->Medical

Caption: First-Aid Procedures for Exposure.

  • Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[3][5]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation occurs.[3][4]

  • Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately.[3]

  • Ingestion: Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and consult a physician.[3]

Handling and Personal Protective Equipment (PPE)

Strict adherence to handling procedures and consistent use of appropriate PPE are the most effective ways to minimize exposure risk.

Safe Handling Practices:

  • Avoid all personal contact, including the inhalation of dust.[6][7]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6][8]

  • Wear appropriate personal protective equipment as detailed below.[3]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][6]

  • Keep containers securely sealed when not in use.[4][6]

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Purpose
Eye/Face Protection Tight-sealing safety goggles or a face shield.[8][9]Protects against dust particles and chemical splashes.[8]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect prior to use.[8][10]Prevents direct skin contact and irritation.[8]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[8][9]Shields skin from accidental spills and contamination.[8]
Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved dust respirator.[8][9]Prevents inhalation of harmful dust.[8]

Accidental Release and Spill Management

In the event of a spill, a systematic and calm response is necessary to ensure safety and prevent environmental contamination.

SpillManagement Start Spill Detected Step1 Evacuate and secure area. Ensure adequate ventilation. Start->Step1 Step2 Wear appropriate PPE: Gloves, Goggles, Lab Coat, Respirator Step1->Step2 Step3 Contain the spill. Prevent entry into drains and waterways. Step2->Step3 Step4 Collect material without creating dust. Use dry cleanup procedures (sweep, shovel, or vacuum). Step3->Step4 Step5 Place spilled material in a sealed, properly labeled container for disposal. Step4->Step5 Step6 Clean the spill area. Decontaminate equipment after use. Step5->Step6 End Dispose of waste according to local, state, and federal regulations. Step6->End

Caption: Workflow for Accidental Spill Management.

Procedure:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[3]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3][6]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust.[3] Sweep up or vacuum the material and place it into a suitable, sealed container for disposal.[7][11]

Fire-Fighting Measures

While the material is a combustible solid, it may propagate flame with difficulty.[6] Dust clouds may form an explosive mixture with air.[6]

Aspect Recommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]
Specific Hazards from Combustion Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen halide gases (hydrogen bromide, hydrogen fluoride).[3][5]
Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5]

Storage and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and regulatory compliance.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6][11] Keep containers tightly closed and store in their original containers.[5][6]

  • Disposal: Dispose of waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[12] All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the material to contaminate water, soil, or sewer systems.[12]

Physical and Chemical Properties

Property Value
CAS Number 869557-43-7[3]
Molecular Formula C₅H₄BrFN₂[3]
Molecular Weight 191.00 g/mol [3]
Appearance Solid
Melting Point 62-66 °C

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of particular importance in the fields of medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. These application notes provide a detailed protocol for the Suzuki coupling of 2-Amino-3-bromo-5-fluoropyridine with various arylboronic acids. The resulting 2-amino-3-aryl-5-fluoropyridine scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The fluorine substituent at the 5-position can significantly influence the physicochemical properties of the final molecule, such as its metabolic stability and binding affinity.

Data Presentation: Representative Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes representative conditions for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for structurally similar bromopyridines.[1][2][3][4]

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Representative Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-10012-1875-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O (3:1)10010-1680-90
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)9512-2470-80
44-Fluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₂CO₃ (2)THF/H₂O (4:1)8016-2478-88
52-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O (3:1)8512-2065-75

Note: Yields are estimates based on similar reactions and will require optimization for each specific substrate combination.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid. Both conventional heating and microwave-assisted protocols are described.

Materials
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Conventional Heating
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-aryl-5-fluoropyridine.

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 4 mL) to the vial.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the work-up and purification steps (6-8) as described in the conventional heating protocol.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine Reactants (this compound, Arylboronic Acid, Base, Catalyst) prep_inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) prep_reactants->prep_inert prep_solvent 3. Add Degassed Solvent prep_inert->prep_solvent reaction_step 4. Heat Reaction (Conventional or Microwave) prep_solvent->reaction_step reaction_monitor 5. Monitor Progress (TLC or LC-MS) reaction_step->reaction_monitor workup_quench 6. Cool & Quench reaction_monitor->workup_quench workup_extract 7. Extraction workup_quench->workup_extract workup_dry 8. Dry & Concentrate workup_extract->workup_dry workup_purify 9. Column Chromatography workup_dry->workup_purify final_product 2-Amino-3-aryl-5-fluoropyridine workup_purify->final_product Isolated Product Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product 2-Amino-3-aryl- 5-fluoropyridine (Ar-Ar') reductive_elimination->product aryl_halide 2-Amino-3-bromo- 5-fluoropyridine (Ar-Br) aryl_halide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 2-Amino-3-bromo-5-fluoropyridine. This versatile building block is a key intermediate in the synthesis of novel fluorinated pyridine (B92270) derivatives for pharmaceutical and materials science research. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering a robust starting point for the synthesis of a diverse range of functionalized molecules.

Introduction

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions due to its distinct electronic properties and the reactivity of the C-Br bond. The strategic placement of the amino, bromo, and fluoro substituents allows for selective functionalization, making it an important scaffold in medicinal chemistry. The electron-withdrawing fluorine atom can influence the pharmacokinetic properties of the final compounds, while the amino group provides a site for further derivatization. Palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) are powerful methods to introduce molecular diversity at the 3-position of the pyridine ring.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Key aspects include the use of an inert atmosphere to prevent catalyst degradation and careful monitoring of the reaction progress.

G prep Preparation of Reagents setup Reaction Setup under Inert Atmosphere (Nitrogen or Argon) prep->setup Add reagents to flask reaction Reaction Execution (Heating and Stirring) setup->reaction Heat to desired temperature monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring Take aliquots monitoring->reaction Continue if incomplete workup Work-up and Extraction monitoring->workup Proceed if complete purification Purification (Column Chromatography) workup->purification Isolate crude product characterization Characterization (NMR, MS) purification->characterization Isolate pure product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-5-fluoro-3-arylpyridines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an aryl or heteroaryl boronic acid or ester. This reaction is a robust method for synthesizing biaryl compounds.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[1]

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)Ln

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Recommended Protocol

While specific data for this compound is not abundant, the following protocol, adapted from procedures for structurally similar bromopyridines, serves as an excellent starting point.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.2 mmol, 2.2 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system (1,4-dioxane/water).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Representative Catalyst Systems

The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. The following table provides examples of systems used for similar bromopyridine substrates.[2]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent

Buchwald-Hartwig Amination: Synthesis of 3-Amino-Substituted Pyridines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds via oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl amine.[3]

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) [Ar-Pd(II)L2(HNR'R'')]Br [Ar-Pd(II)L2(HNR'R'')]Br Ar-Pd(II)L2-Br->[Ar-Pd(II)L2(HNR'R'')]Br Amine Coordination (HNR'R'') Ar-Pd(II)L2(NR'R'') Ar-Pd(II)L2(NR'R'') [Ar-Pd(II)L2(HNR'R'')]Br->Ar-Pd(II)L2(NR'R'') Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)L2(NR'R'')->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)Ln

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol

The following is a general protocol for the Buchwald-Hartwig amination of bromopyridines, which can be adapted for this compound.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Primary or secondary amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., a palladacycle, 1-2 mol%)

  • Ligand (e.g., a biarylphosphine like RuPhos or BrettPhos, 1.5-3 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 3-5 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat three times).

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation: Recommended Catalyst Systems

The choice of ligand is critical in Buchwald-Hartwig aminations. The following table highlights catalyst systems suitable for a broad range of amines.[5][6]

Catalyst/Pre-catalystLigandBaseSolventTemperature (°C)Amine Scope
Pd₂(dba)₃RuPhosNaOt-BuToluene80-100Primary and secondary alkyl amines, anilines
Pd(OAc)₂BrettPhosCs₂CO₃1,4-Dioxane100-110Primary amines, functionalized substrates
G3-PalladacycleXPhosK₃PO₄t-Amyl alcohol100Wide range of primary and secondary amines

Sonogashira Coupling: Synthesis of 2-Amino-5-fluoro-3-alkynylpyridines

The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)Ln->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)L2-Br->Ar-C≡C-R Reductive Elimination Ar-C≡C-R->Pd(0)Ln H-C≡C-R H-C≡C-R Cu-C≡C-R Cu-C≡C-R H-C≡C-R->Cu-C≡C-R [Cu(I)], Base Cu-C≡C-R->Ar-Pd(II)L2-Br Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling.

Recommended Protocol

The following protocol is based on the work of Zhu et al. (2017) for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Terminal alkyne (0.6 mmol, 1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Solvent: DMF (2.0 mL)

  • Base: Et₃N (Triethylamine) can be used as a base and co-solvent.

  • Round-bottomed flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.

  • Add DMF and stir for 30 minutes.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 100 °C and reflux for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Scope of Terminal Alkynes

The following table, adapted from Zhu et al. (2017), demonstrates the scope of the Sonogashira coupling with various terminal alkynes for 2-amino-3-bromopyridine (B76627) substrates, with expected high yields for this compound.[7]

Entry2-Amino-3-bromopyridine SubstrateTerminal AlkyneYield (%)
12-Amino-3-bromopyridinePhenylacetylene95
22-Amino-3-bromopyridine4-Ethynyltoluene96
32-Amino-3-bromo-5-methylpyridinePhenylacetylene93
42-Amino-3-bromo-5-methylpyridine4-Ethynyltoluene92
52-Amino-3-bromo-5-methylpyridineCyclopropylacetylene90
62-Amino-3-bromo-5-methylpyridine1-Decyne88

Reaction conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), DMF (2 mL), 100 °C, 3 h.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of substituted pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer efficient methods for the formation of C-C and C-N bonds, respectively. The protocols and data presented herein serve as a comprehensive guide for researchers to develop novel compounds for applications in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best results.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel heterocyclic compounds utilizing the versatile building block, 2-amino-3-bromo-5-fluoropyridine. This trifunctional scaffold offers multiple reaction sites for the construction of diverse molecular architectures, which are of significant interest in medicinal chemistry and materials science. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.

Introduction

This compound is a valuable starting material for the synthesis of a wide range of nitrogen-containing heterocycles. The presence of an amino group, a bromo substituent, and a fluoro substituent on the pyridine (B92270) ring allows for selective functionalization through various synthetic transformations. The strategic manipulation of these functional groups enables the construction of fused heterocyclic systems such as furopyridines, thienopyridines, and pyrrolopyridines. These scaffolds are prevalent in numerous biologically active compounds and functional materials.

This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig amination—at the C-3 position of this compound. Furthermore, it provides model protocols for the subsequent intramolecular cyclization of the resulting intermediates to yield novel fused heterocycles.

General Considerations

Safety Precautions: this compound and its derivatives, as well as the reagents and solvents used in the described protocols, should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques or in a glovebox. Solvents should be degassed prior to use.

Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents and catalysts. Use of high-purity starting materials, solvents, and fresh catalysts is strongly recommended.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-3 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Sonogashira Coupling: Synthesis of 2-Amino-3-alkynyl-5-fluoropyridines

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of precursors for various heterocyclic systems.

Reaction Scheme:

Sonogashira_Coupling start This compound product 2-Amino-3-(alkynyl)-5-fluoropyridine start->product Sonogashira Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Base (e.g., Et₃N) catalyst->product

Figure 1: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol (Adapted from similar 2-amino-3-bromopyridines[1]):

Reagent/ParameterQuantity/Value
This compound1.0 eq
Terminal Alkyne1.2 eq
Pd(PPh₃)₄0.05 eq
CuI0.1 eq
Et₃N2.0 eq
Solvent (e.g., DMF or THF)To desired concentration
Temperature80-100 °C
Reaction Time4-12 h

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the terminal alkyne, Pd(PPh₃)₄, and CuI.

  • Add the degassed solvent and triethylamine.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yields: Based on literature for analogous compounds, yields for the Sonogashira coupling of 2-amino-3-bromopyridines typically range from 70% to 95%, depending on the alkyne used[1].

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-3-aryl/vinyl-5-fluoropyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds between an organohalide and an organoboron compound.

Reaction Scheme:

Suzuki_Coupling start This compound product 2-Amino-3-(aryl/vinyl)-5-fluoropyridine start->product Suzuki Coupling boronic_acid Aryl/Vinyl Boronic Acid (R-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) catalyst->product

Figure 2: General scheme for the Suzuki coupling of this compound.

Experimental Protocol (Adapted from similar bromopyridines):

Reagent/ParameterQuantity/Value
This compound1.0 eq
Aryl/Vinyl Boronic Acid1.5 eq
Pd(dppf)Cl₂0.03 eq
K₂CO₃2.0 eq
Solvent (e.g., Dioxane/H₂O 4:1)To desired concentration
Temperature90-110 °C
Reaction Time12-24 h

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yields: Yields for the Suzuki coupling of similar aminobromopyridines are generally reported in the range of 60% to 90%.

Buchwald-Hartwig Amination: Synthesis of 2,3-Diamino-5-fluoropyridine Derivatives

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine, providing access to a wide range of substituted anilines and their heteroaromatic analogues.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound product N³-(Substituted)-5-fluoropyridine-2,3-diamine start->product Buchwald-Hartwig Amination amine Primary/Secondary Amine (R¹R²NH) amine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOᵗBu) catalyst->product

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol (Adapted from similar 2-bromopyridines):

Reagent/ParameterQuantity/Value
This compound1.0 eq
Amine1.2 eq
Pd₂(dba)₃0.02 eq
XPhos0.08 eq
NaOᵗBu1.4 eq
Solvent (e.g., Toluene or Dioxane)To desired concentration
Temperature100-120 °C
Reaction Time12-24 h

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOᵗBu.

  • Add this compound and the amine.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Yields: Yields for the Buchwald-Hartwig amination of 2-bromopyridines can vary widely depending on the amine used, but are often in the range of 50% to 95%.

Section 2: Synthesis of Fused Heterocycles via Intramolecular Cyclization

The products obtained from the initial cross-coupling reactions can undergo subsequent intramolecular cyclization to form various fused heterocyclic systems.

Synthesis of Furopyridines

2-Amino-3-(2-hydroxyalkynyl)-5-fluoropyridines, synthesized via Sonogashira coupling with a propargyl alcohol derivative, can undergo base- or acid-catalyzed cyclization to form furopyridines.

Reaction Workflow:

Furopyridine_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound C 2-Amino-3-(hydroxyalkynyl)-5-fluoropyridine A->C Pd(PPh₃)₄, CuI, Et₃N B Propargyl Alcohol Derivative B->C D Furo[2,3-b]pyridine Derivative C->D Base (e.g., KOᵗBu) or Acid (e.g., p-TsOH)

Figure 4: Workflow for the synthesis of furopyridines.

Model Experimental Protocol for Cyclization:

Reagent/ParameterQuantity/Value
2-Amino-3-(2-hydroxyalkynyl)-5-fluoropyridine1.0 eq
Base (e.g., KOᵗBu)1.2 eq
Solvent (e.g., THF or DMF)To desired concentration
Temperature25-80 °C
Reaction Time2-6 h

Procedure:

  • To a solution of the 2-amino-3-(2-hydroxyalkynyl)-5-fluoropyridine in the chosen solvent, add the base at room temperature.

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of Pyrrolopyridines

2-Amino-3-alkynyl-5-fluoropyridines can undergo cyclization in the presence of a base to form pyrrolo[2,3-b]pyridines (7-azaindoles).

Reaction Workflow:

Pyrrolopyridine_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A This compound C 2-Amino-3-alkynyl-5-fluoropyridine A->C Pd(PPh₃)₄, CuI, Et₃N B Terminal Alkyne B->C D Pyrrolo[2,3-b]pyridine Derivative C->D Base (e.g., KOᵗBu)

Figure 5: Workflow for the synthesis of pyrrolopyridines.

Model Experimental Protocol for Cyclization:

Reagent/ParameterQuantity/Value
2-Amino-3-alkynyl-5-fluoropyridine1.0 eq
Base (e.g., KOᵗBu)2.0 eq
Solvent (e.g., NMP or DMSO)To desired concentration
Temperature120-150 °C
Reaction Time4-12 h

Procedure:

  • To a solution of the 2-amino-3-alkynyl-5-fluoropyridine in the chosen solvent, add the base.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound serves as a highly adaptable platform for the synthesis of a diverse array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular access to key intermediates, which can be further elaborated into fused heterocyclic systems of significant interest in drug discovery and materials science. The provided protocols, while based on closely related systems, offer a solid foundation for the development of specific synthetic routes tailored to the desired target molecules. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.

References

Application Notes and Protocols for 2-Amino-3-bromo-5-fluoropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-fluoropyridine is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of pharmaceutical intermediates. Its unique substitution pattern, featuring an amino group, a bromo substituent, and a fluorine atom on a pyridine (B92270) ring, allows for diverse functionalization through various cross-coupling reactions. The strategic placement of these groups enables the facile introduction of aryl, heteroaryl, and amino moieties, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are instrumental in the development of targeted therapies, including kinase and PARP inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of substituted pyridines, which are core structures in many therapeutic agents. The bromine atom at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position and the fluorine atom at the 5-position can influence the physicochemical properties and biological activity of the final compounds. This intermediate is particularly useful in the synthesis of enzyme inhibitors and polypeptide antagonists.[1] It is also a key raw material for the development of new fluoroquinolone antibiotics.[1]

Synthesis of Kinase Inhibitor Scaffolds

Substituted aminopyridines are crucial components of many kinase inhibitors. The Janus kinase (JAK) family of tyrosine kinases, for instance, are key mediators in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory diseases and cancers. The synthesis of potent and selective JAK inhibitors often involves the construction of a core heterocyclic structure, which can be achieved using this compound as a starting material. Through Suzuki-Miyaura or Buchwald-Hartwig reactions, various substituents can be introduced at the 3-position to modulate the inhibitor's potency and selectivity.

Synthesis of PARP Inhibitor Precursors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The pharmacophore of many PARP inhibitors includes a complex heterocyclic system. This compound can be utilized to construct key intermediates for these inhibitors, where the pyridine ring serves as a central scaffold.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-3-aryl-5-fluoropyridines

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, 5 mL total volume).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-aryl-5-fluoropyridine.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O951885>98
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001692>99
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene (B28343)/H₂O1102078>97
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(arylamino)-5-fluoropyridines

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene via syringe.

  • Degas the mixture by three cycles of vacuum-backfill with the inert gas.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1101288>98
2MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1001095>99
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1051482>97

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) setup 2. Inert Atmosphere: - Evacuate & backfill - Add Catalyst & Ligand reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat & Stir (90-100 °C) solvent->reaction workup 5. Workup: - Cool, dilute - Wash with H₂O & brine reaction->workup purification 6. Purify: - Column chromatography workup->purification product Product: 2-Amino-3-aryl-5-fluoropyridine purification->product

Suzuki-Miyaura Coupling Workflow
Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base amido_complex Ar-Pd(II)(NR'R'')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Buchwald-Hartwig Amination Cycle
Signaling Pathway Inhibition by a Synthesized Kinase Inhibitor

The following diagram illustrates the potential inhibitory action of a kinase inhibitor synthesized from a 2-amino-3-aryl-5-fluoropyridine intermediate on the JAK-STAT signaling pathway.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription nucleus->transcription inhibitor Synthesized Inhibitor (from 2-Amino-3-aryl-5-fluoropyridine) inhibitor->jak inhibits

JAK-STAT Pathway Inhibition

References

Application of 2-Amino-3-bromo-5-fluoropyridine in agrochemical research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-bromo-5-fluoropyridine is a key heterocyclic building block in the synthesis of novel agrochemicals.[1] Its trifunctional nature, featuring amino, bromo, and fluoro groups on a pyridine (B92270) core, offers synthetic versatility for creating a diverse range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and bromo groups provide reactive handles for further molecular elaboration. This document outlines the application of this compound in the synthesis of potential agrochemicals, with a focus on its use in palladium-catalyzed cross-coupling reactions to construct complex scaffolds.

Application in Fungicide Synthesis

The pyridine ring is a common motif in many commercial fungicides. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel fungicidal candidates, particularly those acting as Succinate Dehydrogenase Inhibitors (SDHIs). The core structure of many SDHI fungicides features a pyridine or pyrazole (B372694) ring linked to an amide and a substituted phenyl ring.

Representative Synthetic Pathway: Pyridinyl-Thiazole Carboxamide Fungicide

A plausible synthetic route to a novel pyridinyl-thiazole carboxamide fungicide, a class known for its fungicidal activity, is outlined below. This pathway utilizes a key Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 3-position of the pyridine ring.

G A This compound C Suzuki-Miyaura Coupling A->C B Thiazole Boronic Ester B->C D 2-Amino-5-fluoro-3-(thiazol-2-yl)pyridine C->D Pd Catalyst, Base F Amide Coupling D->F E Substituted Benzoyl Chloride E->F G Final Product: Pyridinyl-Thiazole Carboxamide Fungicide F->G Base

Caption: Synthetic pathway for a pyridinyl-thiazole fungicide.

Experimental Protocols

1. General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a heterocyclic boronic ester.

  • Materials:

    • This compound

    • Heterocyclic boronic acid or ester (e.g., Thiazole-2-boronic acid pinacol (B44631) ester)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the heterocyclic boronic ester (1.2 eq), and potassium carbonate (2.0 eq).

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Add the palladium catalyst (0.05 eq).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - Boronic Ester - Base (K₂CO₃) B Purge with Inert Gas A->B C Add Pd Catalyst B->C D Add Degassed Solvent C->D E Heat to 90-100 °C (4-12 hours) D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with Water F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura coupling.

2. General Amide Coupling Protocol

This protocol outlines a standard procedure for the acylation of the amino group on the pyridine ring.

  • Materials:

    • 2-Amino-5-fluoro-3-(heteroaryl)pyridine intermediate

    • Substituted acid chloride (e.g., 2-methylbenzoyl chloride)

    • Base (e.g., Pyridine or Triethylamine)

    • Anhydrous solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve the 2-amino-5-fluoro-3-(heteroaryl)pyridine intermediate (1.0 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere.

    • Add the base (1.5 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of the substituted acid chloride (1.1 eq) in anhydrous dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data: Biological Activity

The following table presents representative fungicidal activity data for a class of pyridinyl-amide fungicides against common plant pathogens. This data is illustrative of the type of efficacy that could be expected from compounds synthesized using this compound as a starting material.

Compound IDTarget PathogenEC₅₀ (µg/mL)Reference Compound (EC₅₀ µg/mL)
Hypothetical Compound A Botrytis cinerea (Gray Mold)1.85Boscalid (2.50)
Hypothetical Compound B Rhizoctonia solani (Sheath Blight)0.95Thifluzamide (1.20)
Hypothetical Compound C Fusarium graminearum (Fusarium Head Blight)3.20Fluxapyroxad (2.80)

EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth in vitro.

Application in Herbicide and Insecticide Synthesis

The versatile reactivity of this compound also makes it a valuable precursor for the synthesis of novel herbicides and insecticides.

Herbicides: The amino group can be derivatized to form sulfonylureas or other moieties common in herbicidal compounds. The pyridine core itself is present in several classes of herbicides.

Insecticides: The fluorinated pyridine scaffold is a key component of several successful insecticides, such as those in the neonicotinoid and butenolide classes. The bromo and amino functionalities on the starting material allow for the construction of the complex pharmacophores required for insecticidal activity.

Representative Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the logical relationship in a typical SAR study for agrochemicals derived from this scaffold.

G cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Biological Activity Core 2-Amino-3-R-5-fluoropyridine R_Group R Group at C3 (via Suzuki, etc.) Core->R_Group Amine_Group Amine Group at C2 (Amidation, etc.) Core->Amine_Group Activity Fungicidal / Herbicidal / Insecticidal Efficacy R_Group->Activity Amine_Group->Activity

Caption: Structure-Activity Relationship (SAR) logic diagram.

This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. Its utility is particularly evident in the construction of complex heterocyclic systems via modern synthetic methods like palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a framework for researchers to explore the potential of this building block in the discovery and development of new, effective crop protection agents.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-bromo-5-fluoropyridine. This cross-coupling reaction is a pivotal method for the formation of a carbon-nitrogen (C-N) bond at the 3-position of the pyridine (B92270) ring, yielding valuable 2,3-diamino-5-fluoropyridine derivatives. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocol herein is synthesized from established methodologies for the amination of structurally related bromopyridines and provides recommended reagents, reaction conditions, and purification procedures. A summary of typical reaction parameters is presented in a tabular format, and a visual diagram of the experimental workflow is included to facilitate understanding and execution.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile transition metal-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry.[2][3] The synthesis of substituted diaminopyridines is crucial for the development of novel therapeutic agents.

The substrate, this compound, presents unique challenges and considerations for the Buchwald-Hartwig amination. The presence of the amino group at the 2-position can potentially lead to catalyst inhibition through coordination with the palladium center.[4] Furthermore, the electronic properties of both the amino and fluoro substituents influence the reactivity of the C-Br bond. This protocol is designed to address these challenges by employing a robust catalyst system and optimized reaction conditions.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2,3-diamino-5-fluoropyridine and regenerate the Pd(0) catalyst.[1][5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[2][5]

Data Presentation: Representative Reaction Conditions

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and reported yields for the amination of structurally similar bromopyridine derivatives, providing a strong starting point for the optimization of the reaction with this compound.

ParameterRecommended ConditionsRationale/Comments
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source for Buchwald-Hartwig reactions.[6]
Pd(OAc)₂ (Palladium(II) acetate)Another widely used precursor that is reduced in situ to the active Pd(0) species.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)A bulky, electron-rich biaryl phosphine ligand that is highly effective for the amination of heteroaryl halides.[6]
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Often successful for challenging substrates, including unprotected aminopyridines.[4]
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)A bidentate ligand that can provide high yields and reaction rates.[1]
Base NaOtBu (Sodium tert-butoxide)A strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine.[6]
K₃PO₄ (Potassium phosphate)A milder base that can be effective in certain cases.[7]
Cs₂CO₃ (Cesium carbonate)Another alternative base, often used with more sensitive substrates.[7]
Solvent TolueneA standard, non-polar solvent for Buchwald-Hartwig aminations.[6]
1,4-DioxaneA polar, aprotic solvent that can also be effective.[7]
Temperature 80-110 °CThe reaction typically requires heating to proceed at a reasonable rate.[5][7]
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.[7]

Experimental Protocol

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted and optimized for the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)[7]

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)[6]

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)[6]

  • Base (e.g., NaOtBu) (1.4-2.0 equiv)[7]

  • Anhydrous, degassed solvent (e.g., Toluene) (to achieve a concentration of 0.1-0.2 M of the limiting reagent)[6]

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (Celite®, silica (B1680970) gel, solvents)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add this compound and the amine coupling partner to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Seal the flask and, if not performed in a glovebox, subject the reaction mixture to three cycles of evacuating and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[5][7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-diamino-5-fluoropyridine derivative.

Visualization of Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Add Pd Precursor, Ligand, Base, and Reactants to Flask solvent Add Anhydrous, Degassed Solvent reagents->solvent degas Evacuate and Backfill with Inert Gas (3x) solvent->degas heat Heat and Stir (80-110 °C, 12-24 h) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite® cool->filter extract Wash with Water and Brine filter->extract purify Dry, Concentrate, and Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes: Synthesis of Potent IRAK4 Kinase Inhibitors from 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-fluoropyridine is a versatile starting material in medicinal chemistry, particularly for the synthesis of enzyme inhibitors. Its unique substitution pattern—an amino group for cyclization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating pharmacokinetic properties—makes it an ideal scaffold for building complex heterocyclic compounds. This application note details the synthesis of a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, a key target in inflammatory and autoimmune diseases, starting from this compound. The protocols provided are based on established synthetic methodologies for imidazo[1,2-a]pyridine (B132010) derivatives, which are a known class of IRAK4 inhibitors.

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders. Therefore, the development of selective IRAK4 inhibitors is a promising therapeutic strategy.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process to construct the core of the IRAK4 inhibitor. The first step is the synthesis of a 7-fluoro-imidazo[1,2-a]pyridine intermediate via a condensation reaction between this compound and an α-haloketone. The second key step is a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group at the 8-position of the imidazo[1,2-a]pyridine core. This functionalized aryl group is crucial for potent inhibition of IRAK4.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and biological activity of a representative IRAK4 inhibitor synthesized from this compound.

StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (%)Biological Activity (IC50)
18-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine305.1485>95N/A
22-phenyl-8-(pyridin-4-yl)-7-fluoroimidazo[1,2-a]pyridine301.3278>98IRAK4: 50 nM

Experimental Protocols

Protocol 1: Synthesis of 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine

This protocol describes the cyclization of this compound with 2-bromoacetophenone (B140003) to form the imidazo[1,2-a]pyridine core.

Materials:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (B145695) (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound and sodium bicarbonate.

  • Add ethanol to the flask to create a suspension.

  • Add 2-bromoacetophenone to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine as a solid.

Protocol 2: Synthesis of 2-phenyl-8-(pyridin-4-yl)-7-fluoroimidazo[1,2-a]pyridine (Final IRAK4 Inhibitor)

This protocol details the Suzuki-Miyaura cross-coupling of the brominated intermediate with pyridine-4-boronic acid.

Materials:

  • 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add 8-bromo-7-fluoro-2-phenylimidazo[1,2-a]pyridine, pyridine-4-boronic acid, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 90-100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final IRAK4 inhibitor.

Visualizations

IRAK4 Signaling Pathway

IRAK4_Signaling_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB Activation IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines Inhibitor Synthesized Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Experimental Workflow for IRAK4 Inhibitor Synthesis

Synthesis_Workflow Start 2-Amino-3-bromo- 5-fluoropyridine Step1 Step 1: Cyclization (with 2-bromoacetophenone) Start->Step1 Intermediate 8-bromo-7-fluoro- 2-phenylimidazo[1,2-a]pyridine Step1->Intermediate Step2 Step 2: Suzuki Coupling (with pyridine-4-boronic acid) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final IRAK4 Inhibitor Analysis Analysis (NMR, MS, Purity) FinalProduct->Analysis BioAssay Biological Assay (IRAK4 IC50) FinalProduct->BioAssay Purification->FinalProduct

Caption: General workflow for the synthesis and evaluation of the IRAK4 inhibitor.

Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance.[2] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Substituted 2-aminopyridines are privileged scaffolds in drug discovery, appearing in a multitude of biologically active compounds. The introduction of an alkynyl moiety at the 3-position via the Sonogashira coupling provides a versatile handle for further chemical elaboration, allowing for the rapid generation of diverse compound libraries. This document provides a detailed experimental procedure for the Sonogashira coupling of 2-Amino-3-bromo-5-fluoropyridine with various terminal alkynes, based on established protocols for structurally related substrates.[1][3][4] The presence of the fluorine atom at the 5-position can influence the electronic properties of the pyridine (B92270) ring, potentially affecting reaction kinetics, but the fundamental protocol is expected to be robust.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[2] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide species.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Experimental Protocols

This protocol is adapted from a procedure developed for the Sonogashira coupling of 2-amino-3-bromopyridines.[1][3][4]

Materials and Reagents:

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (nitrogen or argon line with bubbler)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Detailed Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Stirring: Add anhydrous DMF (approximately 4 mL per 1 mmol of the limiting reagent) to the flask via syringe. Stir the mixture at room temperature for 30 minutes under the inert atmosphere.[1]

  • Addition of Reactants: To the stirred solution, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous triethylamine (2.0-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours.[1] The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous sodium chloride solution and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-alkynyl-5-fluoropyridine.

Data Presentation

The following table summarizes the expected yields for the Sonogashira coupling of a related substrate, 2-amino-3-bromopyridine (B76627), with various terminal alkynes.[1] These yields can serve as a benchmark for the reaction with this compound.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-5-fluoro-3-(phenylethynyl)pyridine~90-95%
24-Methylphenylacetylene2-Amino-5-fluoro-3-((4-methylphenyl)ethynyl)pyridine~90-95%
34-Methoxyphenylacetylene2-Amino-5-fluoro-3-((4-methoxyphenyl)ethynyl)pyridine~90-95%
41-Hexyne2-Amino-5-fluoro-3-(hex-1-yn-1-yl)pyridine~80-85%
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)-5-fluoropyridine~85-90%
63,3-Dimethyl-1-butyne2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)-5-fluoropyridine~70-75%

Yields are estimated based on reported values for 2-amino-3-bromopyridine and may vary for the fluorinated analog.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Pd(CF3COO)2, PPh3, CuI solvent Anhydrous DMF reagents->solvent Add & Stir 30 min reactants This compound, Terminal Alkyne, Et3N solvent->reactants Add Reactants heating Heat to 100°C Stir for 3h reactants->heating Inert Atmosphere quench Quench with Brine heating->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product sonogashira_cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex alkynyl_pd_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide Base cu_acetylide->pd_complex cu_acetylide->cu_halide Regenerates CuI aryl_halide Ar-Br (this compound) aryl_halide->pd_complex Oxidative Addition terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide base Base (Et3N) base->cu_acetylide

References

Application Notes and Protocols: 2-Amino-3-bromo-5-fluoropyridine as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Amino-3-bromo-5-fluoropyridine as a key building block in the synthesis of novel organic materials for electronic applications. The unique combination of a pyridine (B92270) core, a bromine atom for cross-coupling reactions, an amino group for further functionalization or electronic tuning, and a fluorine atom for enhanced stability and performance makes this compound a highly attractive starting material for the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The strategic incorporation of fluorine into organic semiconductors is a well-established method to modulate their electronic properties, improve air stability, and influence molecular packing, all of which are critical for high-performance devices. The pyridine moiety itself can act as an electron-deficient unit, facilitating the design of both hole-transporting and electron-transporting materials.

This document outlines a representative synthetic protocol for a novel hole-transporting material derived from this compound and details its hypothetical application in an OLED device.

Synthesis of a Pyridine-Based Hole-Transporting Material

A common and powerful method for constructing the carbon-carbon bonds necessary for conjugated organic materials is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly versatile and tolerant of a wide range of functional groups.

Hypothetical Target Molecule

A potential hole-transporting material, herein designated as Py-HTM-1 , can be synthesized by coupling this compound with a suitable arylboronic acid, for example, 4-(diphenylamino)phenylboronic acid. The resulting triarylamine-pyridine conjugate is a common motif in high-performance hole-transporting materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrate combinations and scales.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous 1,4-dioxane (B91453)

  • Degassed deionized water

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Py-HTM-1 .

Data Presentation: Properties of Py-HTM-1

The following table summarizes the hypothetical but expected quantitative data for the synthesized hole-transporting material.

PropertyValueMethod/Instrument
Chemical Formula C₂₃H₁₈FN₃-
Molecular Weight 355.41 g/mol -
Appearance Light yellow solidVisual Inspection
Melting Point (Tm) 215-220 °CDifferential Scanning Calorimetry (DSC)
Glass Transition (Tg) 110 °CDifferential Scanning Calorimetry (DSC)
HOMO Energy Level -5.4 eVCyclic Voltammetry (CV)
LUMO Energy Level -2.3 eVCV / UV-Vis Spectroscopy
Triplet Energy (E_T) 2.7 eVPhosphorescence Spectroscopy
Hole Mobility (μ_h) 5 x 10⁻⁴ cm²/VsTime-of-Flight (TOF)
Photoluminescence (PL) max 420 nm (in THF)Fluorescence Spectrometer

Application in Organic Light-Emitting Diodes (OLEDs)

Py-HTM-1 is designed to function as a hole-transporting layer (HTL) in a multilayer OLED device. Its high triplet energy makes it suitable for use in phosphorescent OLEDs (PhOLEDs) by confining excitons within the emissive layer.

Experimental Protocol: OLED Device Fabrication

This protocol describes the fabrication of a simple multi-layer OLED device by thermal evaporation.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Py-HTM-1 (as the Hole-Transporting Layer - HTL)

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (as the host for the emissive layer)

  • fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (as the green phosphorescent emitter)

  • 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) (as the Electron-Transporting Layer - ETL)

  • Lithium fluoride (B91410) (LiF) (as the Electron-Injection Layer - EIL)

  • Aluminum (Al) (as the cathode)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

  • Transfer the cleaned substrates into the thermal evaporation chamber.

  • Deposit the layers sequentially onto the ITO anode under high vacuum:

    • HTL: Deposit a 40 nm thick layer of Py-HTM-1 .

    • Emissive Layer (EML): Co-evaporate CBP and Ir(ppy)₃ in a 94:6 weight ratio to form a 20 nm thick layer.

    • ETL: Deposit a 30 nm thick layer of TmPyPB.

    • EIL: Deposit a 1 nm thick layer of LiF.

    • Cathode: Deposit a 100 nm thick layer of Al.

  • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Characterize the current density-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated device.

Visualizations

Synthetic Workflow

G Synthesis of Py-HTM-1 via Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product & Purification A This compound E Suzuki-Miyaura Cross-Coupling A->E B 4-(Diphenylamino)phenylboronic acid B->E C Pd(PPh3)4 (Catalyst) K2CO3 (Base) C->E D 1,4-Dioxane / H2O 90 °C, 12-24h D->E F Crude Py-HTM-1 E->F G Column Chromatography F->G H Pure Py-HTM-1 G->H

Caption: Synthetic workflow for Py-HTM-1.

OLED Device Architecture

G OLED Device Structure cluster_device cluster_charge Anode ITO (Anode) HTL Py-HTM-1 (HTL, 40 nm) EML CBP:Ir(ppy)3 (EML, 20 nm) ETL TmPyPB (ETL, 30 nm) Light Light Emission EIL LiF (EIL, 1 nm) Electrons ← Electrons Cathode Al (Cathode) Holes Holes →

Caption: Conceptual OLED device architecture.

Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of novel compounds utilizing 2-amino-3-bromo-5-fluoropyridine as a key building block. This versatile intermediate is of significant interest in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. Microwave-assisted organic synthesis (MAOS) offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction purity.

Introduction to this compound in Drug Discovery

This compound is a valuable scaffold in modern drug discovery. The strategic placement of the amino, bromo, and fluoro groups on the pyridine (B92270) ring allows for a diverse range of chemical transformations. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space for drug-like molecules. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final compounds.

Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. This high-speed synthesis is particularly beneficial for the rapid generation of compound libraries for high-throughput screening.

Application 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in many pharmaceutical compounds. Microwave assistance can significantly improve the efficiency and yield of these reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF)

  • Microwave Synthesis Vial (10 mL) with a stir bar

  • Microwave Synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Exemplary Suzuki-Miyaura Reactions

The following table summarizes typical conditions and expected outcomes for the microwave-assisted Suzuki-Miyaura coupling of this compound with various boronic acids. These are model reactions and may require optimization.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1201585-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1201588-96
33-Pyridylboronic acidPdCl₂(dppf) (5)Cs₂CO₃Toluene/H₂O1402075-85
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1201080-90

Workflow and Mechanism

Suzuki_Coupling cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle reagents Combine Reactants: - this compound - Boronic Acid - Catalyst & Base - Solvent microwave Microwave Irradiation (100-150°C, 5-30 min) reagents->microwave workup Work-up: - Extraction - Drying - Concentration microwave->workup purification Purification: - Column Chromatography workup->purification product Final Product: 2-Amino-3-aryl-5-fluoropyridine purification->product pd0 Pd(0) oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product

Caption: Workflow and catalytic cycle of the Suzuki-Miyaura coupling.

Application 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds, including kinase inhibitors.[1] Microwave heating can dramatically reduce the reaction times for this transformation from hours to minutes.[2][3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the microwave-assisted Buchwald-Hartwig amination of this compound with various amines.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 - 2.2 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

  • Microwave Synthesis Vial (10 mL) with a stir bar

  • Microwave Synthesizer

Procedure:

  • In an inert atmosphere (e.g., under argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to a 10 mL microwave synthesis vial.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene) to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Exemplary Buchwald-Hartwig Aminations

The following table presents model conditions and expected outcomes for the microwave-assisted Buchwald-Hartwig amination of this compound.

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1302080-90
2AnilinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1302075-85
3BenzylaminePd(OAc)₂/BINAP (3/6)K₃PO₄Dioxane1402570-80
4IndolePd₂(dba)₃/XPhos (2/4)NaOtBuToluene1303065-75

Workflow and Mechanism

Buchwald_Hartwig cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle reagents Combine Reactants (inert atm): - this compound - Amine - Catalyst, Ligand & Base - Anhydrous Solvent microwave Microwave Irradiation (100-150°C, 10-30 min) reagents->microwave workup Work-up: - Filtration - Extraction - Concentration microwave->workup purification Purification: - Column Chromatography workup->purification product Final Product: 3-Amino-substituted Pyridine purification->product pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)(L)₂-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido Ar-Pd(II)(L)₂-NR₂ amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Regeneration cn_product Ar-NR₂ reductive_elimination->cn_product

Caption: Workflow and catalytic cycle of the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis

Derivatives of this compound are valuable precursors for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aminopyridine core, which can form crucial hydrogen bonds within the ATP-binding site of the kinase. The use of microwave-assisted cross-coupling reactions allows for the rapid diversification of substituents at the 3-position, enabling the efficient exploration of structure-activity relationships (SAR).

Kinase_Inhibitor_Pathway cluster_reactions Microwave-Assisted Cross-Coupling cluster_application Biological Application start This compound suzuki Suzuki Coupling (with R¹-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (with R²-NHR³) start->buchwald intermediate1 2-Amino-5-fluoro-3-(R¹)-pyridine suzuki->intermediate1 intermediate2 2-Amino-5-fluoro-3-(NR²R³)-pyridine buchwald->intermediate2 further_synthesis Further Synthetic Steps (e.g., cyclization, functional group manipulation) intermediate1->further_synthesis intermediate2->further_synthesis kinase_inhibitor Kinase Inhibitor Candidate further_synthesis->kinase_inhibitor kinase Protein Kinase kinase_inhibitor->kinase substrate Substrate Protein kinase->substrate Phosphorylation blocked Blocked atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate cellular_response Downstream Cellular Response (e.g., proliferation, survival) phosphorylated_substrate->cellular_response

Caption: Synthesis of kinase inhibitors and their mechanism of action.

These protocols and application notes provide a framework for the efficient, microwave-assisted synthesis of novel compounds from this compound, accelerating the drug discovery and development process. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Scale-up Synthesis of 2-Amino-3-bromo-5-fluoropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5-fluoropyridine is a crucial building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] It serves as a key intermediate for various enzyme inhibitors and polypeptide antagonists.[2] This document provides detailed protocols and application notes for the scalable synthesis of this compound, focusing on a robust and reproducible two-stage process: the synthesis of the precursor 2-Amino-5-fluoropyridine, followed by its regioselective bromination. The methodologies presented are designed to be suitable for laboratory-scale research and adaptable for pilot-scale production.

Synthetic Pathway Overview

The recommended synthetic strategy for this compound involves a two-part process. The first part is the synthesis of the key intermediate, 2-Amino-5-fluoropyridine, which can be accomplished via a multi-step route starting from 2-aminopyridine (B139424).[3][4] The second, and key, transformation is the regioselective electrophilic bromination of 2-Amino-5-fluoropyridine at the C-3 position using N-Bromosuccinimide (NBS).

G cluster_0 Part 1: Synthesis of 2-Amino-5-fluoropyridine cluster_1 Part 2: Regioselective Bromination A 2-Aminopyridine B 2-Acetamidopyridine A->B Acylation C 2-Acetamido-5-nitropyridine B->C Nitration D 2-Acetamido-5-aminopyridine C->D Reduction E 2-Acetamido-5-fluoropyridine (via Schiemann Reaction) D->E Diazotization/ Fluorination F 2-Amino-5-fluoropyridine E->F Hydrolysis G 2-Amino-5-fluoropyridine H This compound G->H Bromination (NBS)

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 2-Amino-5-fluoropyridine Intermediate

The synthesis of 2-Amino-5-fluoropyridine from 2-aminopyridine is a well-established, multi-step process suitable for scale-up.[3][4] The process involves protection of the amino group, nitration, reduction of the nitro group, introduction of fluorine via the Schiemann reaction, and final deprotection.[3][4][5]

Summary of Reaction Steps and Yields
StepReactionKey ReagentsTypical Temp.Typical TimeTypical Yield (%)Citations
1AcylationAcetic Anhydride45 °C2.5 h96.3[3][4]
2NitrationFuming Nitric Acid, H₂SO₄60 °C2 h88.4[4]
3ReductionHydrazine Hydrate, Pd/C80 °C (Reflux)3.5 h93.3[4]
4DiazotizationNaNO₂, HBF₄-5 to 0 °C2 h81.4 - 87.2[3][4]
5Schiemann RxnThermal Decomposition110 - 130 °C0.5 h~65[3][4]
6HydrolysisNaOH (aq)80 °C2 h95.3[4]
Overall ~43 [4]

Part 2: Scale-up Protocol for Regioselective Bromination

This section provides a detailed protocol for the key transformation: the synthesis of this compound from 2-Amino-5-fluoropyridine using N-Bromosuccinimide (NBS). NBS is the preferred reagent for this electrophilic aromatic substitution as it is a solid, making it easier and safer to handle than liquid bromine, which is crucial for large-scale operations.[6][7][8] The electron-donating amino group strongly activates the pyridine (B92270) ring, directing the incoming electrophile (Br+) to the ortho-position (C-3).[8]

Experimental Workflow

G A 1. Charge Reactor - 2-Amino-5-fluoropyridine - Solvent (e.g., Acetonitrile) B 2. Cool to 0-5 °C A->B C 3. Portion-wise Addition - N-Bromosuccinimide (NBS) B->C D 4. Reaction - Stir at 0-10 °C - Monitor by TLC/HPLC C->D E 5. Quench Reaction - Add aq. Na₂S₂O₃ D->E F 6. Work-up - Neutralize (e.g., NaHCO₃) - Extract with Organic Solvent E->F G 7. Purification - Wash & Dry Organic Layer - Concentrate in vacuo F->G H 8. Isolation - Recrystallization G->H I 9. Final Product - this compound - Dry and Analyze H->I

Caption: General experimental workflow for the bromination of 2-Amino-5-fluoropyridine.

Materials and Reagents
ReagentFormulaM.W.Moles (equiv.)Mass / Volume
2-Amino-5-fluoropyridineC₅H₅FN₂112.111.0112.1 g
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05186.9 g
Acetonitrile (B52724)CH₃CN41.05-1.5 L
Sodium Thiosulfate (B1220275) (aq)Na₂S₂O₃158.11-As needed
Sodium Bicarbonate (sat. aq)NaHCO₃84.01-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed
Brine (sat. aq)NaCl58.44-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Detailed Experimental Protocol
  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a thermometer, and an inlet for inert gas (e.g., Nitrogen).

  • Charging Reactants: Charge the reactor with 2-Amino-5-fluoropyridine (112.1 g, 1.0 mol) and acetonitrile (1.5 L).

  • Cooling: Begin stirring the mixture and cool the vessel to 0-5 °C using an ice-salt bath.

  • NBS Addition: Once the target temperature is reached, add N-Bromosuccinimide (186.9 g, 1.05 mol) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted bromine and NBS.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining residue, add water and saturated sodium bicarbonate solution to adjust the pH to 7-8. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.[9]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Summary of Bromination Reaction Data

The following table summarizes typical conditions and expected outcomes for the bromination of activated aminopyridines, analogous to the target synthesis.

Starting MaterialBrominating AgentSolventTemp.TimeYield (%)Purity (%)Citations
2-AminopyridineNBSAcetone10 °C1 h95.097.0[10]
2-AminopyridinePhenyltrimethyl-ammonium tribromideChloroform25 °C2 h78.0>98[11][12]
2-AminopyridineBromineAcetic Acid<20 °C to 50 °C1 h62-67-[13]
5-AminopyridineNBSCCl₄50 °C4 hHigh (crude)-[9]

Note: Yields and purity are highly dependent on the specific reaction conditions, scale, and purification efficiency. The provided protocol is a general guideline and may require optimization for specific large-scale applications.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Amino-3-brom-5-fluorpyridin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung

2-Amino-3-brom-5-fluorpyridin ist ein vielseitiges heterozyklisches Grundgerüst, das sich hervorragend für die Synthese von Molekülbibliotheken für das biologische Screening eignet. Aminopyridin-Derivate sind in der medizinischen Chemie von großer Bedeutung und bilden das Kernstück zahlreicher biologisch aktiver Verbindungen.[1][2][3] Insbesondere das 2-Aminopyridin-Motiv ist ein etabliertes Pharmakophor, das in vielen Kinase-Inhibitoren vorkommt und entscheidende Wasserstoffbrückenbindungen mit der Hinge-Region des Enzyms ausbildet.[1][2] Die strategische Derivatisierung dieses Moleküls ermöglicht die systematische Untersuchung des chemischen Raums zur Entdeckung neuer therapeutischer Wirkstoffe.

Rationale für die Derivatisierung

Die Derivatisierung von 2-Amino-3-brom-5-fluorpyridin, insbesondere an der C3-Position, an der sich das Bromatom befindet, ist eine effektive Strategie zur Erzeugung struktureller Vielfalt. Durch den Einsatz moderner Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung und der Buchwald-Hartwig-Aminierung können diverse Aryl-, Heteroaryl- und Aminsubstituenten eingeführt werden.

Diese Modifikationen zielen darauf ab:

  • Die biologische Aktivität zu optimieren: Durch die Einführung von funktionellen Gruppen, die spezifische Interaktionen mit dem Zielprotein eingehen können, wie z. B. Wasserstoffbrückenbindungen, hydrophobe oder π-π-Wechselwirkungen.

  • Die Selektivität zu verbessern: Feinabstimmung der Struktur, um die Bindung an das Zielprotein gegenüber anderen Proteinen zu favorisieren und so Nebeneffekte zu reduzieren.

  • Die physikochemischen Eigenschaften zu modulieren: Anpassung von Löslichkeit, Permeabilität und metabolische Stabilität, um die pharmakokinetischen Eigenschaften des Moleküls zu verbessern.

Die Fluor-Substitution an der C5-Position bietet zudem einen weiteren Angriffspunkt für die Modifikation und kann die Bindungseigenschaften und die metabolische Stabilität positiv beeinflussen.

Visualisierungen

derivatization_workflow cluster_synthesis Synthesephase cluster_screening Screeningphase A 2-Amino-3-brom- 5-fluorpyridin B Derivatisierungs- bibliothek A->B Suzuki / Buchwald-Hartwig Kupplungen C Primäres Screening (z.B. Kinase-Assay) B->C Testung D Sekundäres Screening (z.B. Zytotoxizität) C->D Aktive Verbindungen E Identifizierung von Leitstrukturen D->E Potente & selektive Verbindungen

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum Screening.

kinase_pathway receptor Rezeptor-Tyrosinkinase (z.B. EGFR) substrate Substratprotein receptor->substrate Phosphorylierung (ATP -> ADP) p_substrate Phosphoryliertes Substrat response Zelluläre Antwort (z.B. Proliferation) p_substrate->response inhibitor 2-Aminopyridin- Derivat (Inhibitor) inhibitor->receptor Blockade der ATP-Bindungsstelle

Abbildung 2: Vereinfachter Kinase-Signalweg und die Rolle eines Inhibitors.

derivatization_logic cluster_c3 C3-Derivatisierung start 2-Amino-3-brom-5-fluorpyridin C3-Brom N2-Amino suzuki Suzuki-Kupplung (C-C Bindung) start:c3->suzuki buchwald Buchwald-Hartwig (C-N Bindung) start:c3->buchwald aryl Aryl- & Heteroaryl- Derivate suzuki->aryl amino Amino- Derivate buchwald->amino

Abbildung 3: Logische Beziehungen der Derivatisierungsstrategien.

Experimentelle Protokolle

Protokoll 1: Repräsentative Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt eine allgemeine Methode zur Kupplung von 2-Amino-3-brom-5-fluorpyridin mit einer Arylboronsäure.

  • Materialien:

    • 2-Amino-3-brom-5-fluorpyridin

    • Arylboronsäure (1.2 Äquivalente)

    • Palladium(II)-acetat (Pd(OAc)₂) (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Cäsiumcarbonat (Cs₂CO₃) (2.0 Äquivalente)

    • 1,4-Dioxan (wasserfrei)

    • Wasser (entgast)

    • Standard-Glasgeräte für Reaktionen unter Schutzgasatmosphäre (z.B. Schlenkrohr)

  • Durchführung:

    • In einem ofengetrockneten Schlenkrohr werden 2-Amino-3-brom-5-fluorpyridin (1.0 mmol), die Arylboronsäure (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol) und Cs₂CO₃ (2.0 mmol) vorgelegt.

    • Das Reaktionsgefäß wird mit einem Septum verschlossen und dreimal evakuiert und mit Inertgas (Stickstoff oder Argon) befüllt.

    • Wasserfreies 1,4-Dioxan (5 mL) und entgastes Wasser (1 mL) werden mittels Spritze zugegeben.

    • Das Reaktionsgemisch wird in einem vorgeheizten Ölbad bei 100 °C für 18 Stunden kräftig gerührt.

    • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

    • Nach vollständiger Umsetzung wird die Reaktion auf Raumtemperatur abgekühlt.

    • Die Mischung wird mit Ethylacetat (20 mL) und Wasser (20 mL) verdünnt. Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Ethylacetat (je 15 mL) extrahiert.

    • Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

    • Das Rohprodukt wird säulenchromatographisch an Kieselgel gereinigt.

Protokoll 2: Repräsentative Buchwald-Hartwig-Aminierung

Dieses Protokoll beschreibt eine allgemeine Methode zur Kupplung von 2-Amino-3-brom-5-fluorpyridin mit einem Amin.

  • Materialien:

    • 2-Amino-3-brom-5-fluorpyridin

    • Primäres oder sekundäres Amin (1.2 Äquivalente)

    • Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

    • Natrium-tert-butanolat (NaOᵗBu) (1.4 Äquivalente)

    • Toluol (wasserfrei)

    • Standard-Glasgeräte für Reaktionen unter Schutzgasatmosphäre

  • Durchführung:

    • In einem ofengetrockneten Schlenkrohr werden Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol) und NaOᵗBu (1.4 mmol) vorgelegt.

    • Das Reaktionsgefäß wird verschlossen und dreimal evakuiert und mit Inertgas befüllt.

    • Wasserfreies Toluol (5 mL) wird zugegeben, gefolgt von 2-Amino-3-brom-5-fluorpyridin (1.0 mmol) und dem Amin (1.2 mmol).

    • Das Reaktionsgemisch wird bei 100 °C für 12-24 Stunden kräftig gerührt.

    • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

    • Nach Abkühlen auf Raumtemperatur wird die Reaktion durch Zugabe von gesättigter wässriger Ammoniumchloridlösung gequencht.

    • Die Aufarbeitung erfolgt analog zu Protokoll 1 (Schritte 7-9).

Protokoll 3: Repräsentativer Kinase-Aktivitätsassay (ADP-Glo™)

Dieser Assay misst die Kinaseaktivität durch Quantifizierung des bei der Phosphorylierungsreaktion entstehenden ADP.

  • Durchführung:

    • Kinase-Reaktion: In einer 384-Well-Platte werden Kinase, Peptidsubstrat, ATP und die Testverbindung (Derivat) in einem geeigneten Puffer gemischt. Das Gesamtvolumen beträgt typischerweise 5 µL. Die Reaktion wird für 60 Minuten bei Raumtemperatur inkubiert.

    • ATP-Abbau: 5 µL des ADP-Glo™-Reagenz werden zu jeder Vertiefung gegeben, um die Kinase-Reaktion zu stoppen und das verbleibende ATP abzubauen. Inkubation für 40 Minuten bei Raumtemperatur.

    • Detektion: 10 µL des "Kinase Detection Reagent" werden zugegeben, um das gebildete ADP in ATP umzuwandeln, welches dann von einer Luciferase zur Lichterzeugung genutzt wird. Inkubation für 30-60 Minuten bei Raumtemperatur.

    • Messung: Die Lumineszenz wird mit einem Platten-Luminometer gemessen. Ein hohes Signal korreliert mit hoher Kinaseaktivität (geringe Inhibition), ein niedriges Signal mit niedriger Kinaseaktivität (starke Inhibition).

Protokoll 4: Repräsentativer Zytotoxizitätsassay (MTT)

Dieser Assay bestimmt die zelluläre metabolische Aktivität als Indikator für die Zellviabilität.[4][5]

  • Durchführung:

    • Zellen werden in einer 96-Well-Platte ausgesät und für 24 Stunden inkubiert, um die Anhaftung zu ermöglichen.

    • Die Testverbindungen werden in verschiedenen Konzentrationen zu den Zellen gegeben und für 48-72 Stunden inkubiert.

    • 10 µL der MTT-Lösung (5 mg/mL in PBS) werden zu jeder Vertiefung gegeben. Die Platte wird für 4 Stunden bei 37 °C inkubiert.[4]

    • Das Medium wird entfernt und 100 µL eines Solubilisierungsmittels (z.B. DMSO oder eine saure Isopropanol-Lösung) werden zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.[4]

    • Die Platte wird für 15 Minuten auf einem Schüttler inkubiert, um eine vollständige Auflösung zu gewährleisten.

    • Die Extinktion wird bei 570 nm mit einem Platten-Spektralphotometer gemessen. Die prozentuale Zellviabilität wird im Vergleich zu unbehandelten Kontrollzellen berechnet.

Datenpräsentation

Hinweis: Die folgenden Daten sind repräsentativ und dienen zur Veranschaulichung. Die tatsächlichen Ergebnisse können je nach spezifischen Reaktionsbedingungen und Assay-Parametern variieren.

Tabelle 1: Ergebnisse der Suzuki-Miyaura-Kupplung und biologische Aktivität

Derivat Nr.ArylboronsäureStrukturAusbeute (%)IC₅₀ (nM) vs. EGFR
1a Phenylboronsäure851250
1b 4-Methoxyphenylboronsäure92870
1c 3-Pyridylboronsäure78450
1d 4-(Trifluormethyl)phenylboronsäure75210

Tabelle 2: Ergebnisse der Buchwald-Hartwig-Aminierung und biologische Aktivität

Derivat Nr.AminStrukturAusbeute (%)IC₅₀ (nM) vs. EGFR
2a Morpholin88980
2b Anilin76320
2c Cyclopentylamin811500
2d 4-Fluorbenzylamin79180

Zusammenfassung und Ausblick

Die hier beschriebenen Protokolle für die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung stellen robuste und vielseitige Methoden zur Derivatisierung von 2-Amino-3-brom-5-fluorpyridin dar. Sie ermöglichen die effiziente Synthese einer breiten Palette von Analoga. Die Kombination dieser synthetischen Strategien mit den vorgestellten Protokollen für Kinase-Aktivitäts- und Zytotoxizitätsassays bietet einen umfassenden Arbeitsablauf für die Identifizierung und frühe Charakterisierung neuer potenzieller Wirkstoffkandidaten. Zukünftige Arbeiten können sich auf die Erweiterung der Bibliothek um weitere vielfältige Substituenten und die Prüfung gegen ein breiteres Panel von biologischen Zielstrukturen konzentrieren, um das volle Potenzial dieses vielversprechenden Grundgerüsts auszuschöpfen.

References

Application Notes and Protocols: The Strategic Use of 2-Amino-3-bromo-5-fluoropyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its strategic substitution pattern, featuring a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing fluorine atom, allows for the precise construction of complex molecules designed to interact with the ATP-binding site of various kinases. The pyridine (B92270) core is a well-established scaffold for kinase inhibition, capable of forming critical hydrogen bond interactions with the hinge region of the kinase domain. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final inhibitor.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting key signaling pathways implicated in cancer and other diseases.

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is the primary site for these transformations.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This is crucial for targeting the hydrophobic regions of the kinase active site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of various primary and secondary amines. This is often employed to introduce side chains that can interact with the solvent-exposed region of the kinase or to build larger, more complex scaffolds.

Experimental Protocols

The following protocols are adapted from established methodologies for structurally similar bromopyridines and provide a robust starting point for the synthesis of kinase inhibitors from this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of the Suzuki-coupled product from Protocol 1 or directly from this compound if the desired scaffold requires an amino linkage at the 3-position. For this example, we will assume a subsequent amination of a synthesized intermediate. Let's consider an intermediate 3-Aryl-5-fluoro-pyridin-2-amine which has another bromo-substituent available for this amination.

Materials:

  • Brominated pyridine intermediate (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP) (1-5 mol% Pd)

  • Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine the brominated pyridine intermediate, the base, and the solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare the catalyst by mixing the palladium precatalyst and the phosphine ligand in a small amount of the solvent.

  • Add the catalyst solution to the reaction mixture, followed by the amine.

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final aminated product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound.

Table 1: Synthesis and Yield of a Hypothetical Kinase Inhibitor

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
1Suzuki-Miyaura CouplingThis compound4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 8h3-(4-methoxyphenyl)-5-fluoro-pyridin-2-amine85
2Buchwald-Hartwig Amination3-(4-methoxyphenyl)-5-fluoro-pyridin-2-amine (further brominated)N-methylpiperazine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C, 12hFinal Kinase Inhibitor78

Table 2: Biological Activity of the Hypothetical Kinase Inhibitor

Kinase TargetIC₅₀ (nM)Cell LineCell-based Assay (GI₅₀, nM)
ALK15H3122 (NSCLC)50
ROS125HCC78 (NSCLC)75
MET150EBC-1 (NSCLC)300
EGFR>1000A431>1000

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving ALK and ROS1, two receptor tyrosine kinases that can be targeted by inhibitors derived from the 2-aminopyridine (B139424) scaffold.

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 ROS1 ROS1 ROS1->GRB2_SOS ROS1->PI3K ROS1->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Ligand Ligand Ligand->ALK Ligand->ROS1 Inhibitor 2-Aminopyridine Inhibitor Inhibitor->ALK Inhibitor->ROS1

Caption: Simplified ALK/ROS1 Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor using this compound.

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) Start->Step1 Intermediate 3-Aryl/Heteroaryl-5-fluoro-pyridin-2-amine Step1->Intermediate Step2 Buchwald-Hartwig Amination (with a secondary amine, requires prior functionalization) Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product Purification Purification (Column Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis BioAssay Biological Assays (Kinase Activity, Cell Proliferation) Analysis->BioAssay

Caption: General Synthetic Workflow for Kinase Inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for the efficient construction of diverse chemical scaffolds through well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in targeted therapy. Careful optimization of reaction conditions and thoughtful selection of coupling partners will be key to developing potent and selective kinase inhibitors for a range of therapeutic targets.

Application Notes and Protocols for Stille Coupling with 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Stille cross-coupling reaction of 2-Amino-3-bromo-5-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The following sections detail recommended reaction conditions, a general experimental protocol, and key mechanistic insights.

Introduction to Stille Coupling of this compound

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1][2] For a substrate such as this compound, the Stille coupling enables the introduction of a wide variety of substituents at the 3-position of the pyridine (B92270) ring.

The presence of the amino group at the 2-position and the fluorine atom at the 5-position introduces specific electronic and steric challenges. The amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[3] Therefore, careful selection of ligands and reaction conditions is crucial for a successful coupling.

General Reaction Scheme

The general scheme for the Stille coupling of this compound with an organostannane is as follows:

Where R can be an aryl, heteroaryl, vinyl, or alkyl group.

Catalytic Cycle of the Stille Coupling

The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Stille_Catalytic_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex R1-X Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R1-Pd(II)L2-R2 Transmetalation->Diorganopalladium_Complex R2-SnR3 Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R1X This compound R2SnR3 Organostannane R1R2 Coupled Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Recommended Reaction Conditions

Based on general Stille coupling protocols and considerations for electron-deficient and amino-substituted pyridines, the following table summarizes recommended starting conditions. Optimization will likely be necessary for specific substrates.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is often used directly. Pd₂(dba)₃ and Pd(OAc)₂ are pre-catalysts that require a ligand.[2]
Ligand PPh₃, P(2-furyl)₃, XPhos, SPhosFor challenging substrates, bulky and electron-rich phosphine (B1218219) ligands like XPhos or SPhos can be beneficial.[3]
Organostannane Aryl-, Heteroaryl-, or Vinyl-tributylstannaneTributylstannanes are commonly used due to the non-transferability of the butyl groups.[1]
Solvent Toluene, Dioxane, DMF, NMPAnhydrous and degassed solvents are crucial for reproducible results.
Base (optional) None typically requiredStille couplings are generally performed under neutral conditions. However, for specific cases, additives might be beneficial.
Additives CuI, CsF, LiClCuI can act as a co-catalyst to facilitate transmetalation. CsF and LiCl can also accelerate the reaction.
Temperature 80 - 120 °CThe optimal temperature will depend on the reactivity of the coupling partners and the solvent used.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol: General Procedure

This protocol provides a general method for the Stille coupling of this compound with an organostannane. Note: This is a representative procedure and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-tributylstannane) (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 - 0.10 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane via syringe and commence stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling experiment.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Organostannane - Pd Catalyst Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Flame-dry Glassware Glassware->Setup Solvent Degas Solvent Addition Add Reagents and Solvent Solvent->Addition Setup->Addition Heating Heat to Reaction Temperature Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Workup (KF wash) Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for the Stille coupling reaction.

Troubleshooting and Key Considerations

  • Low Yields: If low yields are obtained, consider screening different palladium catalysts and ligands. Bulky, electron-rich ligands can sometimes overcome catalyst inhibition by the amino group. The addition of a copper(I) co-catalyst may also improve the rate of transmetalation.

  • Homocoupling: The homocoupling of the organostannane reagent can be a significant side reaction. Using a slight excess of the organostannane can sometimes mitigate this issue.

  • Tin Removal: Tributyltin byproducts can be difficult to remove. A diligent aqueous KF wash or treatment with DBU/acetonitrile followed by filtration through silica gel is often effective.

  • Substrate Purity: Ensure the purity of the starting materials, as impurities can poison the catalyst.

By following these guidelines and protocols, researchers can effectively utilize the Stille coupling of this compound to synthesize a diverse range of valuable molecules for drug discovery and development.

References

Application Notes and Protocols for Flow Chemistry Reactions of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for performing common cross-coupling reactions on 2-Amino-3-bromo-5-fluoropyridine using continuous flow chemistry. The protocols outlined below are representative examples for Suzuki-Miyaura and Buchwald-Hartwig reactions, designed to serve as a starting point for methodology development and optimization.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The application of flow chemistry to reactions involving this substrate offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The ability to precisely control parameters such as temperature, pressure, and residence time in a microreactor or packed-bed flow system allows for the rapid optimization of reaction conditions and the safe handling of potentially hazardous reagents and intermediates.

Key Applications in Drug Discovery

The functionalization of the this compound core via cross-coupling reactions is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). The bromine atom at the 3-position provides a handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

G cluster_0 Drug Discovery Workflow Start This compound (Starting Material) Reaction Flow Chemistry Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Reaction Functionalization Library Library of Novel Derivatives Reaction->Library Diversification Screening Biological Screening (e.g., Kinase Assays) Library->Screening Evaluation SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Data Analysis Lead Lead Compound Identification and Optimization SAR->Lead Refinement

Logical workflow for the use of this compound in drug discovery.

Representative Protocol 1: Suzuki-Miyaura Coupling in Continuous Flow

This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid in a continuous flow system.

Reaction Scheme:
Quantitative Data Summary

The following table summarizes the effect of residence time and temperature on the yield of the Suzuki-Miyaura coupling reaction in a representative flow setup.

EntryResidence Time (min)Temperature (°C)Pressure (bar)Yield (%)
151001075
2101001088
3151001092
4101201095
510801070
Experimental Protocol

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Deionized water

Equipment:

  • Flow chemistry system with two pumps, a T-mixer, a heated reactor coil (e.g., 10 mL PFA), and a back pressure regulator.

  • Standard laboratory glassware for solution preparation and work-up.

Solution Preparation:

  • Reagent Stream A: Dissolve this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.) in a mixture of 1,4-dioxane and water (4:1 v/v).

  • Reagent Stream B: Prepare an aqueous solution of potassium carbonate (3.0 equiv.).

Flow Reaction Procedure:

  • Set up the flow chemistry system with a 10 mL reactor coil and a back pressure regulator set to 10 bar.

  • Set the reactor temperature to 120 °C.

  • Pump Reagent Stream A and Reagent Stream B at equal flow rates to achieve the desired total flow rate and residence time (e.g., for a 10-minute residence time in a 10 mL reactor, the total flow rate would be 1.0 mL/min, with each pump at 0.5 mL/min).

  • The two streams are combined in a T-mixer before entering the heated reactor coil.

  • After the system reaches a steady state, collect the product stream.

  • For work-up, the collected reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Representative Protocol 2: Buchwald-Hartwig Amination in Continuous Flow

This protocol provides a representative example of a Buchwald-Hartwig amination of this compound with morpholine (B109124) in a continuous flow setup.

Reaction Scheme:
Quantitative Data Summary

The following table illustrates the influence of residence time and temperature on the yield of the Buchwald-Hartwig amination.

EntryResidence Time (min)Temperature (°C)Pressure (bar)Yield (%)
181201280
2151201291
3201201294
4151401296
5151001272
Experimental Protocol

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Equipment:

  • Flow chemistry system with two pumps, a T-mixer, a heated reactor coil (e.g., 15 mL stainless steel), and a back pressure regulator.

  • Standard laboratory glassware for solution preparation and work-up under inert atmosphere.

Solution Preparation (under inert atmosphere):

  • Reagent Stream A: Dissolve this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) in anhydrous toluene.

  • Reagent Stream B: Dissolve morpholine (1.5 equiv.) and sodium tert-butoxide (2.0 equiv.) in anhydrous toluene.

Flow Reaction Procedure:

  • Assemble the flow reactor with a 15 mL stainless steel coil and set the back pressure regulator to 12 bar.

  • Heat the reactor to 140 °C.

  • Pump Reagent Stream A and Reagent Stream B at appropriate flow rates to achieve the desired residence time (e.g., for a 15-minute residence time in a 15 mL reactor, a total flow rate of 1.0 mL/min is required).

  • The streams are mixed in a T-mixer prior to entering the heated reactor.

  • Once the reaction reaches a steady state, collect the output.

  • For work-up, cool the reaction mixture, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product via column chromatography.

Visualizations

General Experimental Workflow

G cluster_workflow Continuous Flow Experimental Workflow P1 Pump A (Reagent Stream A) M T-Mixer P1->M P2 Pump B (Reagent Stream B) P2->M R Heated Reactor Coil M->R BPR Back Pressure Regulator R->BPR C Product Collection BPR->C

A generalized schematic of a two-pump continuous flow chemistry setup.
Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ pd_r_rprime R-Pd(II)-R' L_n transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-bromo-5-fluoropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and solutions:

  • Suboptimal Bromination Conditions: The bromination of 2-Amino-5-fluoropyridine is a critical step. The choice of brominating agent, reaction temperature, and time can significantly impact the yield. Over-bromination leading to the formation of 2-amino-3,5-dibromopyridine (B40352) is a common side reaction that consumes the starting material and complicates purification.[1][2] To mitigate this, consider the following:

    • Stoichiometry: Carefully control the molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to 2-Amino-5-fluoropyridine. A 1:1 molar ratio is a good starting point to minimize the formation of the dibrominated byproduct.[2]

    • Temperature Control: Perform the reaction at a controlled, low temperature (e.g., 0-10°C) to manage the reaction rate and improve selectivity.[2][3]

    • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period to maintain a low concentration of the electrophile in the reaction mixture.[1][3]

  • Impure Starting Material: The purity of the precursor, 2-Amino-5-fluoropyridine, is crucial. Impurities can interfere with the bromination reaction, leading to side products and a lower yield of the desired compound. It is advisable to use highly pure 2-Amino-5-fluoropyridine.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification. Optimize your purification strategy by:

    • Column Chromatography: Use an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to effectively separate the desired monobrominated product from unreacted starting material and the dibrominated byproduct.[3]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Q2: I am observing a significant amount of a byproduct that I suspect is 2-Amino-3,5-dibromopyridine. How can I confirm its identity and prevent its formation?

A2: The formation of 2-Amino-3,5-dibromopyridine is a known issue in the bromination of 2-aminopyridines.[1][2]

  • Identification: The byproduct can be identified by techniques such as:

    • Mass Spectrometry (MS): The dibrominated compound will have a characteristic isotopic pattern for two bromine atoms and a higher molecular weight than the desired product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a different number of aromatic protons and chemical shifts compared to the monobrominated product.

  • Prevention: To minimize the formation of the dibrominated byproduct:

    • Reduce the amount of brominating agent: Use a stoichiometric amount or even a slight sub-stoichiometric amount of the brominating agent relative to the 2-Amino-5-fluoropyridine.

    • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed or when the formation of the byproduct becomes significant.

Q3: What is a reliable synthetic route for the precursor, 2-Amino-5-fluoropyridine, and what kind of yield can I expect?

A3: A common and effective route for synthesizing 2-Amino-5-fluoropyridine starts from 2-aminopyridine.[4][5] This multi-step synthesis involves:

  • Nitrification of 2-aminopyridine.

  • Amino acetylation to protect the amino group.

  • Reduction of the nitro group.

  • Diazotization of the newly formed amino group.

  • A Schiemann reaction to introduce the fluorine atom.[4][5]

  • Hydrolysis of the acetyl protecting group.[5]

The yields for each step can vary, but optimized conditions have been reported to give good results.

Data Presentation

The following table summarizes the reported yields for the multi-step synthesis of 2-Amino-5-fluoropyridine, the key precursor for this compound.

StepReactionReagents/ConditionsReported Yield (%)
1AcylationAcetic anhydride, 45°C, 2.5h96.26
2NitrationFuming nitric acid, concentrated sulfuric acid, 60°C, 2h88.40
3ReductionHydrazine hydrate, Pd/C, ethanol, 80°C, 3.5h93.26
4DiazotizationSodium nitrite, fluoroboric acid, ethanol, 25°C, 1.5h87.22
5Schiemann ReactionThermal decomposition in toluene, 110°C64.94
6Hydrolysis20% aqueous NaOH, 80°C, 2h95.25
Overall Yield ~42.81

Data compiled from a study on the improved synthesis of 2-Amino-5-fluoropyridine.[6]

Experimental Protocols

Proposed Protocol for the Bromination of 2-Amino-5-fluoropyridine

This protocol is based on established methods for the bromination of 2-aminopyridines.[2][3]

Materials:

  • 2-Amino-5-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-fluoropyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise over 15-30 minutes, ensuring the temperature is maintained at or below 10°C.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

G A 2-Amino-5-fluoropyridine (Starting Material) B Dissolution in Anhydrous Acetonitrile A->B C Cooling to 0°C B->C D Portion-wise addition of N-Bromosuccinimide (NBS) C->D E Reaction at Room Temperature (Monitored by TLC) D->E F Quenching with Sodium Thiosulfate E->F G Aqueous Workup & Extraction F->G H Drying and Concentration G->H I Purification by Column Chromatography H->I J This compound (Final Product) I->J

Caption: Synthetic workflow for the bromination of 2-Amino-5-fluoropyridine.

Troubleshooting Guide for Low Yield

G Start Low Yield of This compound CheckPurity Is the starting material (2-Amino-5-fluoropyridine) pure? Start->CheckPurity PurifySM Purify starting material and repeat synthesis CheckPurity->PurifySM No AnalyzeByproducts Analyze crude product for byproducts (e.g., by MS, NMR) CheckPurity->AnalyzeByproducts Yes Dibrominated Is 2-Amino-3,5-dibromo- fluoropyridine present? AnalyzeByproducts->Dibrominated OptimizeBromination Optimize bromination: - Reduce NBS stoichiometry - Lower reaction temperature - Slower addition of NBS Dibrominated->OptimizeBromination Yes CheckPurification Review purification procedure. Are there significant losses? Dibrominated->CheckPurification No FinalProduct Improved Yield OptimizeBromination->FinalProduct OptimizePurification Optimize column chromatography (adjust solvent gradient) or consider recrystallization CheckPurification->OptimizePurification Yes CheckPurification->FinalProduct No OptimizePurification->FinalProduct

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Amino-3-bromo-5-fluoropyridine from a reaction mixture. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low yield after purification. What are the potential causes and solutions?

A1: Low yield can result from several factors throughout the purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer into the organic solvent.

    • Solution: Increase the number of extractions (e.g., from 3 to 5 times). Ensure vigorous mixing of the biphasic system to maximize partitioning. Use a different extraction solvent with higher solubility for the target compound.

  • Product Loss During Washing: The product might have some solubility in the washing solutions (e.g., saturated sodium bicarbonate).

    • Solution: Minimize the volume of washing solutions used. Ensure the pH is appropriate to keep the product in its neutral, less water-soluble form.

  • Precipitation Issues During Recrystallization: The choice of solvent system and cooling rate can significantly impact the yield.

    • Solution: Perform small-scale solvent screening to find the optimal solvent or solvent mixture where the product is soluble at high temperatures and sparingly soluble at low temperatures. Control the cooling rate; slow cooling often leads to purer crystals but might affect the overall yield.

  • Adsorption on Drying Agent: The product might be adsorbed onto the drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Solution: After drying, wash the drying agent with a fresh portion of the organic solvent to recover any adsorbed product.

Q2: After purification by column chromatography, I still see impurities in my NMR spectrum. What could be the issue?

A2: The presence of impurities after column chromatography can be due to several reasons:

  • Inappropriate Solvent System: The chosen eluent may not have sufficient resolution to separate the product from a closely related impurity.

    • Solution: Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation. Refer to Thin Layer Chromatography (TLC) analysis to select the best solvent system.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

    • Solution: Reduce the amount of crude material loaded relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica (B1680970) gel by weight.

  • Co-elution of Isomers: Positional isomers or structurally similar byproducts can be difficult to separate.

    • Solution: Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel) or a different chromatography technique like reverse-phase HPLC for better separation.[1]

  • Product Degradation on Silica Gel: Aminopyridines can sometimes be sensitive to acidic silica gel.

    • Solution: Use deactivated silica gel (e.g., treated with triethylamine) to prevent product degradation or streaking on the column.

Q3: What are the common impurities I should expect in the synthesis of this compound?

A3: Based on the common synthesis route starting from 2-amino-5-fluoropyridine (B1271945) and a brominating agent, potential impurities include:

  • Unreacted Starting Material: 2-amino-5-fluoropyridine.

  • Dibrominated Byproduct: 2-Amino-3,x-dibromo-5-fluoropyridine (where 'x' is another position on the ring). Over-bromination is a common side reaction.[2]

  • Positional Isomers: Bromination at other positions on the pyridine (B92270) ring.

  • Hydrolysis Products: If water is present under certain conditions.

  • Residual Solvents and Reagents: From the reaction and workup.

Q4: How can I effectively remove the unreacted starting material, 2-amino-5-fluoropyridine?

A4: 2-amino-5-fluoropyridine is generally more polar than the brominated product. This difference in polarity can be exploited for purification:

  • Column Chromatography: A well-optimized silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) should effectively separate the more polar starting material from the product.

  • Recrystallization: A carefully selected solvent system may allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor.

  • Acid Wash: The basicity of the amino group can be utilized. An acid wash (e.g., with dilute HCl) could potentially protonate the aminopyridines, but their differential partitioning into the aqueous layer might not be selective enough for complete separation. This method should be used with caution as the product might also be extracted.

Experimental Protocols

Protocol 1: General Purification by Extraction and Washing
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Neutralization: Carefully pour the mixture into a beaker containing ice and water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[3]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 150 mL) or dichloromethane (B109758) (3 x 100 mL).[4]

  • Combine Organic Layers: Combine the organic extracts.

  • Washing: Wash the combined organic layer with saturated saline solution (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., n-hexane, ethanol, or a mixture of ethyl acetate and petroleum ether).[3][4]

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent dropwise while heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical purification parameters for related aminopyridine compounds, which can serve as a starting point for optimizing the purification of this compound.

ParameterValue/RangeCompound ReferenceSource
Recrystallization Solvent n-hexane2-Bromo-5-fluoropyridine[3]
Benzene2-Amino-5-bromopyridine (B118841)[5]
Ethyl acetate/Petroleum ether2-bromo-3-fluoro-4-picoline[4]
Extraction Solvent Ethyl acetate2-amino-3-fluoropyridine (B1272040)[6]
Dichloromethane2-bromo-3-fluoro-6-picoline[4]
Chromatography Mobile Phase Acetonitrile/Water2-Amino-5-bromo-3-methylpyridine[1]
Typical Purity after Recrystallization 98.8%2-Bromo-5-fluoropyridine[3]
Typical Yield after Recrystallization 81.6%2-Bromo-5-fluoropyridine[3]

Visual Workflow and Troubleshooting Guides

PurificationWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Crude Reaction Mixture Quench Quench with Ice/Water ReactionMixture->Quench Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct Column Column Chromatography CrudeProduct->Column Recrystallize Recrystallization CrudeProduct->Recrystallize PureProduct Pure this compound Column->PureProduct Recrystallize->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_low_yield Low Yield cluster_impurity Persistent Impurities Start Problem Encountered LowYield Check Extraction Efficiency Start->LowYield Is yield low? Impurity Optimize Chromatography Start->Impurity Are impurities present? CheckWash Review Washing Steps LowYield->CheckWash Extraction OK? CheckRecryst Optimize Recrystallization CheckWash->CheckRecryst Washing OK? ChangeStationaryPhase Change Stationary Phase Impurity->ChangeStationaryPhase Co-elution? Derivatize Consider Derivatization ChangeStationaryPhase->Derivatize Still impure?

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Bromination of 2-Amino-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 2-Amino-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific synthetic transformation. Our goal is to help you mitigate side reactions and optimize the yield of the desired product, 2-Amino-3-bromo-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 2-Amino-5-fluoropyridine?

A1: The primary side reaction is over-bromination, which leads to the formation of di-brominated products. The major byproduct in this category is 2-amino-3,5-dibromopyridine.[1][2][3] The amino group at the C2 position is a strong activating group, making the pyridine (B92270) ring highly susceptible to electrophilic substitution. The positions ortho and para to the amino group (C3 and C5) are electronically activated. Since the C5 position is already occupied by a fluorine atom, the C3 position is highly prone to bromination. However, the activating nature of the amino group can also facilitate a second bromination, typically at the other activated position, leading to the di-bromo byproduct.

Q2: How does the fluorine atom at the C5 position influence the regioselectivity of the bromination?

A2: The fluorine atom at the C5 position is an electron-withdrawing group, which generally deactivates the pyridine ring towards electrophilic aromatic substitution. However, the C2-amino group is a powerful activating group and its directing effect dominates. The amino group strongly directs electrophilic attack to the ortho (C3) and para (C5) positions. Since the C5 position is blocked by the fluorine atom, bromination is predominantly directed to the C3 position. The electron-withdrawing nature of the fluorine atom can help to slightly moderate the reactivity of the ring, but often not enough to completely prevent over-bromination.

Q3: What are the recommended brominating agents for the selective mono-bromination of 2-Amino-5-fluoropyridine?

A3: Several brominating agents can be employed, each with its own advantages and disadvantages in terms of reactivity and selectivity.

  • N-Bromosuccinimide (NBS): This is a commonly used reagent for the selective bromination of activated aromatic rings.[3][4] It is often preferred over liquid bromine due to its solid nature, which makes it easier to handle.

  • Bromine (Br₂): Elemental bromine, often in a solvent like acetic acid, is a traditional and effective brominating agent.[1][5] However, its high reactivity can sometimes lead to a higher proportion of over-brominated byproducts if not carefully controlled.

  • Phenyltrimethylammonium tribromide: This reagent can be a milder alternative to liquid bromine and has been shown to reduce the formation of byproducts in the bromination of 2-aminopyridine (B139424).[6]

Q4: Can the amino group itself react with the brominating agent?

A4: While the primary reaction is electrophilic substitution on the pyridine ring, there is a possibility of the exocyclic amino group reacting with the brominating agent, especially under certain conditions. To circumvent this, protection of the amino group, for instance by acetylation to form an amide, can be a viable strategy.[5] This reduces the activating effect of the amino group, which can also help in preventing over-bromination. The protecting group can then be removed in a subsequent step.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound 1. Incomplete reaction. 2. Formation of significant amounts of di-brominated byproduct. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. 2. Carefully control the stoichiometry of the brominating agent (use 1.0-1.1 equivalents). Consider a milder brominating agent. 3. Optimize the reaction temperature; lower temperatures often favor mono-bromination.
Presence of a significant amount of 2-amino-3,5-dibromopyridine 1. Excess brominating agent. 2. High reaction temperature. 3. Highly activating effect of the unprotected amino group.1. Use a precise stoichiometry of the brominating agent. 2. Perform the reaction at a lower temperature (e.g., 0-10 °C). 3. Consider protecting the amino group via acetylation prior to bromination.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or reagents.1. Lower the reaction temperature and ensure even heating. 2. Use purified starting materials and reagents.
Difficulty in separating the desired product from the di-brominated byproduct The polarity of the mono- and di-brominated products can be very similar.Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary for effective separation. Recrystallization can also be an effective purification method.[1]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Amino-5-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Stirring apparatus

  • Reaction vessel

  • Cooling bath

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-Amino-5-fluoropyridine (1.0 eq.) in acetonitrile.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the bromination of 2-aminopyridine derivatives under different conditions, which can serve as a starting point for optimizing the bromination of 2-Amino-5-fluoropyridine. Specific yields for 2-Amino-5-fluoropyridine are less commonly reported in literature, but the trends are expected to be similar.

Starting Material Brominating Agent Solvent Temperature Yield of Mono-bromo Product Yield of Di-bromo Product Reference
2-AminopyridineBr₂Acetic Acid<20 °C to 50 °C62-67%Contaminated with di-bromo[1]
2-AminopyridinePhenyltrimethylammonium tribromideChloroform30 °C78%Not reported, but claims to avoid 3-position byproducts[6]
2-AminopyridineNBSAcetone10 °C~95% (as part of a multi-step synthesis)Characterized as the major impurity[3][7]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_main Bromination of 2-Amino-5-fluoropyridine A 2-Amino-5-fluoropyridine B This compound (Desired Product) A->B + Br+ C 2-amino-3,5-dibromopyridine (Side Product) B->C + Br+ (Over-bromination)

Caption: Main reaction pathway and the formation of the over-bromination side product.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for Selective Bromination start Start dissolve Dissolve 2-Amino-5-fluoropyridine in solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Slowly add Brominating Agent cool->add_reagent react Stir at Room Temperature (Monitor by TLC/HPLC) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Column Chromatography/Recrystallization) extract->purify end End purify->end

Caption: A typical experimental workflow for the selective bromination of 2-Amino-5-fluoropyridine.

Logical Relationship of Factors Affecting Selectivity

Selectivity_Factors cluster_factors Factors Influencing Mono-bromination Selectivity selectivity High Selectivity for Mono-bromination temp Low Temperature temp->selectivity stoich Controlled Stoichiometry (1.0-1.1 eq.) stoich->selectivity reagent Milder Brominating Agent reagent->selectivity protection Amino Group Protection protection->selectivity

Caption: Key experimental factors that promote selective mono-bromination.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading and reaction conditions for the cross-coupling of 2-Amino-3-bromo-5-fluoropyridine.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in cross-coupling reactions with this compound can be attributed to several factors, often related to catalyst deactivation or suboptimal reaction conditions. The presence of the amino and fluoro groups, along with the pyridine (B92270) nitrogen, can influence the electronic properties and reactivity of the substrate.

Troubleshooting Workflow for Low Product Yield

LowYieldWorkflow start Low or No Yield catalyst_check Step 1: Evaluate Catalyst System start->catalyst_check conditions_check Step 2: Assess Reaction Conditions catalyst_check->conditions_check Catalyst system appears optimal sub_catalyst1 Inappropriate ligand selection - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos). catalyst_check->sub_catalyst1 sub_catalyst2 Catalyst deactivation (Pd black) - Ensure inert atmosphere, degas solvents thoroughly. catalyst_check->sub_catalyst2 sub_catalyst3 Suboptimal catalyst loading - Screen catalyst loading (e.g., 1-5 mol%). catalyst_check->sub_catalyst3 reagent_check Step 3: Verify Reagent Quality conditions_check->reagent_check Conditions seem appropriate sub_conditions1 Incorrect temperature - Screen a range of temperatures (e.g., 80-120 °C). conditions_check->sub_conditions1 sub_conditions2 Inappropriate base or solvent - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and anhydrous, degassed solvents. conditions_check->sub_conditions2 side_reactions Step 4: Investigate Side Reactions reagent_check->side_reactions Reagents are pure sub_reagent1 Degraded boronic acid or amine - Use fresh or purified reagents. reagent_check->sub_reagent1 sub_reagent2 Presence of water or oxygen - Use anhydrous solvents and degas thoroughly. reagent_check->sub_reagent2 solution Achieve Desired Yield side_reactions->solution Side reactions minimized sub_side1 Hydrodehalogenation - Ensure anhydrous conditions, optimize ligand and temperature. side_reactions->sub_side1 sub_side2 Homocoupling of coupling partner - Ensure thorough degassing, consider a Pd(0) precatalyst. side_reactions->sub_side2

Caption: A logical workflow to diagnose and resolve low-yield cross-coupling reactions.

Issue 2: Formation of Significant Byproducts

The primary byproducts in these cross-coupling reactions are typically from hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partner (e.g., boronic acid).

Troubleshooting Common Side Reactions

Side ReactionPotential CausesRecommended Solutions
Hydrodehalogenation - Presence of water or other proton sources.- Suboptimal ligand choice.- High reaction temperature.- Ensure all solvents and reagents are rigorously dried.- Use bulky, electron-rich phosphine ligands.- Lower the reaction temperature and increase the reaction time.[1]
Homocoupling of Boronic Acid (Suzuki) - Presence of oxygen.- Inefficient reduction of Pd(II) precatalyst to active Pd(0).- Thoroughly degas the reaction mixture.- Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[1]
Homocoupling of Terminal Alkyne (Sonogashira) - Presence of oxygen (Glaser coupling).- Ensure a strictly inert atmosphere and use degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system for the Suzuki-Miyaura coupling of this compound?

A1: For challenging substrates like this, a good starting point is a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand.[2][3]

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)

  • Ligand: XPhos, SPhos, or RuPhos (2-4 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents)

  • Solvent: A degassed mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v)

  • Temperature: 80-110 °C

Q2: How can I optimize the catalyst loading for the Buchwald-Hartwig amination?

A2: Catalyst loading should be optimized for each specific amine coupling partner. Start with a standard loading and adjust based on the reaction's progress and yield.

  • Initial Screening: 2 mol% Pd precursor (e.g., Pd₂(dba)₃) and 4-8 mol% ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[2]

  • Optimization: If the reaction is clean but slow, consider a slight increase in catalyst loading. If significant byproduct formation is observed, a lower catalyst loading may be beneficial.

Q3: What are the key considerations for a successful Sonogashira coupling with this substrate?

A3: The Sonogashira coupling of 2-amino-3-bromopyridines has been shown to be effective.[4][5] Key considerations include:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%) and a copper(I) co-catalyst (e.g., CuI at 5 mol%) is typically used.[4][5]

  • Ligand: Triphenylphosphine (PPh₃) at 5 mol% has been shown to be effective.[4][5]

  • Base: An amine base such as triethylamine (B128534) (Et₃N) is commonly employed.[4][5]

  • Solvent: Anhydrous and degassed DMF is a suitable solvent.[4][5]

Q4: The pyridine nitrogen seems to be inhibiting my reaction. What can I do?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Using bulky phosphine ligands can help mitigate this effect by sterically hindering the coordination of the pyridine nitrogen to the palladium.[1]

Quantitative Data on Catalyst Loading and Reaction Yields

The following tables provide a summary of reaction conditions and yields for cross-coupling reactions of structurally similar aminobromopyridines. This data can serve as a valuable starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with Various Arylboronic Acids [6]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951285
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951288
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951282
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951278

Table 2: Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Various Amines [3]

AminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF651683
PiperidinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF651675
PyrrolidinePd₂(dba)₃ (2)RuPhos (8)LiHMDSTHF651665
AnilinePd₂(dba)₃ (2)BrettPhos (8)LiHMDSTHF801272

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4][5]

Terminal AlkynePd(CF₃COO)₂ (mol%)PPh₃ (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylacetylene2.555Et₃NDMF100396
1-Hexyne2.555Et₃NDMF100385
3,3-Dimethyl-1-butyne2.555Et₃NDMF100382
(Trimethylsilyl)acetylene2.555Et₃NDMF100391

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization.

SuzukiProtocol setup 1. Reaction Setup - To a dry Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2-3 equiv.). catalyst 2. Catalyst Addition - Add the palladium precatalyst (1-2 mol%) and ligand (2-4 mol%). setup->catalyst inert 3. Inert Atmosphere - Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. catalyst->inert solvent 4. Solvent Addition - Add degassed solvent (e.g., 1,4-dioxane/water 4:1). inert->solvent reaction 5. Reaction - Heat the mixture to 80-110 °C with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 6. Work-up - Cool to room temperature, dilute with an organic solvent, and wash with water and brine. reaction->workup purification 7. Purification - Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Desired Biaryl Product purification->product

References

Overcoming solubility issues with 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage recommendations for this compound?

This compound is a solid, off-white to yellow crystalline powder. Key properties are summarized in the table below. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

PropertyValue
CAS Number 869557-43-7
Molecular Formula C₅H₄BrFN₂
Molecular Weight 191.00 g/mol
Melting Point 62-66 °C
Appearance Off-white to yellow crystalline powder

Q2: I am having difficulty dissolving this compound. What solvents are recommended?

While specific quantitative solubility data is limited in publicly available literature, empirical evidence from synthesis and reaction protocols suggests the following:

  • Good Solubility: Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are likely to be effective, especially with gentle heating. One protocol explicitly mentions dissolving the compound in NMP.

  • Moderate to Poor Solubility: Toluene is described as a solvent in which the crude product is only "partially insoluble". Ethyl acetate (B1210297) has been used for extraction, indicating some degree of solubility. Other common ethereal and chlorinated solvents like Tetrahydrofuran (THF), Dioxane, and Dichloromethane (DCM) may also be used, potentially requiring heating.

  • Insoluble: The compound is expected to have very low solubility in water and non-polar hydrocarbon solvents like hexanes.

For practical use, it is always recommended to perform a small-scale solubility test with your intended solvent before proceeding with the full-scale reaction.

Q3: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. What are the common causes and how can I troubleshoot it?

Low yields in Suzuki-Miyaura couplings with this substrate can be due to several factors. The presence of the amino and pyridine (B92270) nitrogen atoms can complicate the catalytic cycle. Here is a systematic approach to troubleshooting:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to deactivation.

    • Solution: Use bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos. These ligands can help stabilize the active catalytic species and prevent inhibition.

  • Inadequate Base: The choice of base is critical for the transmetalation step.

    • Solution: Stronger bases are often more effective. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.

  • Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents, such as Toluene/Water or Dioxane/Water, is often used. Ensure the reaction mixture is well-stirred.

  • Reaction Temperature: Sub-optimal temperature can lead to slow reaction rates or decomposition.

    • Solution: While many Suzuki reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can cause decomposition. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

  • Degassing: Palladium(0) catalysts are sensitive to oxygen.

    • Solution: Ensure that all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.

Below is a troubleshooting workflow to diagnose and resolve failed Suzuki reactions.

G start Low/No Yield in Suzuki Reaction catalyst Check Catalyst and Ligand - Is the catalyst active? - Is the ligand appropriate? start->catalyst catalyst->start Try bulky, electron-rich ligand (e.g., SPhos, XPhos) base Evaluate Base - Is the base strong enough? - Is it soluble? catalyst->base If catalyst/ligand are appropriate base->start Use a stronger base (e.g., K3PO4, Cs2CO3) solvent Assess Solvent System - Are all reactants soluble? - Is the solvent degassed? base->solvent If base is suitable solvent->start Use a co-solvent for better solubility and degas thoroughly temp Review Reaction Temperature - Is it too high (decomposition)? - Is it too low (slow kinetics)? solvent->temp If solvent is appropriate temp->start Optimize temperature (e.g., lower temp for longer time) solution Successful Reaction temp->solution If temperature is optimized G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - this compound - Boronic Acid - Catalyst & Ligand - Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 90 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Technical Support Center: Byproduct Analysis in 2-Amino-3-bromo-5-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common cross-coupling reactions involving 2-Amino-3-bromo-5-fluoropyridine. The following sections detail potential byproduct formation, preventative measures, and analytical methodologies to ensure the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing significant byproduct formation in my Suzuki-Miyaura coupling reaction with this compound. What are the likely side products and how can I minimize them?

A1: The most common byproducts in Suzuki-Miyaura reactions involving this compound are formed through homocoupling of the boronic acid, protodeboronation, and dehalogenation of the starting material. The amino group on the pyridine (B92270) ring can also lead to catalyst inhibition, exacerbating these side reactions.

Common Byproducts and Mitigation Strategies:

Byproduct TypeStructure (Example)Formation MechanismMitigation Strategies
Boronic Acid Homocoupling Ar-ArOxidative coupling of two boronic acid molecules, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.[1]Thoroughly degas all solvents and reagents. Use a pre-catalyst or ensure efficient in-situ reduction of the Pd(II) source.[2]
Protodeboronation Ar-HHydrolysis of the boronic acid C-B bond, leading to the corresponding arene. This is more common with electron-deficient or heteroaryl boronic acids.Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol (B44631) esters) which are more stable to hydrolysis.
Dehalogenation (Protodebromination) 2-Amino-5-fluoropyridineReductive cleavage of the C-Br bond. This can be promoted by certain ligands, bases, or impurities in the reaction mixture.Use milder bases (e.g., K₂CO₃ instead of stronger bases). Screen different phosphine (B1218219) ligands. Lowering the reaction temperature may also help.
Catalyst Inhibition N/AThe lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst deactivation.Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to sterically hinder coordination of the pyridine nitrogen.
Q2: My Buchwald-Hartwig amination with this compound is giving low yields. What are the potential issues?

A2: Low yields in Buchwald-Hartwig aminations with this substrate are often due to catalyst inhibition or deactivation, similar to Suzuki reactions. The formation of a stable chelate between the aminopyridine and the palladium center can hinder the catalytic cycle. Additionally, side reactions such as hydrodehalogenation can occur.

Troubleshooting Buchwald-Hartwig Amination:

IssueDescriptionRecommended Solutions
Catalyst Inhibition/Deactivation The bidentate nature of the 2-aminopyridine (B139424) moiety can lead to the formation of inactive palladium complexes.Employ bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote the desired catalytic cycle.[3] Use a higher catalyst loading or a pre-formed catalyst.
Hydrodehalogenation Reduction of the C-Br bond to a C-H bond, forming 2-Amino-5-fluoropyridine.Optimize the base and solvent system. Ensure an inert atmosphere to prevent oxidative degradation of the catalyst which can lead to side reactions.
Homocoupling of Amine Coupling of two amine molecules.This is less common but can occur under certain conditions. Ensure the aryl halide is present in a stoichiometric or slight excess amount.
Q3: What are the expected byproducts in a Sonogashira coupling with this compound?

A3: In addition to unreacted starting materials, the primary byproduct in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which forms a symmetrical diyne. Dehalogenation of the pyridine starting material can also occur.

Common Byproducts in Sonogashira Coupling:

ByproductFormation MechanismMitigation Strategies
Alkyne Homocoupling (Diyne) Copper-catalyzed oxidative coupling of two terminal alkyne molecules.Use a minimal amount of the copper co-catalyst. Run the reaction under strictly anaerobic conditions. Add the alkyne slowly to the reaction mixture.
Dehalogenation Reductive cleavage of the C-Br bond.Optimize reaction conditions, particularly the base and solvent. Ensure high purity of all reagents.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions with this compound. These should serve as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar bromopyridines.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ (2.2 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask or sealed vial

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of bromopyridines.[4]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous toluene, degassed

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add this compound and the degassed toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

Byproduct Analysis: Analytical Methods

Accurate identification and quantification of byproducts are crucial for reaction optimization.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for monitoring the reaction progress and quantifying the product and major byproducts.

Representative HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify volatile byproducts and confirm the mass of the main components. Derivatization may be necessary for less volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR are powerful tools for characterizing the final product and any isolated byproducts. Comparison of the spectra of the crude reaction mixture with that of the purified product can help identify the presence of impurities.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the general catalytic cycles for Suzuki and Buchwald-Hartwig reactions and a troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArBr 2-Amino-3-bromo- 5-fluoropyridine ArBr->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr AmineCoord Amine Coordination ArPdBr->AmineCoord ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]⁺Br⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)L_n-NR'R'' Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArBr 2-Amino-3-bromo- 5-fluoropyridine ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckPurity Verify Purity of Starting Materials Start->CheckPurity Degas Ensure Rigorous Inert Atmosphere (Degas Solvents) CheckPurity->Degas OptimizeCatalyst Screen Catalyst System (Ligand, Pd Source, Catalyst Loading) Degas->OptimizeCatalyst OptimizeBase Optimize Base (Strength, Solubility) OptimizeCatalyst->OptimizeBase OptimizeSolvent Optimize Solvent System OptimizeBase->OptimizeSolvent OptimizeTemp Optimize Reaction Temperature OptimizeSolvent->OptimizeTemp Analyze Analyze Crude Mixture (HPLC, LC-MS, NMR) to Identify Byproducts OptimizeTemp->Analyze Analyze->Start Iterate Optimization Success Improved Yield and Purity Analyze->Success

Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.

References

Technical Support Center: Suzuki Reactions with 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-Amino-3-bromo-5-fluoropyridine.

Troubleshooting Failed or Low-Yielding Reactions

A systematic approach is crucial when troubleshooting Suzuki reactions. The following guide addresses common issues encountered with this compound and provides potential solutions.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose and resolve common issues in your Suzuki coupling reaction.

G start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Boronic acid, Base, Catalyst, Ligand) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK solution Problem Resolved check_reagents->solution Issue Found & Corrected optimize_catalyst Optimize Catalyst & Ligand System check_conditions->optimize_catalyst Conditions OK check_conditions->solution Issue Found & Corrected optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent side_reactions Investigate for Side Reactions (Debromination, Protodeboronation, Homocoupling) optimize_solvent->side_reactions side_reactions->solution Side Reactions Minimized

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the most common reasons for failure?

There are several potential reasons for failure, often related to the specific properties of this substrate.[1]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2]

  • Poor Reagent Quality: Degradation of the boronic acid, inactive catalyst, or impure solvents can prevent the reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An unsuitable combination can lead to a failed reaction.[1]

Q2: I'm observing a significant amount of debromination (loss of bromine) from my starting material. How can I prevent this?

Debromination, also known as protodebromination, is a common side reaction.[3] Here are some strategies to minimize it:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. Consider switching to milder bases like K₃PO₄ or K₂CO₃.[3]

  • Optimize Ligand Choice: Certain ligands can favor the desired cross-coupling over reductive debromination. Experiment with different phosphine (B1218219) ligands.

  • Lower the Reaction Temperature: High temperatures can accelerate side reactions. Reducing the temperature may slow down the desired reaction but can significantly decrease debromination.[3]

  • Ensure Anhydrous Conditions: Traces of water can act as a proton source. Use freshly dried solvents and reagents.[3]

Q3: My primary side-product appears to be the homocoupling of my boronic acid. What causes this and how can I fix it?

Homocoupling of the boronic acid is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not efficiently generated from a Pd(II) precatalyst.[4]

  • Thoroughly Degas the Reaction Mixture: Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4][5] Bubbling the inert gas through the solvent for an extended period is recommended.[6]

  • Use a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, although in-situ generation of Pd(0) from a Pd(II) source is more common.[4]

Q4: I suspect protodeboronation of my boronic acid is occurring. What are the signs and how can it be prevented?

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[5][7] This is especially common with electron-deficient heteroaromatic boronic acids.[5][8]

  • Signs: Formation of the corresponding arene from your boronic acid.

  • Prevention:

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider K₃PO₄, Cs₂CO₃, or CsF.[8]

    • Anhydrous Conditions: While a small amount of water can be beneficial, excess water can serve as a proton source.[5][8]

    • Use Boronic Esters: Converting the boronic acid to a more stable pinacol (B44631) or MIDA ester can be a highly effective strategy.[7][8]

    • Lower the Temperature: Higher temperatures accelerate this side reaction.[8]

Data Presentation: Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with this compound. The following tables provide a summary of commonly used conditions for similar substrates.

Table 1: Catalyst, Ligand, and Base Combinations for Suzuki Coupling of Bromo-Aminopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)Good to Excellent[9]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)Moderate to Good[9]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)Good to Excellent[9]
PdCl₂(dppf) (3)---K₂CO₃ (3)Good[10]
(A-taphos)₂PdCl₂---CsFExcellent[11]

Table 2: Common Solvents for Suzuki Coupling Reactions

Solvent SystemRatio (v/v)NotesReferences
1,4-Dioxane / Water4:1A very common and often effective system for halopyridines.[4][12]
Toluene / Water10:1Useful for reactions where water-sensitive reagents are a concern.[13]
THF / Water4:1Another frequently used solvent mixture.[6]
DMF / Water1:1Can be effective, but DMF can be difficult to remove.[14]
Acetonitrile / Water4:1A common solvent for Suzuki reactions.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a good starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

  • Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[15]

  • If using a solid palladium source and ligand, add them to the flask.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.[15][16]

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[12][15]

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours).[15][16]

  • Monitor the reaction progress by TLC or LC-MS.[9][12]

  • Upon completion, cool the reaction mixture to room temperature.[9]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9][15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][15]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[9][16]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting.

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdAr Ar'-B(OR)2 + Base ArBOH Ar'-B(OR)2 Base Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr Ar-Ar' ArBr Ar-Br

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

How to prevent decomposition of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 2-Amino-3-bromo-5-fluoropyridine to prevent its decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from atmospheric moisture and oxygen. For extended storage, refrigeration at 2-8°C is recommended. It is crucial to keep the compound away from sources of ignition and incompatible substances such as strong oxidizing agents and strong acids.

Q2: What are the primary pathways through which this compound can decompose?

A2: While specific studies on this compound are limited, analogous halogenated aminopyridines are susceptible to several decomposition pathways:

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products. It is advisable to protect the compound from light.

  • Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions and in the presence of moisture. This can result in the formation of the corresponding 3-hydroxy derivative.

  • Oxidation: The amino group on the pyridine (B92270) ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of N-oxides or other oxidation byproducts.

  • Thermal Decomposition: Although the compound is a solid with a melting point of 62-66 °C, excessive or prolonged exposure to high temperatures during experiments can lead to decomposition.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is generally soluble in common polar organic solvents such as Tetrahydrofuran (THF), 1,4-Dioxane, Toluene (B28343), and Dimethylformamide (DMF). These are frequently used in cross-coupling reactions where this compound serves as an intermediate.[1] For optimal stability, it is recommended to use anhydrous solvents and to prepare solutions fresh for each experiment.

Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction using this substrate. What could be the cause?

A4: Low yields in Suzuki-Miyaura couplings with 2-aminopyridine (B139424) derivatives are often due to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity.[2] To mitigate this, consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can help stabilize the catalyst and promote the desired reaction.[1][3] Other factors such as the choice of base, reaction temperature, and ensuring strictly anhydrous and inert conditions are also critical.[1][4]

Q5: My Buchwald-Hartwig amination reaction is failing. What troubleshooting steps should I take?

A5: Similar to Suzuki couplings, catalyst poisoning by the pyridine nitrogen is a primary concern in Buchwald-Hartwig aminations of 2-bromopyridines.[5] Key parameters to optimize include:

  • Catalyst and Ligand: Employ modern, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are designed to overcome catalyst inhibition.[1]

  • Base: A strong, non-nucleophilic base like sodium or lithium tert-butoxide is typically required. Ensure the base is fresh and handled under an inert atmosphere.[1]

  • Solvent: Use anhydrous, non-protic solvents like toluene or dioxane.[5]

  • Temperature: Excessive heat can lead to catalyst decomposition, identifiable by the formation of palladium black.[5] Consider running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[5]

Troubleshooting Guides

Issue: Decomposition Observed During Storage (Discoloration, Clumping)
Potential Cause Troubleshooting Action
Exposure to moisture and/or airEnsure the container is tightly sealed with a secure cap. Consider storing the container inside a desiccator.
Exposure to lightStore the container in a dark place or wrap it in aluminum foil to prevent photodegradation.
Improper storage temperatureStore in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.
Issue: Low Yield or Reaction Failure in Cross-Coupling Reactions
Potential Cause Troubleshooting Action
Catalyst Inhibition/Decomposition
Pyridine nitrogen coordinating to the palladium catalyst.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; RuPhos, BrettPhos for Buchwald-Hartwig) to sterically shield the metal center.[1][3][5]
Catalyst decomposition at high temperatures.Lower the reaction temperature and extend the reaction time. Monitor for the formation of palladium black, which indicates catalyst decomposition.[1][5]
Oxygen sensitivity of the Pd(0) catalyst.Thoroughly degas all solvents and reagents. Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]
Sub-optimal Reaction Conditions
Inappropriate base selection.For Suzuki reactions, screen bases such as K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use strong, non-nucleophilic bases like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous.[1][6]
Poor solubility of starting materials.Perform a small-scale solubility test to select the optimal solvent. Gentle heating may be necessary for dissolution. Common solvents include THF, dioxane, and toluene.[1][5]
Side Reactions
Protodebromination (loss of bromine).Ensure strictly anhydrous conditions by using freshly dried solvents and reagents. Lowering the reaction temperature can also minimize this side reaction.[1]
Homocoupling of boronic acid (in Suzuki reactions).This is often promoted by the presence of oxygen. Rigorous degassing is crucial. Using a Pd(0) source or an efficient pre-catalyst can also help.[3]

Data Presentation

Condition Parameter Expected Stability Recommendation
Temperature 4°C (Refrigerated)HighRecommended for long-term storage.
25°C (Room Temp)ModerateSuitable for short-term storage if protected from light and moisture.
>80°C (Reaction Temp)Low to ModerateMinimize exposure time at elevated temperatures to prevent decomposition.
Light DarkHighStore in an amber vial or in the dark.
Ambient LightModerateAvoid prolonged exposure to laboratory lighting.
UV Light (e.g., 254 nm)LowProtect from direct UV light sources.
Atmosphere Inert (Nitrogen/Argon)HighHandle under an inert atmosphere, especially for reactions.
AirModerateMinimize exposure to air to prevent oxidation and moisture uptake.
pH NeutralHighMaintain neutral conditions where possible.
Acidic (Strong Acid)LowAvoid contact with strong acids.
Basic (Strong Base)ModerateStable under conditions of many cross-coupling reactions, but prolonged exposure to strong bases at high temperatures should be avoided.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). For challenging couplings, a pre-catalyst system with a bulky phosphine ligand (e.g., XPhos Pd G3, 2 mol%) is recommended.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for the specific amine.

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80-110 °C). Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Visualizations

Decomposition_Prevention_Workflow Troubleshooting Workflow for this compound Decomposition cluster_storage Storage Issues cluster_reaction Reaction Issues cluster_troubleshooting Corrective Actions storage_issue Decomposition during storage? (e.g., discoloration) check_conditions Review Storage Conditions storage_issue->check_conditions protect_light Protect from Light check_conditions->protect_light protect_moisture Protect from Moisture/Air check_conditions->protect_moisture control_temp Control Temperature check_conditions->control_temp reaction_issue Low yield / reaction failure? check_reaction_params Review Reaction Parameters reaction_issue->check_reaction_params optimize_catalyst Optimize Catalyst/Ligand check_reaction_params->optimize_catalyst optimize_base Optimize Base check_reaction_params->optimize_base optimize_solvent Optimize Solvent check_reaction_params->optimize_solvent ensure_inert Ensure Inert Atmosphere check_reaction_params->ensure_inert

Caption: A logical workflow for troubleshooting the decomposition of this compound.

Cross_Coupling_Troubleshooting Troubleshooting Cross-Coupling Reactions start Low Yield in Cross-Coupling catalyst_issue Catalyst Poisoning Suspected? start->catalyst_issue YES conditions_issue Sub-optimal Conditions? catalyst_issue->conditions_issue NO solution_catalyst Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, RuPhos) catalyst_issue->solution_catalyst YES side_reactions Side Reactions Observed? conditions_issue->side_reactions NO solution_conditions Screen Different Bases (e.g., K3PO4, NaOtBu) Optimize Temperature conditions_issue->solution_conditions YES solution_side_reactions Ensure Anhydrous Conditions Thoroughly Degas Solvents side_reactions->solution_side_reactions YES solution_success Improved Yield solution_catalyst->solution_success solution_conditions->solution_success solution_side_reactions->solution_success

Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-5-fluoropyridine in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura couplings for C-C bond formation and Buchwald-Hartwig aminations for C-N bond formation, which are crucial in the synthesis of complex molecules for pharmaceuticals and functional materials.[1][2]

Q2: What is catalyst poisoning and how can it impact my reaction?

A2: Catalyst poisoning refers to the deactivation of a catalyst by chemical substances, known as poisons.[1] These poisons bind to the active sites of the catalyst, such as the palladium center, rendering them inactive for the desired transformation.[1] This can lead to a significant reduction in the reaction rate, incomplete conversion of starting materials, and ultimately, a lower yield of the final product.[1]

Q3: Can the this compound substrate itself act as a catalyst poison?

A3: Yes, the substrate can potentially inhibit the catalyst. The lone pair of electrons on the pyridine (B92270) nitrogen and the amino group can coordinate with the palladium center.[3][4] This coordination can interfere with the catalytic cycle, leading to lower reaction efficiency.[3][4] The selection of bulky ligands can often mitigate this issue by sterically shielding the palladium atom.[3]

Q4: What are common external catalyst poisons to be aware of?

A4: For palladium-catalyzed reactions, several classes of compounds are known to be potent poisons:

  • Sulfur Compounds: Even trace amounts of elemental sulfur or sulfur-containing compounds can severely deactivate palladium catalysts.[1]

  • Water and Oxygen: While some cross-coupling reactions can tolerate small amounts of water, an excess of water or the presence of oxygen can lead to catalyst deactivation through oxidation of phosphine (B1218219) ligands or the palladium(0) species.[1][5] Maintaining an inert atmosphere is crucial.[3][5]

  • Other Halogen and Nitrogen-Containing Impurities: Impurities from the synthesis of the starting material or reagents, such as other halides or nitrogenous compounds, can compete for coordination to the palladium center.[1]

Troubleshooting Guide

Issue 1: My reaction is stalled or shows very low conversion of this compound.

This is a common symptom of catalyst poisoning or suboptimal reaction conditions. Follow this workflow to diagnose and address the issue.

G cluster_start Start Troubleshooting cluster_checks Initial Checks cluster_substrate Substrate & Catalyst System cluster_conditions Reaction Parameters cluster_resolution Resolution start Stalled Reaction or Low Conversion check_inert Is the inert atmosphere (N2 or Ar) rigorous? start->check_inert check_reagents Are all reagents (solvents, base) of high purity and anhydrous/degassed? check_inert->check_reagents If yes resolution Reaction proceeds check_inert->resolution If no, improve degassing and inert atmosphere check_substrate Is the this compound pure? Consider recrystallization or column chromatography. check_reagents->check_substrate If yes check_reagents->resolution If no, use purer/drier reagents check_catalyst Is the catalyst/ligand system appropriate? Consider screening different ligands (e.g., bulky phosphines). check_substrate->check_catalyst If yes check_substrate->resolution If no, purify substrate optimize_temp Optimize reaction temperature. Higher temperatures can sometimes overcome activation barriers but also risk catalyst decomposition. check_catalyst->optimize_temp If yes check_catalyst->resolution If no, select a more robust catalyst system optimize_base Is the base appropriate and effective? Screen different bases (e.g., K3PO4, Cs2CO3). optimize_temp->optimize_base If still issues optimize_base->resolution If successful G cluster_substrate Substrate cluster_poisoning Potential Catalyst Inhibition Pd Pd(0) L1 L Pd->L1 L2 L Pd->L2 inhibited_complex Inactive Pd Complex Pd->inhibited_complex sub 2-Amino-3-bromo- 5-fluoropyridine sub->inhibited_complex Coordination of Pyridine-N and/or Amino-N

References

Optimizing reaction temperature for 2-Amino-3-bromo-5-fluoropyridine amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the amination of 2-Amino-3-bromo-5-fluoropyridine, a key reaction in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is well-suited for forming carbon-nitrogen (C-N) bonds between aryl halides, such as this compound, and a wide range of primary and secondary amines. It offers broad functional group tolerance and generally proceeds under milder conditions than traditional methods.[1]

Q2: What are the typical starting reaction conditions for the amination of this substrate?

A2: A good starting point for the Buchwald-Hartwig amination of this compound is to use a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous aprotic solvent like toluene (B28343) or dioxane. The reaction is typically run under an inert atmosphere (nitrogen or argon) at a temperature ranging from 80 to 110 °C.[2][3]

Q3: How does the existing amino group on the pyridine (B92270) ring affect the reaction?

A3: The free amino group at the 2-position can potentially coordinate with the palladium catalyst, which might influence the catalytic cycle. However, successful Buchwald-Hartwig couplings on aminopyridines are well-documented in the literature.[4] It is crucial to select the appropriate ligand and reaction conditions to minimize any potential interference.

Q4: Can the fluorine atom at the 5-position influence the reaction?

A4: Yes, the electron-withdrawing nature of the fluorine atom can affect the electronic properties of the pyridine ring. This may influence the rate of the oxidative addition step in the catalytic cycle. Additionally, in some cases, highly activated fluoroarenes can be susceptible to nucleophilic aromatic substitution (SNAr), although under palladium-catalyzed conditions, the Buchwald-Hartwig pathway is generally favored for the C-Br bond.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the use of a fresh, high-quality palladium precatalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.
Inefficient ligandThe choice of ligand is critical. For electron-deficient heteroaryl halides, bulky biaryl phosphine ligands are often effective. Screen different ligands such as Xantphos, BINAP, or RuPhos.
Inappropriate baseThe strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures.
Non-inert atmosphereThe Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[5]
Low reaction temperatureThe reaction may be too slow at lower temperatures. Gradually increase the temperature in increments of 10-20 °C, monitoring for product formation and decomposition.
Formation of Side Products Hydrodehalogenation (replacement of bromine with hydrogen)This can occur as a side reaction. Optimizing the ligand and ensuring the amine concentration is sufficient can favor the desired amination pathway.[1]
Double amination (if a diamine is used)Control the stoichiometry of the reactants carefully. Using the diamine as the limiting reagent can help to favor mono-amination.
Catalyst decompositionHigh temperatures over prolonged periods can lead to catalyst decomposition. Monitor the reaction progress and avoid unnecessarily long reaction times.
Incomplete Conversion Insufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[5]
Catalyst deactivationThe substrate or amine may contain impurities that poison the catalyst. Ensure all reagents are pure. Increasing the catalyst loading may also help.

Data Presentation

Table 1: Effect of Temperature on the Yield of a Representative Buchwald-Hartwig Amination [5]

EntryTemperature (°C)Reaction Time (h)Yield (%)
1Room Temperature24No Reaction
2602445
3802492
41002485
51202478

Note: Data is adapted from a study on a different substrate and is for illustrative purposes to show the general trend of temperature optimization. Optimal conditions for this compound may vary.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for specific amines.

Reagents:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Add this compound to the Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reagents (Substrate, Catalyst, Ligand, Base) solvent 2. Add Degassed Solvent reagents->solvent amine 3. Add Amine solvent->amine heat 4. Heat under Inert Atmosphere amine->heat monitor 5. Monitor Reaction heat->monitor workup 6. Quench and Work-up monitor->workup purify 7. Purify Product workup->purify

Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.

Troubleshooting Logic

troubleshooting_logic start Low Yield check_inert Is the system under inert atmosphere? start->check_inert check_reagents Are reagents (catalyst, ligand, base) active and pure? check_inert->check_reagents Yes fix_inert Degas solvent and use inert gas check_inert->fix_inert No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes fix_reagents Use fresh reagents, screen ligands/bases check_reagents->fix_reagents No fix_temp Optimize temperature (e.g., 80-110 °C) check_temp->fix_temp No success Improved Yield fix_inert->success fix_reagents->success fix_temp->success

Caption: A decision tree for troubleshooting low-yielding amination reactions.

References

Technical Support Center: Purification of 2-Amino-3-bromo-5-fluoropyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-3-bromo-5-fluoropyridine using column chromatography techniques. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound on silica (B1680970) gel?

The most prevalent issue is peak tailing, where the compound streaks down the column instead of eluting as a sharp band. This is due to the basic nature of the pyridine (B92270) nitrogen and the amino group, which can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel.[1] This interaction leads to poor separation and lower purity of the collected fractions.

Q2: How can I prevent peak tailing during column chromatography of this compound?

To mitigate peak tailing, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (B128534) (Et3N), to the mobile phase.[1][2] A concentration of 0.5-1% (v/v) triethylamine is typically sufficient to neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape and improved separation.[1][2]

Q3: What is a good starting mobile phase for the purification of this compound?

A common and effective mobile phase for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][4] A good starting point for thin-layer chromatography (TLC) analysis would be a 9:1 to 4:1 ratio of hexanes to ethyl acetate.[5] The optimal ratio for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[2]

Q4: What are the likely impurities I might encounter?

Depending on the synthetic route, common impurities may include starting materials, regioisomers, and over-brominated species such as 2-amino-3,5-dibromo-5-fluoropyridine.[3][6] The presence of these impurities necessitates careful optimization of the chromatographic conditions to achieve high purity.

Q5: My compound is not very soluble in the chosen mobile phase. How should I load it onto the column?

If the crude product has poor solubility in the eluent, a "dry loading" technique is recommended.[7] This involves dissolving the crude material in a suitable volatile solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[7][8]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Dichloromethane (for dry loading, if necessary)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexanes and ethyl acetate. The optimal ratio should be determined by TLC to give an Rf value of ~0.3 for the product.[2] Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[7]

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[7][8]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using compressed air or nitrogen) to begin elution.

    • Collect fractions and monitor their composition using TLC.

  • Fraction Analysis and Concentration:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of this compound by column chromatography. These values are representative and may vary depending on the specific experimental conditions and the purity of the crude material.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate with 0.5-1% Triethylamine (v/v)A common solvent system for compounds of moderate polarity. The addition of triethylamine is crucial to prevent peak tailing.[1][2]
Gradient Isocratic or Step-GradientAn isocratic elution is often sufficient if the impurities have significantly different polarities. A step-gradient can be used for more complex mixtures.
TLC Analysis (Rf) ~0.2 - 0.4 in the chosen eluentAn Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[2]

Table 2: Representative Purification Data

ParameterTypical ValueNotes
Crude Purity 85-95%Dependent on the success of the preceding synthetic step.
Loading Capacity 1g crude / 20-30g silica gelA general guideline; may need adjustment based on separation difficulty.
Mobile Phase Composition 80:20 Hexanes:Ethyl Acetate + 0.5% Et3NThis is a starting point and should be optimized via TLC.
Post-Column Purity >98%Achievable with a well-optimized separation.
Yield 80-95%Dependent on the initial purity and the care taken during the procedure.

Troubleshooting Guides

Issue 1: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[9] For very polar impurities, a small percentage of methanol (B129727) can be added to the mobile phase, but be aware that methanol can dissolve silica gel at higher concentrations.[4][10]

Issue 2: The compound is eluting too quickly (with the solvent front).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexanes.[11]

Issue 3: Poor separation between the product and impurities.

  • Possible Cause: The chosen mobile phase does not provide adequate resolution.

  • Solution: Re-optimize the mobile phase using TLC. Try different solvent systems, such as dichloromethane/methanol or other combinations of polar and non-polar solvents.[1][12] Ensure the Rf value of the target compound is in the optimal range of 0.2-0.4.[2]

Issue 4: Low yield of the purified product.

  • Possible Cause 1: The compound is degrading on the silica gel.

  • Solution: Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with triethylamine.[9]

  • Possible Cause 2: The collected fractions are too dilute to detect the product.

  • Solution: Concentrate the fractions in the expected elution range and re-analyze by TLC.[9]

  • Possible Cause 3: The compound is streaking down the column, leading to cross-contamination of fractions.

  • Solution: Ensure an adequate amount of triethylamine is used in the mobile phase to prevent tailing.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis (Optimize Mobile Phase, Rf ~0.3) MP Prepare Mobile Phase (e.g., Hex/EtOAc + 0.5% Et3N) TLC->MP SP Prepare Stationary Phase (Silica Gel Slurry) Pack Pack Column SP->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting_Tree cluster_elution Elution Issues cluster_yield Yield & Purity Issues cluster_solutions Solutions Start Problem with Purification NoElution Compound Not Eluting Start->NoElution FastElution Compound in Solvent Front Start->FastElution PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield Tailing Peak Tailing / Streaking Start->Tailing IncPolarity Increase Mobile Phase Polarity NoElution->IncPolarity DecPolarity Decrease Mobile Phase Polarity FastElution->DecPolarity PoorSep->Tailing ReOptTLC Re-optimize Mobile Phase via TLC PoorSep->ReOptTLC LowYield->Tailing CheckStability Check Compound Stability (Consider Alumina) LowYield->CheckStability AddEt3N Add/Increase Triethylamine Tailing->AddEt3N

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Regioselective Functionalization of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 2-Amino-3-bromo-5-fluoropyridine. This guide addresses common challenges, from low yields to lack of selectivity, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization with this compound?

A1: The main challenges stem from the molecule's inherent electronic properties and multiple reactive sites. The pyridine (B92270) ring is electron-deficient, which can deactivate it towards certain reactions.[1][2] Key challenges include:

  • Multiple Reactive Sites: The molecule has a C-Br bond at the C3 position, a C-F bond at the C5 position, and reactive C-H bonds, leading to potential competition between different reaction types (e.g., cross-coupling vs. nucleophilic aromatic substitution).

  • Catalyst Inhibition: The lone pair of electrons on the C2-amino group and the pyridine nitrogen can coordinate with metal catalysts (like Palladium), potentially inhibiting catalytic activity or altering the reaction pathway.[1]

  • Directing Group Effects: The amino group is a strong electron-donating group, while the halogens are electron-withdrawing. These competing electronic effects can complicate predicting the most reactive site for a given transformation.

Q2: I am attempting a Suzuki-Miyaura coupling at the C3-Br position, but the yield is consistently low. What are the first parameters to investigate?

A2: Low yields in Suzuki-Miyaura couplings of pyridine substrates are a common issue. A systematic approach to troubleshooting is recommended:[3]

  • Reagent Purity: Confirm the purity and integrity of your starting materials, particularly the boronic acid, reagents, and solvents. Organoboron compounds can be sensitive to air and moisture.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[4]

  • Catalyst/Ligand System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical. For electron-rich amino-pyridines, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) often improve catalytic turnover and prevent catalyst inhibition by the amino group.[1][5]

  • Base and Solvent: The base activates the boronic acid for transmetalation.[6] A weak base may be insufficient, while a strong base could promote side reactions. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The solvent system (e.g., 1,4-dioxane (B91453)/water, DMF, Toluene) should also be optimized.[5][7]

Q3: During a Buchwald-Hartwig amination at the C3 position, I observe hydrodehalogenation (loss of bromine) as a major side product. How can this be minimized?

A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[4] This occurs when a palladium-hydride intermediate, formed via β-hydride elimination or other pathways, reductively eliminates to replace the halide with a hydrogen atom. To minimize this:

  • Ligand Choice: Employ bulky, electron-rich ligands that favor reductive elimination of the C-N bond over competing pathways.

  • Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide are necessary for catalyst turnover, using a slightly weaker base or ensuring precise stoichiometry can sometimes reduce side reactions.[8]

  • Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can prevent the accumulation of byproducts.

Q4: Is it possible to selectively perform a nucleophilic aromatic substitution (SNAr) at the C5-F position without affecting the C3-Br bond?

A4: Yes, selective SNAr at the C5-F position is feasible and often kinetically favored over substitution at the C3-Br bond. The SNAr mechanism is heavily influenced by electron-withdrawing groups positioned ortho or para to the leaving group.[9][10] In this molecule, the C2-amino group is para to the C5-fluorine, which activates this position for nucleophilic attack by stabilizing the Meisenheimer intermediate.[9][11] Furthermore, the reaction of 2-fluoropyridines can be significantly faster than that of corresponding chloropyridines or bromopyridines.[12] To favor this pathway, use a strong nucleophile (e.g., alkoxides, amines) under conditions typical for SNAr reactions, while avoiding palladium catalysts that would promote cross-coupling at the C3-Br site.

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. Consider a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).
Ligand Inhibition The C2-amino group may be coordinating to the palladium center. Switch to a bulkier, more electron-rich phosphine ligand (e.g., biarylphosphines like XPhos) to promote the desired catalytic cycle.[4]
Inefficient Transmetalation (Suzuki) The base is critical for activating the boronic acid.[6] Try a different base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the boronic acid is of high quality.
Suboptimal Temperature The reaction may require higher temperatures for efficient catalyst turnover. If using conventional heating, increase the temperature in 10-20 °C increments. Microwave irradiation can also drastically improve yields and reduce reaction times.[13]
Poor Reagent Quality Verify the purity of the starting material, coupling partner, and reagents. Use anhydrous solvents when required.[3]

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// Edges start -> check_reagents [color="#5F6368"]; check_reagents -> check_inert [color="#5F6368"]; check_inert -> optimize_catalyst [color="#5F6368"]; optimize_catalyst -> optimize_base [color="#5F6368"]; optimize_base -> optimize_temp [color="#5F6368"]; optimize_temp -> success [color="#5F6368"]; } dot Caption: A workflow for systematically troubleshooting low-yield cross-coupling reactions.

Guide 2: Poor Regioselectivity
Problem Potential Cause Suggested Solution
Mixture of C3 and C5 functionalization Reaction conditions are suitable for both cross-coupling and SNAr.To favor C3-Br coupling : Use a palladium catalyst and conditions optimized for Suzuki or Buchwald-Hartwig reactions. Avoid strong, unhindered nucleophiles that could initiate SNAr.
To favor C5-F SNAr : Omit the palladium catalyst. Use a strong nucleophile (e.g., NaOMe, NaN₃) and a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures.[10]
C-H activation at C4/C6 Use of a catalyst known for C-H activation under harsh conditions.Ensure reaction conditions are specific for C-Br activation. Avoid highly reactive catalyst systems or high temperatures for extended periods unless C-H activation is the desired outcome.

// Nodes substrate [label="2-Amino-3-bromo-\n5-fluoropyridine", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle]; path1 [label="Pd Catalyst\nBoronic Acid\nBase", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; path2 [label="Strong Nucleophile\n(e.g., Nu-)\nNo Pd Catalyst", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext];

product1 [label="C3-Aryl Functionalization\n(Suzuki Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product2 [label="C5-Nu Functionalization\n(SNAr)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges substrate -> product1 [label=" ", color="#34A853", arrowhead=normal, penwidth=2]; substrate -> product2 [label=" ", color="#4285F4", arrowhead=normal, penwidth=2];

path1 -> product1 [color="#34A853", arrowhead=none, style=dashed]; path2 -> product2 [color="#4285F4", arrowhead=none, style=dashed]; } dot Caption: Competing reaction pathways for functionalizing the pyridine core.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C3-Position

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or reaction vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of starting material, use 4 mL of dioxane and 1 mL of water).[7]

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-aryl-2-amino-5-fluoropyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C3-Position

This protocol is a general guide and requires careful optimization of the ligand and base for the specific amine being coupled.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Glovebox or Schlenk line

  • Sealed reaction tube

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry reaction tube equipped with a stir bar.

  • Add this compound and anhydrous toluene.

  • Add the amine coupling partner to the mixture.

  • Seal the tube tightly and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully unseal the tube.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product via column chromatography.

References

Effect of base on the outcome of 2-Amino-3-bromo-5-fluoropyridine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-Amino-3-bromo-5-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties of the pyridine (B92270) ring and the presence of the amino group. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the amino group can also interact with the catalyst. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-Br bond.

Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this substrate?

A2: this compound is a versatile building block commonly used in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions to introduce aryl, amino, and alkynyl groups, respectively, at the 3-position.

Q3: How does the choice of base impact the outcome of these reactions?

A3: The base is a critical parameter. In Suzuki-Miyaura reactions, the base activates the boronic acid. For Buchwald-Hartwig aminations, a base is required for the deprotonation of the amine coupling partner. In Sonogashira couplings, a mild base is typically used to deprotonate the terminal alkyne. An inappropriate base can lead to low yields, side reactions, or decomposition of starting materials.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using anhydrous solvents and a rigorously inert atmosphere.[1]

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often caused by the presence of oxygen.

  • Dehalogenation: Loss of the bromine atom from the starting material.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no product yield.

Potential CauseSuggested Solution
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium catalyst. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to mitigate this effect.
Ineffective Base The choice of base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For challenging couplings, K₃PO₄ is often effective.[3]
Protodeboronation The boronic acid can be unstable. Use fresh boronic acid, consider using a more stable boronate ester (e.g., pinacol (B44631) ester), or minimize reaction time.
Low Reactivity The electron-donating amino group can decrease the reactivity of the C-Br bond. Use a more active catalyst system or higher reaction temperatures.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or no reaction.

Potential CauseSuggested Solution
Inappropriate Base Strong bases like NaOtBu or LHMDS are often required. If the substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require a more active catalyst system.
Ligand Choice The ligand is critical for the success of the reaction. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Substrate Inhibition The amino group on the pyridine ring can interfere with the catalyst. Using a pre-catalyst can sometimes lead to cleaner and more reliable formation of the active catalytic species.
Sonogashira Coupling

Problem: Low yield of the desired alkynylated product.

Potential CauseSuggested Solution
Base Strength A mild amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Stronger bases may lead to side reactions.
Copper Co-catalyst The presence of a copper(I) co-catalyst (e.g., CuI) is often crucial for high yields. Ensure it is fresh and added under an inert atmosphere.
Homocoupling of Alkyne This side reaction (Glaser coupling) can be minimized by ensuring the reaction is free of oxygen. Thoroughly degas all solvents and reagents.
Low Catalyst Activity Ensure the palladium catalyst is active. Using a combination of a palladium source (e.g., Pd(CF₃COO)₂) and a phosphine ligand (e.g., PPh₃) can be effective.[4]

Data Presentation

Note: Quantitative data for the effect of different bases on the coupling reactions of this compound is limited in the literature. The following tables provide representative data for structurally similar substrates to guide reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₂CO₃1,4-Dioxane/H₂O90Moderate to Good[5]
2K₃PO₄1,4-Dioxane/H₂O90Moderate to Good[5]
3Cs₂CO₃Toluene/H₂O100Good[2]
4Na₂CO₃DMF/H₂O100Excellent[2]

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines with Morpholine

EntryBaseLigandSolventTemperature (°C)Yield (%)Reference
1NaOtBuBINAPToluene8060[6]
2LiHMDSRuPhosToluene10083[7]
3Cs₂CO₃Xantphos1,4-Dioxane100Good[8]
4K₃PO₄DavePhost-BuOH100Moderate[9]

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [4]

EntryBaseCatalyst SystemSolventTemperature (°C)Yield (%)
1Et₃NPd(CF₃COO)₂/PPh₃/CuIDMF10096
2PiperidinePd(OAc)₂/CuIDMF80Good
3DBUPdCl₂(PPh₃)₂/CuIAcetonitrile80Moderate
4K₂CO₃Pd(PPh₃)₄/CuIDMF100Moderate

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine coupling partner (1.1-1.2 equiv.) via syringe.

  • Heat the reaction mixture with stirring (e.g., 100 °C) until the starting material is consumed.

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Procedure for Sonogashira Coupling [4]

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.), followed by Et₃N (2.0 equiv.).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and proceed with aqueous work-up and extraction with an organic solvent.

  • Dry, concentrate, and purify the crude product by column chromatography.

Visualizations

Suzuki_Workflow start Start Reaction Setup reagents Combine this compound, Boronic Acid, Base, Pd Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes optimize_catalyst Screen bulky, electron-rich ligands. Use a pre-catalyst. check_catalyst->optimize_catalyst No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes optimize_base Screen different bases (e.g., K3PO4, Cs2CO3). Ensure base is anhydrous. check_base->optimize_base No side_reactions Are there significant side reactions? check_conditions->side_reactions Yes optimize_conditions Increase temperature. Ensure anhydrous and O2-free conditions. check_conditions->optimize_conditions No mitigate_side_reactions Address protodebromination/dehalogenation. Thoroughly degas to prevent homocoupling. side_reactions->mitigate_side_reactions Yes

Caption: Troubleshooting logic for coupling reactions.

References

Technical Support Center: Monitoring the Synthesis of 2-Amino-3-bromo-5-fluoropyridine by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of the synthesis of 2-Amino-3-bromo-5-fluoropyridine using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1] For the synthesis of this compound, TLC helps to:

  • Determine the consumption of the starting material (2-Amino-5-fluoropyridine).

  • Confirm the formation of the desired product.

  • Identify the presence of any major side products or impurities.

  • Optimize reaction conditions by observing the relative amounts of starting material, product, and byproducts over time.

Q2: How do I choose an appropriate solvent system for the TLC analysis?

A2: The choice of solvent system (eluent) is critical for achieving good separation of the starting material, product, and any impurities. A common starting point for aminopyridines is a mixture of a non-polar solvent and a moderately polar solvent. For this specific reaction, a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) is recommended. You may need to adjust the ratio of the solvents to achieve an optimal Rf value for the product, ideally between 0.3 and 0.5.

Q3: How can I visualize the spots on the TLC plate?

A3: Since pyridine (B92270) derivatives can sometimes be invisible under UV light, multiple visualization techniques should be employed:

  • UV Light: Examine the plate under both short-wave (254 nm) and long-wave (365 nm) UV light. Aromatic compounds often show as dark spots on a fluorescent background.

  • Iodine Chamber: Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.

  • Potassium Permanganate (B83412) Stain: A basic solution of potassium permanganate can be used as a dipping stain. It reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

Q4: What are the expected Rf values for the starting material and the product?

A4: The Rf (retention factor) values are highly dependent on the specific TLC plate, solvent system, and other experimental conditions. However, you can expect the product, this compound, to be less polar than the starting material, 2-Amino-5-fluoropyridine, due to the introduction of the bromine atom. Therefore, the product should have a higher Rf value than the starting material.

Experimental Protocol: TLC Monitoring

This protocol outlines the steps for monitoring the bromination of 2-Amino-5-fluoropyridine to form this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol)

  • Visualization agents (UV lamp, iodine chamber, potassium permanganate stain)

  • Reaction mixture aliquots

Procedure:

  • Prepare the TLC Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Starting Material (SM): Dissolve a small amount of 2-Amino-5-fluoropyridine in a suitable solvent (e.g., ethyl acetate) and use a capillary tube to apply a small spot to the SM lane on the origin.

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), take a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it onto the RM lane.

    • Co-spot (C): Apply a spot of the starting material on the C lane, and then carefully apply a spot of the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp, an iodine chamber, and/or a chemical stain. Calculate the Rf values for each spot.

Data Presentation

Table 1: Typical TLC Solvent Systems and Expected Rf Values

CompoundTypical Solvent System (v/v)Approximate Rf Value
2-Amino-5-fluoropyridine (Starting Material)Hexane:Ethyl Acetate (7:3)0.3
This compound (Product)Hexane:Ethyl Acetate (7:3)0.5
2-Amino-3,5-dibromopyridine (B40352) (Potential Byproduct)Hexane:Ethyl Acetate (7:3)0.7

Note: Rf values are illustrative and can vary based on experimental conditions.

Troubleshooting Guide

This section addresses common issues encountered during the TLC monitoring of this reaction.

Q: My spots are streaking. What should I do?

A: Streaking on a TLC plate can be caused by several factors.[1][2]

  • Overloading the sample: The sample applied to the plate is too concentrated.[2][3] Try diluting your sample before spotting.

  • Highly polar compound: Aminopyridines can interact strongly with the acidic silica (B1680970) gel, causing streaking.[3] Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to your eluent can often resolve this issue.

  • Insoluble material: Ensure your sample is fully dissolved before spotting.

Q: The spots for my starting material and product are too close together. How can I improve the separation?

A: Poor separation indicates that the polarity of your solvent system is not optimal.

  • Adjust solvent polarity: If the spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., use more hexane in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.

  • Try a different solvent system: Sometimes a complete change of solvents is necessary. For example, if hexane/ethyl acetate doesn't work, try a dichloromethane/methanol system.

Q: I see an unexpected spot on my TLC plate. What could it be?

A: An unexpected spot could be a side product, an impurity in the starting material, or a decomposition product.

  • Possible side products: In bromination reactions, over-bromination can occur, leading to the formation of di- or poly-brominated products.[4] For example, 2-amino-3,5-dibromopyridine could be a potential byproduct.

  • Decomposition: Some compounds may be unstable on the silica gel.[5]

  • Impurity: The starting material may not be pure. Always run a TLC of your starting material alone to check for impurities.

Q: The solvent front is running unevenly. What is the cause?

A: An uneven solvent front can lead to inaccurate Rf values.

  • Improperly sealed chamber: Ensure the developing chamber is tightly sealed to maintain a saturated atmosphere.

  • Uneven plate surface: The silica gel on the plate may be chipped or uneven.[3]

  • Plate touching the chamber walls: Make sure the TLC plate is not touching the sides of the chamber or the filter paper during development.[2]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, C, RM) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV, Iodine, Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret Troubleshooting_TLC cluster_streaking Streaking Spots cluster_separation Poor Separation cluster_unexpected Unexpected Spots start TLC Issue Identified streak_q Are spots streaked? start->streak_q streak_a1 Dilute Sample streak_q->streak_a1 Yes sep_q Poor Separation? streak_q->sep_q No streak_a2 Add Base to Eluent (e.g., TEA) streak_a1->streak_a2 end Problem Resolved streak_a2->end sep_a1 Adjust Solvent Polarity sep_q->sep_a1 Yes unexp_q Unexpected Spots? sep_q->unexp_q No sep_a2 Change Solvent System sep_a1->sep_a2 sep_a2->end unexp_a1 Consider Side Products (e.g., Di-bromination) unexp_q->unexp_a1 Yes unexp_q->end No unexp_a2 Check SM Purity unexp_a1->unexp_a2 unexp_a2->end

References

Technical Support Center: Purifying 2-Amino-3-bromo-5-fluoropyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Amino-3-bromo-5-fluoropyridine. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Solvent Screening for Recrystallization

Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyridine (B92270) derivatives, a single solvent or a mixed solvent system is often employed. Below is a table of potential solvents and solvent systems to consider for this compound, based on literature for similar compounds. It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture for your specific sample.

Solvent/Solvent SystemClassificationRationale & Expected Outcome
Single Solvents
EthanolPolar ProticOften a good starting point for aminopyridines. May require the addition of an anti-solvent like water to induce precipitation.
IsopropanolPolar ProticSimilar to ethanol, offers a different polarity that might be advantageous for crystal growth.
Ethyl AcetatePolar AproticA versatile solvent for a range of polar organic compounds.
TolueneNon-polarCan be effective if the compound has lower polarity.
BenzeneNon-polarHas been used for the recrystallization of 2-amino-5-bromopyridine (B118841), suggesting it could be a viable option.[1][2]
Mixed Solvent Systems
Ethyl Acetate / HexanesPolar / Non-polarA common mixture where the compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization upon cooling.[3]
Ethanol / WaterPolar Protic / Polar ProticThe compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly.[3]
Dichloromethane / HexanesPolar Aprotic / Non-polarDichloromethane can dissolve the compound at room temperature, and hexanes can be added to decrease the solubility and promote crystal formation.[4]

Experimental Protocol: Single Solvent Recrystallization

This protocol outlines a general procedure for recrystallization using a single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Experimental Protocol: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of the more soluble (hot) solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (the solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot, more soluble solvent until the solution becomes clear again.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using the mixed solvent system (in the same ratio) for washing.

Troubleshooting Guide & FAQs

Q1: What should I do if my compound "oils out" instead of forming crystals?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, often because the solvent's boiling point is higher than the solute's melting point. To address this, you can:

  • Add more of the primary solvent to decrease the saturation point of the solution.[4]

  • Reheat the mixture to dissolve the oil completely and then cool the solution more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.

Q2: No crystals are forming even after the solution has cooled. What can I do?

A2: A lack of crystal formation can be due to a supersaturated solution or the use of too much solvent. Try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of the compound, add a "seed crystal" to the solution to initiate crystallization.

  • Concentration: If too much solvent was used, you can carefully evaporate some of the solvent to increase the concentration of the solute and then try to cool the solution again.[4]

Q3: My recovery yield is very low. How can I improve it?

A3: Low recovery can result from several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may be lost during transfer. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold before filtration. Placing it in an ice bath for at least 30 minutes is recommended.

  • Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.

Q4: How do I know if the recrystallization was successful?

A4: A successful recrystallization should result in a product with a higher purity and a sharper melting point range compared to the crude material. You can assess the purity using analytical techniques such as:

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point.

  • Thin Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. The purified product should ideally show a single spot.

  • Spectroscopic Methods (NMR, IR): These methods can confirm the structure and identify the presence of any remaining impurities.

Visualizing the Process

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add Crude Solid to Flask B Add Minimum Amount of Hot Solvent A->B C Stir and Heat Until Dissolved B->C D Optional: Add Charcoal, Hot Filter C->D If solution is colored E Cool Slowly to Room Temperature C->E If solution is clear D->E F Cool in Ice Bath E->F G Vacuum Filter to Collect Crystals F->G H Wash with Cold Solvent G->H I Dry Crystals Under Vacuum H->I

Caption: A flowchart illustrating the general steps of a recrystallization experiment.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem Encountered OilingOut Compound 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Recovery Yield Start->LowYield OilingOut_Sol1 Add More Hot Solvent OilingOut->OilingOut_Sol1 OilingOut_Sol2 Reheat to Dissolve Oil, Cool More Slowly OilingOut->OilingOut_Sol2 NoCrystals_Sol1 Scratch Inner Flask with Glass Rod NoCrystals->NoCrystals_Sol1 NoCrystals_Sol2 Add a Seed Crystal NoCrystals->NoCrystals_Sol2 NoCrystals_Sol3 Evaporate Some Solvent and Re-cool NoCrystals->NoCrystals_Sol3 LowYield_Sol1 Use Less Solvent Initially LowYield->LowYield_Sol1 LowYield_Sol2 Ensure Thorough Cooling Before Filtration LowYield->LowYield_Sol2 LowYield_Sol3 Wash Crystals with Minimal Cold Solvent LowYield->LowYield_Sol3

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Validation & Comparative

Reactivity Face-Off: 2-Amino-3-bromo-5-fluoropyridine vs. 2-Amino-3-chloro-5-fluoropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of building blocks for molecular synthesis is a critical decision that dictates the efficiency, cost, and novelty of the resulting compounds. Among the vast array of available reagents, halogenated pyridines serve as versatile scaffolds. This guide provides an objective, data-supported comparison of the reactivity of two closely related pyridinamines: 2-Amino-3-bromo-5-fluoropyridine and 2-Amino-3-chloro-5-fluoropyridine. The focus of this analysis is their performance in widely-used palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry.

Executive Summary

The fundamental difference in reactivity between this compound and 2-Amino-3-chloro-5-fluoropyridine stems from the inherent properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a palladium catalyst, the crucial initial step in most cross-coupling catalytic cycles. Consequently, This compound is generally the more reactive substrate , often affording higher yields under milder reaction conditions and in shorter reaction times.

Conversely, the stronger Carbon-Chlorine (C-Cl) bond in 2-Amino-3-chloro-5-fluoropyridine necessitates more forcing conditions, such as higher temperatures, longer reaction times, and often more sophisticated and expensive catalyst systems to achieve comparable results. While the chloro-analogue may present a more cost-effective starting material, this initial advantage can be offset by the increased energy and catalyst costs, as well as potentially lower yields.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide an overview of the expected reactivity differences in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct head-to-head experimental data for these specific substrates under identical conditions is not extensively available in the literature, the presented data is extrapolated from studies on closely related systems to provide a reliable comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the halide in this reaction is paramount.

FeatureThis compound2-Amino-3-chloro-5-fluoropyridine
Relative Reactivity HigherLower
Typical Reaction Temp. 80-100 °C100-120 °C
Typical Reaction Time 2-12 hours12-24 hours
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)More active catalysts often required (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos)
Illustrative Yield *Good to ExcellentModerate to Good

Note: Yields are highly dependent on the specific coupling partner and reaction conditions.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

Materials:

  • 2-Amino-3-halo-5-fluoropyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-amino-3-halo-5-fluoropyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring to the appropriate temperature (e.g., 90°C for the bromo-substrate, 110°C for the chloro-substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Halopyridine - Boronic Acid - Catalyst - Base B Add Degassed Solvent A->B C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Purification (Chromatography) F->G

Illustrative workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds. Similar to the Suzuki coupling, the C-Br bond's lability leads to more favorable reaction kinetics.

FeatureThis compound2-Amino-3-chloro-5-fluoropyridine
Relative Reactivity HigherLower
Typical Reaction Temp. 80-100 °C100-130 °C
Typical Reaction Time 4-18 hours18-36 hours
Catalyst System Broad range of Pd catalysts effectiveRequires highly active catalyst systems (e.g., with ligands like RuPhos, BrettPhos)
Illustrative Yield *Good to ExcellentModerate to Good

Note: Yields are highly dependent on the specific amine coupling partner and reaction conditions.

Experimental Protocol: Illustrative Buchwald-Hartwig Amination

Materials:

  • 2-Amino-3-halo-5-fluoropyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-amino-3-halo-5-fluoropyridine, palladium precatalyst, and base to an oven-dried Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the appropriate temperature (e.g., 90°C for the bromo-substrate, 120°C for the chloro-substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR₂ PdII_Amine Ar-Pd(II)L(NHR₂) Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim - Base·HX Red_Elim->Pd0 Product Ar-NR₂ Red_Elim->Product ArX Ar-X Amine HNR₂ + Base

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The functionalization of heterocyclic scaffolds, such as pyridine (B92270) derivatives, is of particular interest due to their prevalence in biologically active compounds. This guide provides an objective comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of the key building block, 2-Amino-3-bromo-5-fluoropyridine.

The choice between the Suzuki and Stille coupling reactions can significantly impact yield, purity, and scalability. This comparison is based on established chemical principles and extrapolated experimental data from structurally similar compounds, offering a practical framework for reaction planning and optimization.

At a Glance: Performance Comparison

While direct, side-by-side comparative studies on this compound are not extensively documented in publicly available literature, the following table summarizes the expected performance based on known reactions of this substrate and similar aminobromopyridines.

ParameterSuzuki-Miyaura CouplingStille Coupling
Typical Yield Good to Excellent (70-95% for similar substrates)[1]Moderate to High (60-90% estimated based on similar substrates)[2][3]
Substrate Scope Broad, tolerates many functional groups.[2][4]Very broad, often tolerant of sensitive functional groups.[2][5][6]
Reagent Toxicity Organoboron reagents are generally considered to have low toxicity.[2][7]Organotin reagents are highly toxic and require careful handling and disposal.[2][7][8]
Reaction Conditions Typically requires a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to activate the boronic acid.[1]Generally does not require a base, but additives like Cu(I) salts can be beneficial.[2][9]
Byproduct Removal Boron-containing byproducts are generally water-soluble and easier to remove.[2][9]Tin-containing byproducts can be difficult to remove, often requiring specific workup procedures like a potassium fluoride (B91410) (KF) wash.[2][9]

Delving into the Chemistry: Catalytic Cycles

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the organometallic reagent used for the transmetalation step.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling su_start Pd(0)Ln su_oa Oxidative Addition su_start->su_oa R¹-X su_pd2 R¹-Pd(II)Ln-X su_oa->su_pd2 su_trans Transmetalation su_pd2->su_trans R²-B(OR)₂ (Base) su_pd2_r2 R¹-Pd(II)Ln-R² su_trans->su_pd2_r2 su_re Reductive Elimination su_pd2_r2->su_re su_re->su_start su_product R¹-R² su_re->su_product st_start Pd(0)Ln st_oa Oxidative Addition st_start->st_oa R¹-X st_pd2 R¹-Pd(II)Ln-X st_oa->st_pd2 st_trans Transmetalation st_pd2->st_trans R²-Sn(R³)₃ st_pd2_r2 R¹-Pd(II)Ln-R² st_trans->st_pd2_r2 st_re Reductive Elimination st_pd2_r2->st_re st_re->st_start st_product R¹-R² st_re->st_product

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for the coupling of this compound with an arylboronic acid (Suzuki) or an arylstannane (Stille). These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol (Conventional Heating)

This protocol is adapted from procedures for structurally similar aminobromopyridines.[1][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling Protocol

This protocol is a general procedure for Stille couplings and should be optimized for the specific substrate.[2]

Materials:

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and triphenylarsine (0.08 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) followed by the arylstannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Decision-Making Workflow

The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

Decision_Workflow start Start: Need to functionalize This compound toxicity Is toxicity of organotin reagents a major concern? start->toxicity base_sensitivity Does the coupling partner contain base-sensitive functional groups? toxicity->base_sensitivity No suzuki Choose Suzuki Coupling toxicity->suzuki Yes boronic_acid_stability Is the corresponding boronic acid stable and available? base_sensitivity->boronic_acid_stability No stille Choose Stille Coupling base_sensitivity->stille Yes boronic_acid_stability->suzuki Yes boronic_acid_stability->stille No

Caption: Decision-making workflow for selecting a cross-coupling method.

Concluding Remarks

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling is often the preferred method due to the lower toxicity and easier removal of the boron-containing byproducts, making it a more environmentally friendly and often more cost-effective option.[7][9] However, the Stille coupling's tolerance for a wide range of functional groups and its typically anhydrous, base-free conditions can make it a superior choice for complex or sensitive substrates.[2][6]

The ultimate decision will depend on the specific requirements of the synthesis, including the nature of the coupling partner, the scale of the reaction, and laboratory capabilities for handling toxic reagents. For most standard applications, the Suzuki coupling represents a more practical and "greener" choice. However, for complex syntheses where the Suzuki coupling may fail or give low yields, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal.[7]

References

The Strategic Derivatization of 2-Amino-3-bromo-5-fluoropyridine: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-amino-3-bromo-5-fluoropyridine scaffold represents a promising starting point for the discovery of novel therapeutics. While comprehensive structure-activity relationship (SAR) studies on a series of its direct analogs are not extensively documented in publicly available literature, the principles of medicinal chemistry and data from structurally related compounds provide a robust framework for guiding derivatization and biological evaluation. This guide offers a comparative analysis of potential modification strategies, detailed experimental protocols for key assays, and a conceptual workflow for advancing such a research program.

The this compound core is a versatile building block in medicinal chemistry, with its distinct functional groups offering multiple avenues for chemical modification.[1] The strategic placement of the amino, bromo, and fluoro substituents on the pyridine (B92270) ring allows for a wide array of chemical transformations, enabling the synthesis of diverse compound libraries with the potential for varied pharmacological activities.[1][2]

Key Areas for Modification and Predicted SAR Trends

Based on analogous heterocyclic scaffolds, particularly those developed as kinase inhibitors, several key positions on the this compound molecule can be targeted for modification to probe interactions with biological targets and optimize drug-like properties.

Table 1: Potential Modification Sites and Their Hypothesized Impact on Biological Activity

Modification SitePotential ModificationsPredicted Impact on ActivityRationale from Analogous Scaffolds
2-Amino Group Acylation, alkylation, formation of ureas/thioureas, coupling with carboxylic acids.Can introduce crucial hydrogen bond donor/acceptor functionalities to interact with target proteins. The nature of the substituent (e.g., size, polarity) will significantly influence potency and selectivity.[2][3]In many kinase inhibitors, this position interacts with the hinge region of the ATP-binding pocket.[4]
3-Bromo Group Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups.Introduction of diverse substituents can explore hydrophobic pockets, induce conformational changes, and establish additional binding interactions (e.g., π-π stacking) within the target's active site.[2]The bromo group is an excellent handle for introducing diversity and is a common strategy in the synthesis of complex heterocyclic compounds.[2]
5-Fluoro Group Replacement with other halogens or small alkyl groups (less common).The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[2] Altering this position could modulate the electronics of the pyridine ring.Fluorine substitution is a well-established strategy in drug design to improve pharmacokinetic properties.[5]
Pyridine Core Modification of the ring nitrogen (e.g., N-oxide formation) or carbon atoms (less feasible without significant synthetic redesign).Can alter the overall pKa, solubility, and metabolic profile of the molecule.Modifications to the core heterocycle can have a profound impact on the overall properties of the compound.[6]

Conceptual Experimental Workflow for SAR Studies

A systematic approach is crucial for elucidating the structure-activity relationships of novel this compound analogs. The following workflow outlines the key stages of such an investigation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Library Design (Based on SAR Hypotheses) B Chemical Synthesis of Analogs A->B C Primary Screening (e.g., Kinase Inhibition Assay) B->C D Secondary Screening (e.g., Cell Viability Assay) C->D E Selectivity Profiling D->E F Data Analysis (SAR Determination) E->F G Lead Optimization F->G G->A Iterative Refinement Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Analog 2-Amino-3-bromo-5- fluoropyridine Analog Analog->Kinase1 Inhibition Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response

References

Antimicrobial activity of compounds derived from 2-Amino-3-bromo-5-fluoropyridine.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antimicrobial Activity in 2-Aminopyridine (B139424) Derivatives

Introduction

While research on the antimicrobial properties of compounds directly derived from 2-Amino-3-bromo-5-fluoropyridine is not extensively available in current literature, the broader class of 2-aminopyridine derivatives has been the subject of significant investigation for novel antimicrobial agents. These compounds serve as valuable scaffolds in medicinal chemistry due to their versatile reactivity and diverse biological activities. This guide provides a comparative overview of the antimicrobial performance of selected 2-aminopyridine derivatives, supported by experimental data from published studies. The following sections detail the antimicrobial potency of these compounds against various pathogens, the methodologies used for their evaluation, and a generalized workflow for antimicrobial screening.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is commonly quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below summarizes the in vitro antibacterial and antifungal activities of representative 2-aminopyridine and related heterocyclic derivatives against a panel of pathogenic microorganisms.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridothienopyrimidines Compound 9aStaphylococcus aureus8Amoxicillin4-16
Bacillus subtilis4
Escherichia coli16
Candida albicans8Clotrimazole8
Aspergillus flavus4
2-Amino-3-cyanopyridines Compound 2cStaphylococcus aureus0.039GentamicinNot specified in study
Bacillus subtilis0.039
3-(5-fluoropyridin-3-yl)-2-oxazolidinones Compound 7jGram-positive bacteria0.25 - 1Linezolid2

Note: The data presented is a compilation from multiple studies on different classes of pyridine (B92270) derivatives and is intended for comparative purposes. Direct comparison of absolute MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

The determination of antimicrobial activity involves standardized methods to ensure reproducibility and comparability of results. The following protocols are representative of the methodologies employed in the cited studies for evaluating the antimicrobial efficacy of the synthesized compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of antimicrobial agents against bacteria and fungi.

1. Preparation of Microbial Inoculum:

  • Bacterial strains are cultured on nutrient agar (B569324) or broth (e.g., Mueller-Hinton) at 37°C for 18-24 hours.

  • Fungal strains are cultured on a suitable medium (e.g., Sabouraud Dextrose Agar) at 28-30°C for 24-48 hours (for yeasts) or longer for filamentous fungi.

  • The microbial suspension is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high stock concentration.

  • A series of two-fold serial dilutions of the compounds are prepared in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • Positive and negative controls (wells with and without microbial growth, respectively) and a solvent control (to ensure the solvent has no antimicrobial activity at the concentrations used) are included in each assay.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel chemical compounds.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_conclusion Outcome A Starting Material (e.g., 2-Aminopyridine derivative) B Synthesis of Novel Derivatives A->B C Purification & Characterization (e.g., NMR, Mass Spec) B->C D Primary Screening (e.g., Disk Diffusion Assay) C->D Test Compounds E Quantitative Analysis (MIC Determination) D->E F Evaluation against Bacterial Strains E->F G Evaluation against Fungal Strains E->G H Data Analysis & Comparison F->H G->H I Identification of Lead Compounds H->I

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

A Comparative Guide to the Cytotoxicity of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various 2-aminopyridine (B139424) derivatives, a class of compounds with significant interest in cancer research. While specific data on 2-Amino-3-bromo-5-fluoropyridine derivatives is limited in publicly available literature, this document compiles and compares experimental data from studies on structurally related aminopyridine compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Comparison of In Vitro Cytotoxicity

The cytotoxic activity of several novel synthesized pyridine (B92270) and spiro-pyridine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values obtained from different studies, providing a comparative look at the efficacy of these compounds.

A study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives revealed moderate to promising potency against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines when compared to the standard anticancer drug, Doxorubicin (B1662922).[1] Notably, spiro-pyridine derivatives 5 , 7 , and 8 demonstrated significant activity against both cell lines.[1]

CompoundIC50 against HepG-2 (μM)IC50 against Caco-2 (μM)
2 78.17 ± 3.8084.43 ± 4.0
3 24.11 ± 2.029.51 ± 2.50
4 12.35 ± 1.1018.23 ± 1.60
5 8.42 ± 0.709.12 ± 0.80
6 34.18 ± 2.9041.11 ± 3.10
7 9.13 ± 0.807.83 ± 0.50
8 9.89 ± 0.9013.61 ± 1.20
9 21.11 ± 1.9025.43 ± 2.10
10 18.29 ± 1.5022.14 ± 1.90
11 15.73 ± 1.3019.87 ± 1.70
Doxorubicin 4.50 ± 0.2012.49 ± 1.10

Table 1: In vitro cytotoxic activity of synthesized 2-oxo-pyridine and 1′H-spiro-pyridine derivatives.[1]

Another study focused on novel pyridine derivatives and their cytotoxic effects on HepG-2 and human breast adenocarcinoma (MCF-7) cell lines.[2][3] In this investigation, compounds 9a and 9b exhibited strong cytotoxic activity against both cancer cell lines.[2][3]

CompoundIC50 against HepG-2 (µg/mL)IC50 against MCF-7 (µg/mL)
9a 8.83 ± 0.30Not specified
9b 10.08 ± 0.66Not specified

Table 2: Cytotoxic activity of selected novel pyridine derivatives.[2][3]

Furthermore, a series of novel 2-aminopyranopyridine derivatives were synthesized and evaluated for their anticancer activity against Hep-G2, MCF-7, Caco-2, and HCT116 (human colorectal carcinoma) cell lines, with doxorubicin as the reference drug.[4] The results indicated that compounds 12 and 14 had more potent anticancer activity than the reference drug.[4]

Experimental Protocols

The evaluation of the cytotoxic effects of these aminopyridine derivatives commonly employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aminopyridine derivatives). A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included in parallel. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are then incubated for another few hours (typically 2-4 hours) at 37°C.[5] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Signaling Pathways

The cytotoxic effects of some aminopyridine derivatives have been linked to the induction of apoptosis and the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

For instance, certain 2-oxo-pyridine and 1′H-spiro-pyridine derivatives have been shown to activate the pro-apoptotic protein Bax and suppress the anti-apoptotic protein Bcl-2.[1] One particular spiro-pyridine derivative, compound 7 , was found to significantly promote apoptosis and cause cell cycle arrest in the S phase in Caco-2 cells.[1] This compound also demonstrated inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), key kinases in cancer signaling.[1]

In a different study, a novel 2-amino-pyridine derivative was identified as a potent inhibitor of CDK8 (Cyclin-dependent kinase 8), which in turn affects the WNT/β-catenin signaling pathway, a critical pathway in the development of colon cancer.[6]

Below are diagrams illustrating a general experimental workflow for cytotoxicity testing and a simplified representation of a signaling pathway affected by these derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation reagent_add Add Cytotoxicity Reagent (e.g., MTT) incubation->reagent_add readout Measure Signal (e.g., Absorbance) reagent_add->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

A generalized workflow for in vitro cytotoxicity assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation EGFR EGFR/VEGFR-2 Kinase_Cascade Kinase Cascade (e.g., RAS/MAPK) EGFR->Kinase_Cascade Activation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation Transcription Gene Transcription Kinase_Cascade->Transcription PI3K_AKT->Transcription Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Activation Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis Derivative 2-Aminopyridine Derivative Derivative->EGFR Inhibition Derivative->Bcl2 Suppression Derivative->Bax Activation

Simplified signaling pathways affected by some 2-aminopyridine derivatives.

References

In Vitro Efficacy of 2-Aminopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of various 2-aminopyridine (B139424) based compounds. While specific experimental data on derivatives of 2-Amino-3-bromo-5-fluoropyridine is not yet widely available in published literature, this document presents analogous data from structurally related aminopyridine compounds to serve as a practical guide for prospective in vitro testing protocols and data presentation.

The 2-aminopyridine scaffold is a crucial pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities. These compounds are recognized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The strategic introduction of various substituents onto the pyridine (B92270) ring allows for the fine-tuning of their pharmacological profiles, leading to the development of potent and selective agents for various therapeutic targets. This guide focuses on the in vitro evaluation of these compounds, particularly their anticancer and antibacterial properties.

Comparative Analysis of Anticancer Activity

A selection of 2-aminopyridine derivatives has been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MR3278 MOLM-16 (AML)2.6Idelalisib>50
Mv-4-11 (AML)3.7Idelalisib10.1
CG-5 MCF-7 (Breast)<0.1--
A-549 (Lung)<7--
Compound 3f T-47D (Breast)0.121 ± 0.004Erlotinib0.100 ± 0.003
Compound 11e HCT-116 (Colon)1.14Sorafenib11.90
MCF-7 (Breast)1.54Sorafenib13.40

Data sourced from studies on various 2-aminopyridine and related heterocyclic derivatives to illustrate comparative analysis.[4][5][6][7]

Comparative Analysis of Antibacterial Activity

Several novel 2-aminopyridine derivatives have demonstrated significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Compound IDS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)E. coli (MIC µg/mL)Reference CompoundS. aureus (MIC µg/mL)
Compound 2c 0.039 ± 0.0000.039 ± 0.000>1Gentamicin0.25
Compound 7j 0.25 - 1-No ActivityLinezolid1 - 4

Data is representative of studies on 2-amino-3-cyanopyridine (B104079) and 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives to demonstrate comparative data presentation.[8][9]

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol is adapted from methodologies used for evaluating the in vitro anticancer activity of novel 2-amino-3-cyanopyridine derivatives.[4]

  • Cell Plating: Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for a further 48-72 hours.

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read on a plate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.

Broth Microdilution Method for MIC Determination

This protocol is based on standard methods for assessing the antibacterial activity of novel compounds.[3][8]

  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in an appropriate solvent and serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Anticancer/Antibacterial) purification->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response selectivity Selectivity Assays (e.g., Normal vs. Cancer Cells) dose_response->selectivity target_assay Target-Based Assays (e.g., Kinase Inhibition) selectivity->target_assay cell_based_assay Cell-Based Assays (e.g., Apoptosis, Cell Cycle) target_assay->cell_based_assay end end cell_based_assay->end Lead Compound Identification

Caption: High-level workflow for the discovery of bioactive compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription mtor->transcription proliferation Cell Proliferation, Survival, Growth transcription->proliferation inhibitor 2-Aminopyridine Derivative (Kinase Inhibitor) inhibitor->pi3k Inhibition growth_factor Growth Factor growth_factor->receptor

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated pyridines is a cornerstone in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. 2-Amino-3-bromo-5-fluoropyridine is a valuable scaffold, and the selection of an optimal catalyst for its cross-coupling reactions is critical for achieving high yields and process efficiency. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this versatile building block.

Catalyst Performance in Key Cross-Coupling Reactions

The efficiency of a catalytic system is highly dependent on the specific reaction type, the nature of the coupling partners, and the reaction conditions. Below is a summary of catalyst performance based on experimental data from reactions with 2-amino-3-bromopyridines and related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For the coupling of 2-amino-3-bromopyridines with arylboronic acids, the choice of palladium catalyst and ligand is crucial for overcoming the challenges posed by the electron-rich and potentially coordinating nature of the substrate.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to GoodNot Reported
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80-110HighHigh
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRoom Temp. - 100Good to ExcellentNot Reported
PEPPSI-IPrK₂CO₃1,4-Dioxane80-100HighHigh

Note: Data is compiled from various sources on bromopyridine substrates and may require optimization for this compound.[1][2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active compounds. The selection of the appropriate ligand and base is critical for achieving high yields and functional group tolerance.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100High
Pd(OAc)₂BINAPNaOtBuToluene80-110Good to High
[Pd(allyl)Cl]₂t-BuXPhosLiHMDSToluene100High
Pd-G3-XantphosDBUDMF100Good

Note: This data is based on general Buchwald-Hartwig amination protocols and may need to be optimized for the specific substrate.[3][4][5]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10072-96[6][7]
Pd(PPh₃)₂Cl₂CuIi-Pr₂NHTHFRoom Temp.High
K₂PdCl₄ / S-PhosNonen-Bu₄NOHEtOH/H₂O37High
FibreCat® 1001 (Pd-phosphine)NoneNaOHMethanol100High

Note: The yields for the Pd(CF₃COO)₂/PPh₃ system are from a study on various 2-amino-3-bromopyridines.[6][7]

Heck Reaction

The Heck reaction is a versatile method for the C-C bond formation between an unsaturated halide and an alkene. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-140Good
PdCl₂(PPh₃)₂Et₃NDMF140-150High
Frech Catalyst (PCP Pincer)NoneN-ethylpiperidineDMF140-150High
Pd/CNoneNaOAcNMP120-140Moderate to Good

Note: Data is based on Heck reactions of various aryl bromides and may require optimization for this compound.[8][9][10]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these catalytic reactions. The following are generalized protocols that can serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the required time (typically 2-18 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1][11]

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 3 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[3][4]

General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., DMF, 4 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 5 mol%), and the base (e.g., Et₃N, 2.0 mmol).

  • Degas the mixture and stir under an inert atmosphere at the specified temperature (e.g., 100 °C) for 3-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.[6][7][12]

General Procedure for Heck Reaction
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL).

  • Degas the mixture and heat to the desired temperature (e.g., 120 °C) for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[8][9]

Reaction Workflows and Catalytic Cycles

Visualizing the experimental workflow and the underlying catalytic cycles can aid in understanding and optimizing these complex reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound + Coupling Partner + Base ReactionVessel Combine in Schlenk Flask under Inert Atmosphere Reagents->ReactionVessel Catalyst System Palladium Precursor + Ligand (if needed) Catalyst System->ReactionVessel Solvent Anhydrous, Degassed Solvent Solvent->ReactionVessel Heating Heat to Desired Temperature ReactionVessel->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Lₙ) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (Lₙ) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Lₙ) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amido [Ar-Pd(II)-NHR']⁺ (Lₙ) Amine_Coord->PdII_Amido Deprotonation Deprotonation PdII_Amido->Deprotonation Amido_Complex Ar-Pd(II)-NR' (Lₙ) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R'₂NH Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Biological Significance of 2-Amino-5-fluoropyridine Derivatives

Derivatives of 2-aminopyridine (B139424) are prevalent in a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of these compounds to their biological targets. While this compound itself is an intermediate, its derivatives are of significant interest in drug discovery. For instance, compounds synthesized from this scaffold have been investigated as potential kinase inhibitors and for other therapeutic applications. The ability to efficiently and selectively functionalize this molecule using the catalytic methods described herein is therefore of high importance to medicinal chemists.[13][14][15]

References

A Comparative Guide to the Synthesis of 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes to 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in the development of novel pharmaceuticals. We will objectively evaluate an established, multi-step synthesis starting from 2-aminopyridine (B139424) against a more direct and potentially more efficient route commencing with 2-amino-5-fluoropyridine (B1271945). This comparison is supported by experimental data to inform decisions on process optimization, scalability, and overall efficiency.

Executive Summary

The synthesis of this compound is critical for the production of various enzyme inhibitors and polypeptide antagonists. Traditional synthetic methodologies often involve lengthy, multi-step processes with moderate overall yields. This guide analyzes an alternative, streamlined approach that offers significant advantages in terms of process simplicity and yield.

Comparative Data of Synthetic Routes

For clarity and direct comparison, the key quantitative data for two primary synthetic routes are summarized below. Route A represents a classical, multi-step approach, while Route B illustrates a more direct bromination strategy.

ParameterRoute A: Multi-step Synthesis from 2-Aminopyridine Route B: Direct Bromination of 2-Amino-5-fluoropyridine
Starting Material 2-Aminopyridine2-Amino-5-fluoropyridine
Key Intermediates 2-Amino-5-nitropyridine (B18323), 2-Acetylamino-5-nitropyridine, 2-Acetylamino-5-aminopyridine, 2-Acetylamino-5-fluoropyridineNone
Number of Steps 61
Overall Yield ~51.6%[1]82%[2]
Purity of Final Product High (exact percentage not specified)Up to 99%[3]
Key Reagents Acetic anhydride, Iron powder, Tetrafluoroboric acidBromine, Sulfuric acid[2]
Primary Safety Concerns Thermal decomposition of tetrafluoroborate (B81430) salt can produce viscous, coke-like liquid, posing processing challenges.[3]Use of concentrated sulfuric acid and liquid bromine requires careful handling.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

route_A cluster_0 Route A: Multi-step Synthesis 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitrification 2-Acetylamino-5-nitropyridine 2-Acetylamino-5-nitropyridine 2-Amino-5-nitropyridine->2-Acetylamino-5-nitropyridine Acetylation 2-Acetylamino-5-aminopyridine 2-Acetylamino-5-aminopyridine 2-Acetylamino-5-nitropyridine->2-Acetylamino-5-aminopyridine Reduction 2-Acetylamino-5-fluoropyridine 2-Acetylamino-5-fluoropyridine 2-Acetylamino-5-aminopyridine->2-Acetylamino-5-fluoropyridine Diazotization (Schiemann) 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine 2-Acetylamino-5-fluoropyridine->2-Amino-5-fluoropyridine Hydrolysis This compound This compound 2-Amino-5-fluoropyridine->this compound Bromination

Caption: Workflow for the multi-step synthesis of this compound (Route A).

route_B cluster_1 Route B: Direct Bromination 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine This compound This compound 2-Amino-5-fluoropyridine->this compound Direct Bromination

Caption: Workflow for the direct synthesis of this compound (Route B).

Experimental Protocols

Route A: Multi-step Synthesis from 2-Aminopyridine (Illustrative)

This route involves a sequence of reactions to build the target molecule.[1]

  • Nitrification: 2-Aminopyridine is nitrated to yield 2-amino-5-nitropyridine. Optimal conditions are reported at 45°C for 2 hours, with a molar yield of 41%.[1]

  • Amino Acetylation: The amino group of 2-amino-5-nitropyridine is protected by acetylation. This step proceeds at reflux for 1 hour with a yield of 96.3%.[1]

  • Nitro Reduction: The nitro group is reduced to an amino group using iron powder. The reaction is carried out at reflux for 1 hour, achieving a 90% yield.[1]

  • Diazotization (Schiemann Reaction): The resulting amino group undergoes diazotization in the presence of a tetrafluoroborate source at -5 to 0°C for 2 hours, with a yield of 81.4%.[1]

  • Thermal Decomposition and Hydrolysis: The diazonium salt is decomposed by heating to 130°C for 30 minutes, followed by hydrolysis of the acetyl group at reflux for 2.5 hours. The combined yield for these final two steps is 51.6%.[1]

Route B: Direct Bromination of 2-Amino-5-fluoropyridine

This optimized route provides a more direct path to the final product.[2]

  • Reaction Setup: A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor. 2-amino-5-fluoropyridine (6.5 kg, 58 mol) is then added.[2]

  • Bromination: The reaction temperature is adjusted to 30°C, and bromine (10 kg, 63 mol) is added in 10 portions over 3 hours.[2]

  • Reaction Progression: The reaction mixture is stirred at 45°C for 18 hours, followed by continued stirring at 50°C for 5 hours.[2]

  • Workup and Isolation: The reaction is quenched with a mixture of 50% sodium hydroxide (B78521) and sodium thiosulfate. The crude product is collected by filtration and washed with water. The water-wet crude product is then dissolved in toluene, and residual water is removed azeotropically. The final product is obtained after further purification steps, resulting in an overall yield of 82%.[2]

Conclusion

The direct bromination of 2-amino-5-fluoropyridine (Route B) presents a significantly more efficient and streamlined approach for the synthesis of this compound compared to the multi-step synthesis starting from 2-aminopyridine (Route A). The reduction in the number of synthetic steps, coupled with a higher overall yield, makes Route B a more attractive option for large-scale production. While both routes involve hazardous reagents requiring careful handling, the challenges associated with the thermal decomposition of the tetrafluoroborate salt in Route A are notable. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as starting material availability, scalability requirements, and process safety considerations. However, the data presented strongly suggests that the direct bromination method offers a superior pathway to this valuable pharmaceutical intermediate.

References

Benchmarking the Efficiency of 2-Amino-3-bromo-5-fluoropyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated pyridines is a cornerstone of modern medicinal chemistry, providing scaffolds for a diverse range of therapeutic agents. Among these, 2-Amino-3-bromo-5-fluoropyridine stands out as a critical intermediate in the development of targeted therapies, particularly in oncology. This guide provides an objective comparison of prominent synthetic routes to this valuable compound, supported by experimental data to inform efficient and scalable production.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several precursors, each presenting distinct advantages and challenges in terms of yield, reaction time, cost, and safety. Below is a summary of two common synthetic pathways.

ParameterRoute 1: From 2-Aminopyridine (B139424)Route 2: From 2-Amino-5-nitropyridine (B18323)
Starting Material 2-Aminopyridine2-Amino-5-nitropyridine
Key Intermediates 2-Amino-5-fluoropyridine (B1271945)2-Acetylamino-5-aminopyridine, 2-Amino-5-fluoropyridine
Overall Yield ModerateHigh
Reaction Time Multi-day synthesisMulti-step, potentially shorter overall time
Reagents & Conditions Nitration, acetylation, reduction, diazotization (Schiemann reaction), bromination. Requires handling of strong acids and potentially hazardous diazonium salts.Acetylation, reduction, diazotization, fluorination, bromination. Involves multiple protection/deprotection steps.
Advantages Readily available and inexpensive starting material. Well-established chemical transformations.Can lead to high purity of the final product (up to 99%).[1]
Disadvantages Multiple steps can lead to lower overall yield. The Schiemann reaction can be difficult to scale up due to the thermal decomposition of tetrafluoroborate (B81430) salts which can produce a large amount of foam and a viscous reaction mixture.[1]The starting material is more expensive than 2-aminopyridine. The synthesis involves a greater number of intermediate steps.

Experimental Protocols

Route 1: Synthesis from 2-Aminopyridine (via 2-Amino-5-fluoropyridine)

This route involves a multi-step process to first synthesize the intermediate 2-Amino-5-fluoropyridine, which is then brominated.

Step 1: Synthesis of 2-Amino-5-fluoropyridine

A novel synthesis route for 2-Amino-5-fluoropyridine starting from 2-aminopyridine involves the following sequence of reactions: nitrification, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group.[2]

  • Nitrification: 45°C for 2 hours, yielding 41%.[2]

  • Amino Acetylation: Reflux for 1 hour, yielding 96.3%.[2]

  • Nitro Reduction: Reflux for 1 hour, yielding 90%.[2]

  • Diazotization: -5 to 0°C for 2 hours, yielding 81.4%.[2]

  • Schiemann Reaction and Hydrolysis: The Schiemann reaction is carried out at 130°C for 0.5 hours, followed by hydrolysis at reflux for 2.5 hours. The total yield for these final two steps is 51.6%.[2]

Step 2: Bromination of 2-Amino-5-fluoropyridine

The final step involves the bromination of the 2-Amino-5-fluoropyridine intermediate. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

  • To a solution of 2-Amino-5-fluoropyridine in a solvent like acetonitrile, N-bromosuccinimide is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The product is then isolated through extraction and purified by crystallization or chromatography.

Route 2: Synthesis from 2-Amino-5-nitropyridine

This optimized synthesis route aims for high purity of the final product.[1]

  • Acetylation: The amino group of 2-amino-5-nitropyridine is first protected by reacting it with acetic anhydride.

  • Reduction: The nitro group of the resulting 2-acetylamino-5-nitropyridine is reduced to an amino group using a reducing agent like iron powder.

  • Diazotization and Fluorination: The newly formed amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom.

  • Hydrolysis: The acetyl protecting group is removed.

  • Bromination: The final step is the bromination of the 2-amino-5-fluoropyridine intermediate, typically with liquid bromine in the presence of concentrated sulfuric acid, to yield this compound with a purity of up to 99%.[1]

Application in Kinase Inhibitor Synthesis & Signaling Pathway

This compound is a crucial building block for the synthesis of potent kinase inhibitors used in cancer therapy.[3] Notably, it is a key intermediate in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are often dysregulated in acute myeloid leukemia (AML).[4][5]

Mutations in the FLT3 gene are one of the most common genetic alterations in AML, leading to constitutive activation of the FLT3 signaling pathway and promoting the uncontrolled proliferation of leukemic cells.[4] FLT3 inhibitors developed from this compound can block this signaling cascade.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binds PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation FLT3_Inhibitor FLT3 Inhibitor (derived from This compound) FLT3_Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and its inhibition in AML.

The diagram above illustrates the activation of the FLT3 receptor by its ligand, leading to the activation of downstream signaling pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5. These pathways ultimately promote cell proliferation and survival while inhibiting differentiation, contributing to the progression of AML.[6][7][8] FLT3 inhibitors synthesized using this compound act by blocking the kinase activity of the FLT3 receptor, thereby interrupting these oncogenic signals.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor using this compound as a starting material involves several key steps, often beginning with a cross-coupling reaction.

Kinase_Inhibitor_Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Core_Scaffold Core Scaffold (e.g., Pyrimidine, Purine) Core_Scaffold->Coupling Purification1 Purification Coupling->Purification1 Modification Functional Group Modification Purification2 Purification Modification->Purification2 Final_Product Final Kinase Inhibitor Analysis Structural Analysis (NMR, MS) Final_Product->Analysis Purification1->Modification Purification2->Final_Product

Caption: General workflow for kinase inhibitor synthesis.

This workflow highlights the initial coupling of this compound with a suitable core scaffold, a common strategy in medicinal chemistry. This is followed by further modifications to introduce functionalities that enhance binding affinity and selectivity for the target kinase. Each step is followed by purification to ensure the desired compound is isolated with high purity.

References

Head-to-head comparison of different cross-coupling methods for 2-Amino-3-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-amino-3-bromo-5-fluoropyridine stands out as a versatile building block, offering multiple points for diversification. The C-Br bond at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents. This guide provides a head-to-head comparison of several prominent cross-coupling methods for this substrate, supported by experimental data from analogous systems to inform reaction design and optimization.

Comparative Analysis of Key Cross-Coupling Reactions

The choice of cross-coupling methodology is critical and depends on the desired bond formation (C-C or C-N) and the nature of the coupling partner. Below is a summary of commonly employed methods with their respective performance metrics, primarily drawing on data from structurally similar aminobromopyridines.

Quantitative Data Summary
Cross-Coupling MethodCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)/H₂O85-9515+65-85[1]
Sonogashira Terminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[2]
Buchwald-Hartwig Primary/Secondary AminesRuPhos or BrettPhos PrecatalystLiHMDSTHF651670-83
Stille OrganostannanesPd(PPh₃)₄ or Pd₂(dba)₃(Often not required)Toluene or DMF80-11012-24Variable
Heck AlkenesPd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or Acetonitrile100-12012-24Variable

Note: Yields are based on studies of structurally similar aminobromopyridines and may vary for this compound.

In-Depth Methodological Review

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol (Adapted from a similar substrate) [1]

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (B1289001) (1.0 eq), the desired arylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add potassium phosphate (B84403) (2.2 eq) and water.

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

  • Upon completion, cool the reaction to room temperature, filter, and dilute with ethyl acetate.

  • The organic layer is then washed, dried, and concentrated, followed by purification.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is particularly valuable for the synthesis of substituted alkynes and conjugated enynes.

Experimental Protocol [2]

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask.

  • Add DMF as the solvent and stir for 30 minutes.

  • Add 2-amino-3-bromopyridine (B76627) (1.0 eq) and the terminal alkyne (1.2 eq).

  • Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, the product is isolated and purified.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of arylamines. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being the most effective.

Experimental Protocol (General)

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and a strong base (e.g., LiHMDS or NaOtBu, 1.5-2.5 eq) in a dry reaction vessel.

  • Add anhydrous solvent (e.g., THF or toluene).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Seal the vessel and heat the mixture (typically 65-110 °C) with stirring for the required time (often 12-24 hours).

  • After cooling, the reaction is quenched and the product is extracted and purified.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of a typical cross-coupling experiment, the following diagrams are provided.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) assemble Assemble Reagents in Flask reagents->assemble glassware Dry Glassware (Schlenk Flask/Vial) glassware->assemble inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) assemble->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat quench Quench Reaction heat->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

References

Efficacy of Aminopyridine Derivatives Against Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of studies specifically investigating the anticancer efficacy of 2-Amino-3-bromo-5-fluoropyridine derivatives. However, extensive research is available on structurally related compounds, particularly 2-amino-3-cyanopyridine (B104079) and other aminopyridine analogs. This guide provides a comparative analysis of the anticancer activities of these related derivatives, offering insights into their potential as therapeutic agents.

Comparative Efficacy of Aminopyridine Derivatives

The anticancer potential of various aminopyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through numerous in vitro studies. A summary of these findings is presented below, highlighting the efficacy of different derivatives against various cancer types.

Derivative ClassSpecific Compound(s)Cancer Cell Line(s)IC50 (µM)Reference
(+)-Nopinone-based 2-amino-3-cyanopyridinesCompound 4fA549 (Lung), MKN45 (Gastric), MCF-7 (Breast)23.78, 67.61, 53.87[1]
Compound 4jA549 (Lung), MKN45 (Gastric), MCF-7 (Breast)Promising activity[1]
Compound 4kA549 (Lung), MKN45 (Gastric), MCF-7 (Breast)Promising activity[1]
CyanopyridonesCompound 5aMCF-7 (Breast), HepG2 (Liver)1.77, 2.71[2]
Compound 5eMCF-7 (Breast)1.39[2]
2-amino-3-cyanopyridinesCompound 7aMCF-7 (Breast), HepG2 (Liver)1.80, 7.71[3]
Compound 6aMCF-7 (Breast), HepG2 (Liver)1.95, 7.90[3]
Compound 3aMCF-7 (Breast), HepG2 (Liver)2.50, 8.05[3]
Compound 1bDU145 (Prostate)9.90[3]
Compound 2bDU145 (Prostate)10.10[3]
Compound 8bDU145 (Prostate)15.30[3]
Amino acid derivatives of 2-aminopyridineCompounds 4a-4dHCT 116 (Colorectal), HT29 (Colorectal)3.7-8.1, 3.27-7.7[4]
Pyridine-UreasCompound 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[5]
Compound 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[5]

Experimental Protocols

The evaluation of the anticancer activity of these aminopyridine derivatives predominantly relies on in vitro cell-based assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug, is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting a dose-response curve.[6]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with the test compounds.

  • Cell Treatment: Cells are treated with the test compounds for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), and RNase A to eliminate RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified from the DNA content histogram. This can reveal if a compound induces cell cycle arrest at a particular phase.[7]

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental processes and the potential mechanisms of action of these anticancer compounds, graphical representations are provided below.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add aminopyridine derivatives seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read Read absorbance solubilize->read analyze Calculate % viability read->analyze ic50 Determine IC50 analyze->ic50

Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of aminopyridine derivatives using the MTT assay.

Certain aminopyridine derivatives have been suggested to exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][5]

signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibition cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis HER2 HER-2 Proliferation Cell Proliferation HER2->Proliferation Survival Cell Survival HER2->Survival inhibitor Aminopyridine Derivative inhibitor->VEGFR2 inhibits inhibitor->HER2 inhibits

Caption: Proposed mechanism of action for certain aminopyridine derivatives, involving the inhibition of VEGFR-2 and HER-2 signaling pathways.

References

In Vivo Performance of Drug Candidates Derived from 2-Amino-3-bromo-5-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of drug candidates synthesized from the versatile building block, 2-Amino-3-bromo-5-fluoropyridine. The analysis focuses on two prominent classes of therapeutic agents: Cyclin-Dependent Kinase 8/19 (CDK8/19) inhibitors for oncology and novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives with antibacterial properties. Performance is benchmarked against relevant alternative therapies, supported by experimental data from various preclinical models.

I. CDK8/19 Inhibitors in Oncology

Drug candidates derived from this compound have yielded a series of potent and selective CDK8/19 inhibitors. These kinases are crucial regulators of gene transcription and have emerged as promising targets in oncology, particularly in colorectal cancer where CDK8 is frequently amplified.

Comparative In Vivo Efficacy of CDK8/19 Inhibitors

The in vivo antitumor activity of several CDK8/19 inhibitors, including CCT251921, Senexin A, and RVU120, has been demonstrated in various mouse xenograft models. These studies highlight the potential of this chemical class in cancer therapy.

Drug CandidateCancer ModelDosing RegimenKey Efficacy ReadoutReference
CCT251921 SW620 colorectal carcinoma xenograft30 mg/kg, oral, once daily54.2% reduction in tumor weight by day 15.[1][2][1][2]
Senexin A A549 lung carcinoma xenograft (with doxorubicin)20 mg/kg, i.p., daily for 5 daysReversed tumor-promoting effects of doxorubicin.[3][4]
Senexin B ER-positive breast cancer xenograftNot specifiedInhibited tumor growth alone and enhanced fulvestrant (B1683766) activity.[5][5]
Senexin B CT26 colon cancer liver metastasis model33 mg/kg, oral, twice dailySignificantly extended mouse survival.[4][4]
RVU120 (SEL120) Subcutaneous TNBC xenograftWell-tolerated dosesConfirmed single-agent efficacy.[6][7][6][7]
RVU120 (SEL120) Myelofibrosis in vivo modelsNot specifiedAlleviated splenomegaly, hepatomegaly, anemia, and thrombopenia.[8][9][8][9]
Experimental Protocols: Xenograft Models

Human Colorectal Carcinoma Xenograft Model (SW620)

  • Animal Model: Female athymic nude mice.

  • Cell Line: SW620 human colorectal adenocarcinoma cells.

  • Procedure:

    • Subcutaneously implant 5 x 10^6 SW620 cells suspended in Matrigel into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compound (e.g., CCT251921 at 30 mg/kg) and vehicle orally, once daily.

    • Monitor tumor volume using caliper measurements and body weight twice weekly.

    • At the study endpoint, euthanize the mice and excise tumors for weight measurement and pharmacodynamic analysis (e.g., p-STAT1 levels).[8]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of these inhibitors is the suppression of the transcriptional regulatory functions of the Mediator complex through inhibition of CDK8 and CDK19.

CDK8_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Mediator Complex cluster_2 Transcription Factors cluster_3 Transcriptional Regulation Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin TGF-beta TGF-beta SMADs SMADs TGF-beta->SMADs IFN-gamma IFN-gamma STATs STATs IFN-gamma->STATs CDK8_19 CDK8/19 CyclinC Cyclin C CDK8_19->CyclinC MED12 MED12 CDK8_19->MED12 MED13 MED13 CDK8_19->MED13 Core_Mediator Core Mediator CDK8_19->Core_Mediator associates with CDK8_19->beta_catenin phosphorylates CDK8_19->SMADs phosphorylates CDK8_19->STATs phosphorylates RNA_Pol_II RNA Polymerase II CDK8_19->RNA_Pol_II phosphorylates CTD CyclinC->Core_Mediator associates with MED12->Core_Mediator associates with MED13->Core_Mediator associates with Core_Mediator->RNA_Pol_II recruits beta_catenin->Core_Mediator SMADs->Core_Mediator STATs->Core_Mediator Target_Genes Target Gene Expression (Proliferation, Survival) RNA_Pol_II->Target_Genes transcribes Inhibitor CDK8/19 Inhibitor (e.g., CCT251921) Inhibitor->CDK8_19 inhibits

Caption: CDK8/19 signaling pathway in cancer.

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., SW620) start->cell_culture implantation 2. Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Administration (Vehicle or CDK8/19 Inhibitor) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Tumor Excision, Weight Measurement, & Biomarker Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo xenograft studies.

II. 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives as Antibacterial Agents

A novel series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has been synthesized, demonstrating potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). While in vivo data for this specific series is not yet publicly available, this section provides a comparative overview based on their in vitro performance against the established oxazolidinone antibiotic, Linezolid, and outlines typical in vivo evaluation protocols for this class of drugs.

Comparative In Vitro Antibacterial Activity

The synthesized compounds have shown promising minimum inhibitory concentrations (MICs), with some exhibiting greater potency than Linezolid against certain strains.

CompoundTarget OrganismMIC (µg/mL)Linezolid MIC (µg/mL)Reference
Compound 7j S. aureus (MRSA)0.252[10]
Compound 7j S. aureus (MSSA)0.252[10]
Compound 7j E. faecalis (VRE)12[10]
Novel Oxazolidinone (AM 7359) S. aureus (MRSA)0.52[11]
Novel Oxazolidinone (TBI-223) S. aureus (MRSA)41[12][13]
Experimental Protocols: In Vivo Infection Models

The following are representative protocols used to evaluate the in vivo efficacy of novel oxazolidinone antibiotics.

Mouse Systemic Infection Model (S. aureus)

  • Animal Model: C3H mice.

  • Bacterial Strain: Methicillin-susceptible S. aureus (MSSA) Smith.

  • Procedure:

    • Challenge mice intraperitoneally with 2 x 10³ CFU of MSSA Smith suspended in 5% hog gastric mucin.

    • Within 15 minutes of challenge, administer the test compound or Linezolid as a single dose either orally by gavage or intravenously.

    • One day after challenge, euthanize the mice and aseptically remove, weigh, and homogenize the kidneys.

    • Determine the bacterial load (CFU/g of tissue) by plating serial dilutions of the homogenate.

    • Calculate the 99% effective dose (ED₉₉).[11]

Mouse Localized Thigh Infection Model (MRSA)

  • Animal Model: DBA/2 mice.

  • Bacterial Strain: Methicillin-resistant S. aureus (MRSA) COL.

  • Procedure:

    • Inject 3.6 x 10⁸ CFU of MRSA COL intramuscularly into the right thigh.

    • Initiate antibiotic treatment 2 hours post-infection. For oral dosing, administer eight doses over 5 days.

    • Two days after the final dose, euthanize the mice and surgically remove and homogenize the thighs.

    • Determine the bacterial load (CFU/g of tissue).[11]

Mechanism of Action

Oxazolidinones inhibit bacterial protein synthesis at a very early stage, a mechanism distinct from many other antibiotic classes.

Oxazolidinone_MoA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit A_site A-site P_site P-site Initiation_Complex 70S Initiation Complex (Functional Ribosome) 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->P_site binds to mRNA mRNA mRNA->30S_subunit binds Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis leads to Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit binds to A-site Oxazolidinone->Initiation_Complex prevents formation

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion

The derivatization of this compound has led to the development of promising drug candidates in both oncology and infectious diseases. The CDK8/19 inhibitors have demonstrated significant in vivo efficacy in preclinical cancer models, supporting their further clinical investigation. While in vivo data for the novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives is still emerging, their potent in vitro activity against resistant bacteria, coupled with the established in vivo efficacy of other novel oxazolidinones, underscores their potential as next-generation antibiotics. This guide provides a foundational comparison to aid researchers in the continued evaluation and development of these important therapeutic agents.

References

A Comparative Guide to the Reaction Kinetics of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halopyridines are fundamental building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials and ligands for catalysis. The identity and position of the halogen atom on the pyridine (B92270) ring profoundly influence its reactivity, dictating the optimal conditions and synthetic routes for derivatization. This guide provides an objective comparison of the reaction kinetics for different halopyridines in three key transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The information is supported by experimental data to facilitate the strategic selection of substrates and reaction protocols.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, involving the displacement of a halide by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's kinetics.

General Reactivity Trends
  • Influence of the Halogen: The reactivity order for the leaving group in SNAr reactions of pyridines is typically F > Cl ≈ Br > I .[1][2] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of more electronegative halogens. This effect polarizes the carbon-halogen bond, making the carbon more electrophilic. The subsequent loss of the halide is a fast step and does not determine the overall rate.[3] Fluoropyridines are therefore exceptionally reactive in SNAr reactions.[3]

  • Influence of Position: The position of the halogen dramatically affects reactivity. The general order is 4-halopyridine ≈ 2-halopyridine >> 3-halopyridine .[3] In 2- and 4-halopyridines, the electron-withdrawing nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][4] This stabilization is not possible for 3-halopyridines, rendering them largely unreactive under typical SNAr conditions.[3]

Quantitative Data: Relative Reaction Rates

The following table summarizes the relative reactivity of different halopyridines in SNAr reactions based on available kinetic data.

Reaction TypeSubstrate 1Substrate 2Relative Rate (k₁/k₂)Nucleophile/Conditions
SNAr2-Fluoropyridine2-Chloropyridine (B119429)320EtONa in EtOH, 25°C[5]
SNAr6-Fluoropurine6-Chloropurine> 100 (Est.)BuNH₂/MeCN[6]
SNAr6-Fluoropurine6-Bromopurine> 100 (Est.)BuNH₂/MeCN[6]
SNAr6-Bromopurine6-Iodopurine~ 10BuNH₂/MeCN[6]

Data from 6-halopurines, a related nitrogen heterocycle, illustrating a similar reactivity trend.

Experimental Protocol: SNAr Amination of 2-Chloropyridine

This protocol describes a typical procedure for the amination of a 2-halopyridine.

  • Preparation: To a dry round-bottom flask, add 2-chloropyridine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Solvent: Add a polar aprotic solvent, such as DMSO or DMF, to the flask.

  • Reaction: Seal the flask and heat the reaction mixture, typically between 80-120°C, while stirring. Monitor the reaction progress using TLC or LC-MS. Reactions are often slow and may require several hours to reach completion.[4]

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: SNAr Mechanism and Positional Effects

The diagram below illustrates why 2- and 4-halopyridines are reactive in SNAr reactions, while 3-halopyridines are not, based on the stability of the Meisenheimer intermediate.

SNAr_Mechanism cluster_2_halo 2-Halopyridine (Reactive) cluster_4_halo 4-Halopyridine (Reactive) cluster_3_halo 3-Halopyridine (Unreactive) 2-Halo N X 2-Intermediate Nu N⁻ X 2-Halo:f2->2-Intermediate:f2 + Nu⁻ 2-Product N Nu 2-Intermediate:f2->2-Product:f2 - X⁻ 2-Resonance Charge on Nitrogen 2-Intermediate->2-Resonance Resonance Stabilization 4-Halo N X 4-Intermediate Nu N⁻ X 4-Halo:f3->4-Intermediate:f3 + Nu⁻ 4-Product N Nu 4-Intermediate:f3->4-Product:f3 - X⁻ 4-Resonance Charge on Nitrogen 4-Intermediate->4-Resonance Resonance Stabilization 3-Halo N X 3-Intermediate Nu N X 3-Halo:f4->3-Intermediate:f4 + Nu⁻ 3-Product N Nu 3-Intermediate:f4->3-Product:f4 - X⁻ 3-NoResonance No Charge on N 3-Intermediate->3-NoResonance No Direct Stabilization

Caption: SNAr reactivity depends on stabilizing the intermediate charge on nitrogen.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. The reaction mechanism is dominated by a catalytic cycle involving a palladium complex.

General Reactivity Trends
  • Influence of the Halogen: The reactivity order is the inverse of that for SNAr: I > Br > Cl >> F .[7][8] This trend is governed by the carbon-halogen (C-X) bond dissociation energy. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond, which is more facile for weaker bonds (C-I) and extremely difficult for the strong C-F bond.[7]

  • Influence of Position: The general order of reactivity is 4- > 2- > 3-halopyridine . The electron-deficient nature of the pyridine ring generally makes oxidative addition faster than for corresponding halobenzenes. While the 2-position is activated, it can be subject to steric hindrance or unfavorable coordination of the pyridine nitrogen to the palladium catalyst, which can sometimes slow the reaction relative to the 4-position. The 3-position remains the least reactive.

Quantitative Data: Reaction Yields

The following table provides a comparison of yields for the Suzuki-Miyaura coupling of various halopyridines under specific conditions, illustrating the typical reactivity trends.

Halopyridine SubstrateHalogenPositionCoupling PartnerYield (%)Catalyst System / Conditions
2-IodopyridineI2Phenylboronic acid95Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 80°C
2-BromopyridineBr2Phenylboronic acid90Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C
2-ChloropyridineCl2Phenylboronic acid75Pd₂(dba)₃/XPhos, K₃PO₄, Dioxane, 100°C
3-Bromopyridine (B30812)Br3Phenylboronic acid85Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C
4-BromopyridineBr4Phenylboronic acid92Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C

Note: Yields are representative and can vary significantly with the specific boronic acid, catalyst, ligand, base, and solvent used.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
  • Preparation: In a dry Schlenk tube, combine 3-bromopyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[7]

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Solvent: Add degassed solvent (e.g., a mixture of toluene and water, or an ethereal solvent like dioxane).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography or recrystallization.

Visualization: Suzuki-Miyaura Catalytic Cycle

This diagram shows the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) R-X (I > Br > Cl) pd0->oxidative_addition Halopyridine pd2_complex R-Pd(II)-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation [R'-B(OR)₃]⁻ pd2_complex->transmetalation Boronate pd2_biaryl R-Pd(II)-R' Complex transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' (Product) reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, coupling aryl halides with amines. Similar to the Suzuki reaction, it operates via a palladium-based catalytic cycle.

General Reactivity Trends
  • Influence of the Halogen: The reactivity follows the same trend as Suzuki coupling: I > Br > Cl >> F .[9] This is again due to the oxidative addition step being favored for weaker C-X bonds. The development of specialized ligands has enabled the efficient coupling of even challenging aryl chlorides.[10]

  • Influence of Position: The reactivity trend is generally 4- > 2- > 3-halopyridine . For substrates with multiple halogens, such as 2,4-dichloropyridine, regioselectivity becomes a critical factor. The C2 position is often favored for amination over the C4 position, a selectivity that can be influenced by the choice of catalyst and ligand.[11]

Quantitative Data: Reaction Yields

The table below shows representative yields for the Buchwald-Hartwig amination, highlighting the influence of the halogen and its position.

Halopyridine SubstrateHalogenPositionAmineYield (%)Catalyst System / Conditions
2-BromopyridineBr2Aniline95Pd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 100°C
2-ChloropyridineCl2Aniline88Pd(OAc)₂/RuPhos, K₂CO₃, t-BuOH, 110°C
3-BromopyridineBr3Morpholine92Pd₂(dba)₃/Xantphos, NaOt-Bu, Toluene, 100°C
4-Chloropyridine (B1293800)Cl4Benzylamine90Pd(OAc)₂/DavePhos, K₃PO₄, Dioxane, 100°C
2,4-DichloropyridineCl2,4Aniline (at C2)85-95*Pd(OAc)₂/Xantphos, Cs₂CO₃, Toluene, 80°C[11]

Yield for the mono-aminated product at the C2 position, demonstrating high regioselectivity.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyridine
  • Preparation: An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., DavePhos), and the base (e.g., K₃PO₄).

  • Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon three times.

  • Reagents: 4-chloropyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous solvent (e.g., dioxane or toluene) are added via syringe.

  • Reaction: The mixture is heated to the required temperature (typically 80-110°C) with stirring. The reaction is monitored by GC-MS or LC-MS until the starting halide is consumed.

  • Workup and Purification: After cooling, the reaction mixture is filtered through a pad of celite, rinsing with an organic solvent. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.

Visualization: Experimental Workflow for Reaction Optimization

This diagram outlines a logical workflow for optimizing a Buchwald-Hartwig amination reaction.

BHA_Workflow start Define Coupling Partners (Halopyridine + Amine) screen_catalyst Screen Pd Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->screen_catalyst screen_ligand Screen Ligands (e.g., XPhos, RuPhos, BINAP) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, t-BuOH) screen_base->screen_solvent optimize Optimize Temperature & Concentration screen_solvent->optimize optimize->screen_catalyst Re-evaluate result Optimized Protocol (High Yield) optimize->result Converged?

Caption: A typical workflow for optimizing cross-coupling reactions.

References

Navigating the Synthesis of 2-Amino-3-bromo-5-fluoropyridine: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-Amino-3-bromo-5-fluoropyridine is a crucial building block in the creation of various pharmaceutical compounds. This guide provides an objective comparison of published synthesis methods for this compound, focusing on reproducibility, yield, and purity, supported by available experimental data.

Comparative Analysis of Synthesis Methods

The synthesis of this compound has been approached through several distinct routes, primarily varying in starting materials and the sequence of halogenation and amination steps. Below is a summary of key methods reported in the literature, outlining their respective reaction conditions, yields, and purities.

Method Starting Material Key Reagents & Conditions Yield (%) Purity (%) Reference
Method 1 2-Amino-5-fluoropyridine (B1271945)N-Bromosuccinimide (NBS), AcetonitrileNot explicitly stated for this specific product, but a related bromination yielded 72%Not specified[1]
Method 2 2-Amino-5-nitropyridine (B18323)Acetic anhydride, Iron powder, Diazotization, Schiemann reaction, Liquid bromine, Sulfuric acidOverall yield not detailed, but final product purity is high.99%[2]
Method 3 2-Chloro-5-fluoropyridineAmmonolysisNot explicitly stated for the bromo-amino derivative.Not specified[2]
Method 4 2-Aminopyridine (B139424)N-Bromosuccinimide (NBS), Acetone95% (for 2-amino-5-bromopyridine (B118841) intermediate)97% (for 2-amino-5-bromopyridine intermediate)[3]

Experimental Protocols

Method 1: Bromination of 2-Amino-5-fluoropyridine

This method involves the direct bromination of a fluorinated precursor.

Procedure: A detailed protocol for the direct synthesis of this compound from 2-amino-5-fluoropyridine was not explicitly found. However, a similar synthesis involving the reaction of a substituted aminopyridine with N-Bromosuccinimide (NBS) suggests a potential route. In a related synthesis, 2-amino-5-bromopyridine was reacted with another compound in a 1:1 molar ratio.[1]

Method 2: Multi-step Synthesis from 2-Amino-5-nitropyridine

This route involves a series of transformations to introduce the desired functional groups.

Procedure:

  • Protection: The amino group of 2-amino-5-nitropyridine is protected using acetic anhydride.

  • Reduction: The nitro group is reduced to an amino group using iron powder.

  • Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group undergoes diazotization followed by a Schiemann reaction to introduce the fluorine atom.

  • Bromination: The final step is the bromination of the pyridine (B92270) ring using liquid bromine and concentrated sulfuric acid to yield this compound.[2] The purity of the final product is reported to be as high as 99%.[2]

Method 4: Synthesis from 2-Aminopyridine (Intermediate Step)

This approach starts with the bromination of 2-aminopyridine, which would then require subsequent fluorination and potentially rearrangement to achieve the target molecule.

Procedure for 2-amino-5-bromopyridine intermediate:

  • Dissolve 2-aminopyridine in acetone.

  • Add N-Bromosuccinimide (NBS) dropwise at 10°C over 30 minutes.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent under vacuum.

  • Recrystallize the residue from 90% ethanol (B145695) to obtain 2-amino-5-bromopyridine.[3] This intermediate is obtained in high yield (95%) and purity (97.0%).[3]

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic pathways.

Synthesis_Workflows cluster_1 Method 1: Direct Bromination cluster_2 Method 2: From 2-Amino-5-nitropyridine cluster_4 Method 4: From 2-Aminopyridine (Intermediate step) A1 2-Amino-5-fluoropyridine B1 This compound A1->B1 NBS A2 2-Amino-5-nitropyridine B2 Protected Intermediate A2->B2 Ac₂O C2 Reduced Intermediate B2->C2 Fe D2 Fluorinated Intermediate C2->D2 Diazotization, Schiemann Rxn E2 This compound D2->E2 Br₂, H₂SO₄ A4 2-Aminopyridine B4 2-Amino-5-bromopyridine A4->B4 NBS, Acetone

Caption: Synthetic pathways to this compound.

Logical_Relationship Start Starting Material SM1 2-Amino-5-fluoropyridine Start->SM1 SM2 2-Amino-5-nitropyridine Start->SM2 SM3 2-Aminopyridine Start->SM3 P1 Direct Bromination SM1->P1 P2 Protection -> Reduction -> Fluorination -> Bromination SM2->P2 P3 Bromination SM3->P3 Process Key Transformation Prod1 This compound P1->Prod1 P2->Prod1 Prod2 Intermediate: 2-Amino-5-bromopyridine P3->Prod2 Product Product

Caption: Logical relationships of starting materials and products.

References

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